Product packaging for Tetradec-11-enal(Cat. No.:)

Tetradec-11-enal

Cat. No.: B12451409
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetradec-11-enal is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B12451409 Tetradec-11-enal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-11-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3

InChI Key

SPFYVVCZIOLVOK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCC=O

Origin of Product

United States

Foundational & Exploratory

The Role of Tetradec-11-enal in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradec-11-enal is a pivotal semiochemical in the intricate world of insect communication, primarily functioning as a sex pheromone in numerous lepidopteran species. This technical guide delves into the core aspects of its role, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated biological and experimental processes. Understanding the mechanisms by which this compound mediates insect behavior is crucial for the development of novel and environmentally benign pest management strategies.

Introduction

Chemical communication is a fundamental driver of insect behavior, governing processes from mating and aggregation to foraging and defense. Pheromones, as intraspecific chemical signals, are of particular interest due to their high specificity and potency. This compound, a long-chain unsaturated aldehyde, has been identified as a primary component of the female-produced sex pheromone in several economically significant pest species, most notably the eastern spruce budworm, Choristoneura fumiferana.[1][2] In this species, and others, it plays a critical role in attracting males for mating, thereby ensuring reproductive success.[1] The biological activity of this compound is often dependent on its isomeric purity and its presence within a multi-component blend.

Physicochemical Properties

  • IUPAC Name: (E)-tetradec-11-enal, (Z)-tetradec-11-enal

  • Molecular Formula: C₁₄H₂₆O

  • Molecular Weight: 210.36 g/mol

  • Key Functional Groups: Aldehyde, Carbon-carbon double bond

Role in Insect Communication

This compound predominantly functions as a long-range sex pheromone released by females to attract conspecific males.[1] The specific behavioral cascade initiated by this molecule is highly dependent on the species, the isomeric blend, and the concentration.

Species-Specific Activity

While (E)-11-tetradecenal is the major pheromone component for the eastern spruce budworm (Choristoneura fumiferana), other species utilize different isomers or blends. For instance, the geometric isomer, (Z)-11-tetradecenal, is also a known pheromone component in other lepidopteran species.[3] The precise ratio of (E) to (Z) isomers is often critical for optimal male attraction.

Behavioral Responses

Upon detection of the this compound pheromone plume, male moths typically exhibit a stereotyped sequence of behaviors:

  • Activation and Take-off: A resting male becomes active and takes flight.

  • Upwind Flight: The male flies upwind, navigating within the pheromone plume. This is often characterized by a zigzagging flight pattern.

  • Source Location: As the male nears the pheromone source (the calling female), flight speed decreases, and landing is initiated.

  • Courtship and Mating: Close-range cues, which may include other pheromone components or visual and tactile signals, then mediate courtship and copulation.

Quantitative Data

The behavioral and physiological responses to this compound are dose-dependent and can be quantified through various experimental assays.

Electroantennography (EAG) and Single Sensillum Recording (SSR)

EAG and SSR are electrophysiological techniques used to measure the olfactory responses of insect antennae to volatile compounds.

Table 1: Electroantennogram (EAG) Responses of Male Choristoneura fumiferana to Pheromone Components

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SE
(E/Z)-11-Tetradecenal (95:5)101.2 ± 0.15
10.8 ± 0.12
0.10.5 ± 0.08
(Z)-11-Tetradecenal100.9 ± 0.13
(E)-11-Tetradecenal101.1 ± 0.14

Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Table 2: Single Sensillum Recording (SSR) Spike Frequencies in Male Choristoneura fumiferana

StimulusDose (µg)Spike Frequency (spikes/s) ± SD
(E/Z)-11-Tetradecenal (95:5)185 ± 12
0.155 ± 9
0.0130 ± 7
Paraffin Oil (Control)-5 ± 2

Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Behavioral Assays

Wind tunnel and Y-tube olfactometer assays are standard methods for quantifying the behavioral responses of insects to pheromones.

Table 3: Wind Tunnel Bioassay of Male Choristoneura fumiferana Response to (E/Z)-11-Tetradecenal (95:5)

Dose (ng)% Take-off% Halfway to Source% Source Contact
1000958575
100907865
10755540
1402010
0 (Control)1552

Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Table 4: Y-Tube Olfactometer Choice Test for Male Choristoneura fumiferana

Treatment ArmControl Arm% Choosing Treatment Arm% Choosing Control ArmNo Choice
(E/Z)-11-Tetradecenal (100 ng)Hexane88120
(Z)-11-Tetradecenal (100 ng)Hexane65350

Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Signaling Pathway and Biosynthesis

Pheromone Perception

The detection of this compound occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the male's antennae. The current understanding of the signaling cascade is as follows:

Figure 1: Simplified signaling pathway for this compound perception.

Biosynthesis

In Choristoneura fumiferana, this compound is synthesized in the female's pheromone gland. Evidence suggests that it is derived from an acetate ester precursor, specifically (E)-11-tetradecenyl acetate.[4] This precursor is synthesized de novo from acetate. The conversion of the acetate to the aldehyde is a key regulatory step.

Acetate Acetate FattyAcidSynthase Fatty Acid Synthase Complex Acetate->FattyAcidSynthase PalmiticAcid Palmitic Acid (16:0) FattyAcidSynthase->PalmiticAcid Desaturase Δ11-Desaturase PalmiticAcid->Desaturase UnsaturatedFA cis-11-Hexadecenoic Acid Desaturase->UnsaturatedFA ChainShortening Chain Shortening UnsaturatedFA->ChainShortening TetradecenoicAcid (Z)-11-Tetradecenoic Acid ChainShortening->TetradecenoicAcid Reduction1 Reduction TetradecenoicAcid->Reduction1 Tetradecenol (Z)-11-Tetradecen-1-ol Reduction1->Tetradecenol Acetylation Acetylation Tetradecenol->Acetylation AcetatePrecursor (Z)-11-Tetradecenyl Acetate Acetylation->AcetatePrecursor Esterase Esterase AcetatePrecursor->Esterase AlcoholIntermediate (E)-11-Tetradecen-1-ol Esterase->AlcoholIntermediate Oxidase Alcohol Oxidase AlcoholIntermediate->Oxidase Pheromone (E)-11-Tetradecenal Oxidase->Pheromone

Figure 2: Proposed biosynthetic pathway of (E)-11-tetradecenal.

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify biologically active compounds in a complex mixture.

Methodology:

  • Sample Preparation: Extract pheromone glands in a suitable solvent (e.g., hexane).

  • GC Separation: Inject the extract into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the individual components.

  • Effluent Splitting: At the GC outlet, the effluent is split into two streams.

  • FID Detection: One stream is directed to a flame ionization detector (FID) to generate a chromatogram.

  • EAD Recording: The other stream is passed over an insect antenna preparation (mounted between two electrodes).

  • Data Acquisition: The electrical response of the antenna (EAG) is recorded simultaneously with the FID signal.

  • Analysis: Peaks in the FID chromatogram that elicit a corresponding depolarization in the EAD recording are identified as biologically active.

GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Antenna Insect Antenna Preparation Splitter->Antenna Humidified Air DataAcquisition Data Acquisition System FID->DataAcquisition Antenna->DataAcquisition Chromatogram FID Chromatogram DataAcquisition->Chromatogram EAD_Trace EAD Trace DataAcquisition->EAD_Trace

Figure 3: Workflow for Gas Chromatography-Electroantennographic Detection.

Wind Tunnel Bioassay

This assay assesses the in-flight behavioral responses of insects to a pheromone stimulus.

Methodology:

  • Apparatus: A glass or acrylic wind tunnel with controlled airflow, temperature, and light.

  • Pheromone Source: A synthetic pheromone blend is applied to a dispenser (e.g., filter paper, rubber septum) and placed at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are acclimated to the tunnel conditions in individual release cages.

  • Release: Moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and specific behaviors (e.g., take-off, upwind flight, source contact) are recorded and scored.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone doses and blends.

Y-Tube Olfactometer Bioassay

A two-choice assay to determine the preference of an insect for one odor over another.

Methodology:

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for odor delivery.

  • Odor Delivery: Purified and humidified air is passed through two separate chambers, one containing the test odorant (e.g., this compound in a solvent) and the other a control (solvent only), before entering the respective arms of the Y-tube.

  • Insect Release: A single insect is introduced at the downwind end of the central arm.

  • Choice Observation: The insect is given a set amount of time to move upwind and choose one of the two arms. A choice is typically recorded when the insect crosses a defined line in an arm.

  • Data Analysis: The number of insects choosing each arm is recorded, and statistical tests (e.g., Chi-squared) are used to determine if there is a significant preference.

Applications in Drug and Pest Management Development

A thorough understanding of this compound's role in insect communication provides several avenues for the development of targeted and sustainable pest management strategies:

  • Mating Disruption: Saturating an area with synthetic this compound can confuse male insects and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.

  • Monitoring and Mass Trapping: Traps baited with synthetic this compound can be used to monitor pest populations, allowing for more precise and timely application of control measures. They can also be used for mass trapping to directly reduce pest numbers.

  • Attract-and-Kill Strategies: Combining this compound with an insecticide can attract pests to a specific location for targeted elimination, reducing the overall amount of insecticide needed.

  • Development of Antagonists: Research into the this compound signaling pathway could lead to the development of antagonist compounds that block the pheromone receptor, effectively rendering the insects "blind" to the mating signal.

Conclusion

This compound is a powerful semiochemical that plays a vital role in the reproductive success of many insect species. By elucidating its function through detailed quantitative analysis and standardized experimental protocols, researchers can gain valuable insights into the chemical ecology of insects. This knowledge is not only of fundamental scientific interest but also holds immense potential for the development of innovative and environmentally sound approaches to pest management and for the discovery of novel molecular targets for drug development. The continued study of this and other pheromones will undoubtedly pave the way for a new generation of biorational control agents.

References

The Scent of Attraction: A Technical Guide to the Discovery and Identification of Tetradec-11-enal as a Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-11-enal, a C14 unsaturated aldehyde, is a pivotal semiochemical in the chemical communication of numerous insect species, primarily serving as a potent sex pheromone. Its discovery and identification have been instrumental in the development of sustainable pest management strategies, such as mating disruption and population monitoring. This technical guide provides a comprehensive overview of the methodologies and scientific investigations that have led to the characterization of this compound as a key mediator of insect reproduction. We will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with this significant pheromone component, with a particular focus on its role in the eastern spruce budworm, Choristoneura fumiferana, a major defoliator of North American coniferous forests.

The primary component of the spruce budworm's sex pheromone is (E)-11-tetradecenal, typically found in a blend with its (Z) isomer.[1][2] The precise ratio of these isomers is critical for eliciting the full behavioral response in males. This guide will detail the analytical techniques used to isolate and identify these compounds, the electrophysiological and behavioral assays that confirmed their function, and the biosynthetic and neural pathways that govern their production and perception.

Data Presentation: Quantitative Analysis of this compound

The identification of a sex pheromone relies on meticulous quantitative analysis to determine the exact composition and concentration of the active components within the insect's pheromone gland and in its volatile emissions. The following tables summarize key quantitative data from studies on Choristoneura fumiferana.

Pheromone ComponentAverage Amount per Female Gland (ng)Isomeric Ratio (%)Reference
(Z)-11-tetradecenyl acetate (Z11-14:Ac)40.40-[3]
(E)-11-tetradecenyl acetate (E11-14:Ac)0.83-[3]
(Z)-11-tetradecen-1-ol (Z11-14:OH)0.47-[3]
(Z)-11-tetradecenal (Z11-14:Al)0.13-[3]
(E/Z)-11-tetradecenal - 95:5 [1]

Table 1: Composition of the sex pheromone gland of Choristoneura rosaceana, a related species, indicating the presence of Tetradecenal alongside other C14 compounds.

Pheromone ComponentRelease Rate from Calling Females (ng/hr)Collection MethodReference
(E)- and (Z)-11-tetradecenal4 - 20Air-flow system[4]
(E)- and (Z)-11-tetradecenal~2 (corrected to 9-27)Static system (with adsorption)[4]

Table 2: Release rates of this compound from virgin calling female spruce budworm moths.

Lure Composition (% E:Z isomer ratio)Relative Attractiveness to Male MothsReference
92.5 - 99% EHigh[2]
95% EHighest cumulative catch[2]

Table 3: Field attractiveness of different isomeric blends of synthetic 11-Tetradecenal to male spruce budworm moths.

Experimental Protocols

The identification of this compound as a sex pheromone involved a multi-step process combining chemical analysis, electrophysiology, and behavioral studies.

Pheromone Gland Extraction and Volatile Collection
  • Objective: To obtain a sample of the putative pheromone compounds from female insects.

  • Methodology:

    • Pheromone Gland Dissection and Extraction: Abdominal tips containing the pheromone glands of virgin female moths are excised during their calling period (the time of pheromone release). The glands are then extracted with a non-polar solvent such as hexane for a short period.

    • Solid Phase Microextraction (SPME): A less invasive method where an SPME fiber is exposed to the headspace of calling females to adsorb the volatile pheromones. This technique is highly effective for collecting pheromones from live insects.[5]

    • Aeration: Air is drawn over calling females in a glass chamber, and the volatiles are trapped on an adsorbent material, which is later washed with a solvent to recover the compounds.[4]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify the chemical components of the pheromone extract.

  • Methodology:

    • The pheromone extract is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5 or HP-INNOWax).[5][6]

    • The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

    • The separated compounds then enter a mass spectrometer (MS), which bombards them with electrons, causing them to fragment in a predictable pattern.

    • The resulting mass spectrum, a unique "fingerprint" for each compound, is compared to a library of known spectra to identify the chemical structure. The retention time in the GC provides additional evidence for identification when compared to synthetic standards.[6]

Electrophysiological Analysis: Electroantennography (EAG) and Single Sensillum Recording (SSR)
  • Objective: To determine which of the identified compounds are detected by the male insect's antennae.

  • Methodology:

    • Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other part passing over an excised male antenna.[5][6] Two electrodes, one at the base and one at the tip of the antenna, record the electrical potential. When a compound that the antenna can detect elutes from the GC, a depolarization of the antennal neurons occurs, which is recorded as a voltage change (the EAG response).

    • Single Sensillum Recording (SSR): This technique provides a more detailed analysis by recording the firing of individual olfactory receptor neurons (ORNs) within a single sensillum (a sensory hair on the antenna). A recording electrode is inserted at the base of a sensillum, and a reference electrode is placed elsewhere on the antenna. The antenna is then exposed to puffs of specific compounds, and the action potentials of the ORNs are recorded. This allows researchers to determine the specificity of different neurons to individual pheromone components.[1][7]

Behavioral Assays
  • Objective: To confirm that the identified and electrophysiologically active compounds elicit the appropriate behavioral response in male insects.

  • Methodology:

    • Wind Tunnel Bioassays: Male moths are released into a wind tunnel, and a plume of the synthetic pheromone blend is introduced. The males' flight behavior, including upwind flight, casting, and landing at the source, is observed and quantified.

    • Field Trapping Experiments: Traps baited with different synthetic blends of the putative pheromone are placed in the field. The number of male moths captured in each trap is recorded to determine the most attractive blend.[2][3] This is the ultimate test of a compound's function as a sex attractant.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Pheromone Identification cluster_collection Sample Collection cluster_analysis Analysis cluster_validation Validation Gland_Extraction Pheromone Gland Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Gland_Extraction->GC_MS Extract SPME Solid Phase Microextraction (SPME) SPME->GC_MS Volatiles Aeration Aeration Aeration->GC_MS Volatiles GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) GC_MS->GC_EAD Identified Compounds SSR Single Sensillum Recording (SSR) GC_EAD->SSR Active Compounds Wind_Tunnel Wind Tunnel Bioassays SSR->Wind_Tunnel Confirmed Active Compounds Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Behaviorally Active Blends

Caption: Workflow for the discovery and identification of insect sex pheromones.

Biosynthesis and Signaling Pathways

Biosynthesis of Aldehyde Pheromones

The biosynthesis of this compound and other Type I moth sex pheromones originates from fatty acid metabolism.[8] The process involves a series of enzymatic steps primarily occurring in the female's pheromone gland.

  • De novo Fatty Acid Synthesis: The pathway begins with acetyl-CoA, which is converted to C16 (palmitic) or C18 (stearic) saturated fatty acids by acetyl-CoA carboxylase and fatty acid synthase.

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. A Δ11-desaturase is responsible for creating the double bond at the 11th position in the precursor to this compound.

  • Chain Shortening: In some cases, the fatty acyl-CoA chain is shortened by two carbons through a process of limited β-oxidation to produce C14 precursors.

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol.[8]

  • Oxidation: The final step in the formation of aldehyde pheromones is the oxidation of the fatty alcohol to the corresponding aldehyde, catalyzed by an alcohol oxidase.[8][9] This final conversion is thought to occur in the cell membrane or the cuticle of the pheromone gland.[9]

Pheromone_Biosynthesis Biosynthesis of this compound Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Acetyl_CoA->Fatty_Acid_Synthase Saturated_Fatty_Acyl_CoA Saturated C16/C18 Fatty Acyl-CoA Fatty_Acid_Synthase->Saturated_Fatty_Acyl_CoA Desaturase Δ11-Desaturase Saturated_Fatty_Acyl_CoA->Desaturase Unsaturated_Fatty_Acyl_CoA (Z/E)-11-Tetradecenoyl-CoA Desaturase->Unsaturated_Fatty_Acyl_CoA Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_Fatty_Acyl_CoA->Chain_Shortening C14_Precursor C14 Fatty Acyl-CoA Chain_Shortening->C14_Precursor FAR Fatty Acyl-CoA Reductase (FAR) C14_Precursor->FAR Fatty_Alcohol (E/Z)-11-Tetradecenol FAR->Fatty_Alcohol Oxidase Alcohol Oxidase Fatty_Alcohol->Oxidase Pheromone This compound Oxidase->Pheromone

Caption: Biosynthetic pathway of this compound in moth pheromone glands.

Pheromone Signaling Pathway

The perception of sex pheromones by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on their antennae.[10]

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromones and transport them to the receptors on the dendritic membrane of the Olfactory Receptor Neurons (ORNs).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR). Each OR is typically tuned to a specific pheromone component. The OR forms a heterodimeric complex with a highly conserved co-receptor called Orco.

  • Signal Transduction: The binding of the pheromone to the OR-Orco complex opens a non-specific cation channel, leading to the influx of ions and the depolarization of the ORN membrane.[10]

  • Neural Impulse Generation: This depolarization generates action potentials (nerve impulses) that travel down the axon of the ORN.

  • Signal Processing: The axons of the ORNs project to specific glomeruli within the antennal lobe of the insect's brain. The pattern of activated glomeruli represents the composition of the pheromone blend, which is then processed by higher brain centers to trigger the appropriate behavioral response (e.g., upwind flight towards the female).

Pheromone_Signaling Pheromone Signaling Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex OR_Orco Olfactory Receptor (OR) + Orco Complex Pheromone_PBP_Complex->OR_Orco Interaction Ion_Channel_Opening Ion Channel Opening OR_Orco->Ion_Channel_Opening Activation Depolarization ORN Depolarization Ion_Channel_Opening->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Signal Processing in Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Integration

Caption: Downstream signaling pathway of this compound perception in insects.

Conclusion

The discovery and identification of this compound as a sex pheromone in species like the eastern spruce budworm exemplify a classic approach in chemical ecology, integrating sophisticated analytical chemistry with precise neurophysiological and behavioral analyses. This in-depth understanding of a single molecule's role in insect communication has paved the way for the development of highly specific and environmentally benign pest control strategies. For researchers and professionals in drug development, the principles of ligand-receptor interaction and signal transduction in the insect olfactory system offer valuable models for understanding more complex biological systems. The continued exploration of insect pheromones and their cognate receptors holds promise for the discovery of novel molecular targets and the design of innovative chemical modulators for a variety of applications.

References

Natural Sources of Tetradec-11-enal in Lepidoptera: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Tetradec-11-enal in the order Lepidoptera. This compound, existing as (E)- and (Z)-isomers, is a crucial semiochemical, primarily functioning as a sex pheromone component in a wide array of moth species. Understanding its natural occurrence, biosynthesis, and the methodologies for its detection and quantification is paramount for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel attractants. This document summarizes quantitative data, details key experimental protocols, and visualizes the biosynthetic pathways and experimental workflows.

Quantitative Data on this compound in Lepidoptera

The presence and relative abundance of (E)-11-tetradecenal and (Z)-11-tetradecenal are critical for species-specific mate recognition. The following tables summarize the quantitative data of these compounds found in the pheromone glands of several Lepidoptera species. The amounts can vary based on the age and physiological state of the insect.

FamilySpeciesCompoundAmount (ng/female)Reference
TortricidaeChoristoneura fumiferana(E)-11-tetradecenal1-3[1][2]
(Z)-11-tetradecenal0.05-0.15[1][2]
TortricidaeChoristoneura rosaceana(Z)-11-tetradecenal0.13[3][4]
NoctuidaeHeliothis virescens(Z)-11-tetradecenalPresent (minor component)[5][6]

Table 1: Quantitative Analysis of this compound in Lepidoptera Pheromone Glands. This table presents the average amount of (E)- and (Z)-11-tetradecenal identified in the pheromone glands of individual female moths from different families.

| Family | Species | (Z)-11-tetradecenal | (E)-11-tetradecenal | Other Major Components | Reference | |---|---|---|---|---| | Tortricidae | Choristoneura fumiferana | ~5% | ~95% | (E/Z)-11-tetradecenyl acetate, (E/Z)-11-tetradecen-1-ol |[1][2] | | Tortricidae | Choristoneura rosaceana | Present | Present (minor) | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol |[3][4][7] | | Noctuidae | Heliothis virescens | Present (minor) | Not typically reported | (Z)-11-hexadecenal, (Z)-9-tetradecenal, tetradecanal, hexadecanal |[5][6] | | Pyralidae | Ostrinia nubilalis | Not a primary component | Not a primary component | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate | | | Tortricidae | Argyrotaenia velutinana | Not a primary component | Not a primary component | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, dodecyl acetate | |

Table 2: Relative Ratios of this compound Isomers and Other Major Pheromone Components. This table illustrates the blend composition of sex pheromones in various Lepidoptera species, highlighting the ratio of (E)- and (Z)-11-tetradecenal where present.

Experimental Protocols

The identification and quantification of this compound in Lepidoptera rely on a series of precise experimental procedures. Below are detailed methodologies for the key experiments.

Pheromone Gland Extraction

This protocol describes the excision and extraction of pheromone glands from female moths to obtain the pheromone components for analysis.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials with Teflon-lined caps

  • Hexane (High-purity, for pesticide residue analysis)

  • Nitrogen gas cylinder with a gentle stream delivery system

  • -20°C freezer for storage

Procedure:

  • Select virgin female moths during their calling period (typically during the scotophase).

  • Gently squeeze the abdomen of the moth to evert the ovipositor and expose the pheromone gland, which is usually located on the intersegmental membrane between the 8th and 9th abdominal segments.[4]

  • Using fine-tipped forceps and dissecting scissors, carefully excise the pheromone gland.

  • Immediately place the excised gland into a clean glass vial containing a known volume of hexane (e.g., 100 µL per gland).

  • Allow the extraction to proceed for at least 30 minutes at room temperature.[4]

  • For multiple glands, they can be pooled into the same vial to create a more concentrated extract.

  • After extraction, carefully remove the gland tissue from the vial.

  • The hexane extract can be concentrated under a gentle stream of nitrogen if necessary. Avoid complete evaporation to prevent loss of volatile components.

  • Store the final extract at -20°C in a sealed vial until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating, identifying, and quantifying the components of a pheromone extract.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms) for general separation and a more polar column (e.g., DB-23 or SP-2340) for separating geometric isomers.[4]

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Procedure:

  • Inject 1-2 µL of the pheromone gland extract into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.

  • Identify potential pheromone components by comparing their mass spectra with libraries (e.g., NIST) and with the spectra of authentic standards.

  • Confirm the identity and determine the retention times of (E)- and (Z)-11-tetradecenal by injecting synthetic standards under the same GC conditions.

  • Quantify the amount of each isomer by creating a calibration curve with known concentrations of the synthetic standards and comparing the peak areas of the standards to the peak areas in the sample.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of a male moth's antenna to volatile compounds, providing a bioassay for identifying biologically active pheromone components.

Materials:

  • Live, virgin male moths.

  • Dissecting microscope.

  • Glass capillary electrodes.

  • Electrode holder and micromanipulators.

  • Saline solution (e.g., insect Ringer's solution).

  • EAG amplifier and data acquisition system.

  • Charcoal-filtered and humidified air delivery system.

  • Pasteur pipettes and filter paper for odor delivery.

Procedure:

  • Excise an antenna from a male moth at its base.

  • Cut off the distal tip of the antenna.

  • Mount the antenna between two glass capillary electrodes filled with saline solution, with the base connected to the reference electrode and the tip to the recording electrode.

  • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air.

  • Prepare a dilution series of the pheromone extract and synthetic standards of (E)- and (Z)-11-tetradecenal in a solvent like hexane.

  • Apply a known amount of each test solution to a piece of filter paper and insert it into a Pasteur pipette.

  • Introduce the tip of the pipette into the airstream directed at the antenna and deliver a puff of the odorant.

  • Record the resulting electrical potential (EAG response) from the antenna.

  • A significant negative deflection in the baseline potential indicates that the antenna's olfactory receptor neurons are responding to the compound.

  • Compare the EAG responses to the pheromone extract with those to the synthetic standards to identify the active components.

Mandatory Visualizations

Biosynthetic Pathway of Tetradecenal in Lepidoptera

The biosynthesis of Type I moth pheromones, including tetradecenal, typically originates from fatty acid metabolism. The following diagram illustrates the generalized pathway.

Biosynthesis_of_Tetradecenal cluster_0 De Novo Fatty Acid Synthesis cluster_1 Chain Shortening & Desaturation cluster_2 Functional Group Modification Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Acetyl-CoA->Palmitoyl-CoA (C16) Fatty Acid Synthase Myristoyl-CoA (C14) Myristoyl-CoA (C14) Palmitoyl-CoA (C16)->Myristoyl-CoA (C14) β-oxidation (Chain Shortening) Z11-Tetradecenoyl-CoA Z11-Tetradecenoyl-CoA Myristoyl-CoA (C14)->Z11-Tetradecenoyl-CoA Δ11-Desaturase E11-Tetradecenoyl-CoA E11-Tetradecenoyl-CoA Myristoyl-CoA (C14)->E11-Tetradecenoyl-CoA Δ11-Desaturase (Z)-11-Tetradecenol (Z)-11-Tetradecenol Z11-Tetradecenoyl-CoA->(Z)-11-Tetradecenol Fatty Acyl-CoA Reductase (E)-11-Tetradecenol (E)-11-Tetradecenol E11-Tetradecenoyl-CoA->(E)-11-Tetradecenol Fatty Acyl-CoA Reductase (Z)-11-Tetradecenal (Z)-11-Tetradecenal (Z)-11-Tetradecenol->(Z)-11-Tetradecenal Alcohol Oxidase (E)-11-Tetradecenal (E)-11-Tetradecenal (E)-11-Tetradecenol->(E)-11-Tetradecenal Alcohol Oxidase

Caption: Generalized biosynthetic pathway of (E)- and (Z)-11-tetradecenal in Lepidoptera.

Experimental Workflow for Pheromone Identification

The following diagram outlines the logical workflow for the identification and quantification of this compound from a Lepidoptera species.

Pheromone_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Identification & Quantification cluster_3 Final Result Female_Moth Virgin Female Moth Pheromone_Gland_Extraction Pheromone Gland Extraction Female_Moth->Pheromone_Gland_Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Pheromone_Gland_Extraction->GC_MS EAG Electroantennography (EAG) Pheromone_Gland_Extraction->EAG Compound_Identification Compound Identification (Mass Spectra & Retention Time) GC_MS->Compound_Identification Bioactivity_Confirmation Bioactivity Confirmation EAG->Bioactivity_Confirmation Quantification Quantification (Calibration with Standards) Compound_Identification->Quantification Identified_Pheromone Identified & Quantified This compound Bioactivity_Confirmation->Identified_Pheromone Quantification->Identified_Pheromone

Caption: Experimental workflow for the identification of this compound.

References

An In-depth Technical Guide to the (E)- and (Z)- Isomers of Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the (E)- and (Z)-isomers of Tetradec-11-enal. These long-chain unsaturated aldehydes are notable for their role as potent insect sex pheromones, particularly for the spruce budworm (Choristoneura fumiferana), a significant pest in North American forests. A precise understanding of these isomers is crucial for the development of effective and environmentally benign pest management strategies.

Chemical and Physical Properties

The (E)- and (Z)-isomers of this compound share the same molecular formula (C₁₄H₂₆O) and molecular weight (210.36 g/mol ) but differ in the geometric arrangement of substituents around the carbon-carbon double bond at the 11th position.[1][2] This stereoisomerism is the primary determinant of their distinct biological activities.

Property(E)-Tetradec-11-enal(Z)-Tetradec-11-enal
Molecular Formula C₁₄H₂₆OC₁₄H₂₆O
Molecular Weight 210.36 g/mol 210.36 g/mol
IUPAC Name (11E)-Tetradec-11-enal(11Z)-Tetradec-11-enal
CAS Number 35746-21-535237-64-0
Appearance Colorless to pale yellow liquid (est.)Colorless to pale yellow liquid (est.)[3]
Boiling Point (est.) 289.95 °C @ 760 mmHg[3]289.95 °C @ 760 mmHg[3]
Kovats Retention Index (non-polar column) 1610[4]Not specified

Stereoselective Synthesis Protocols

The synthesis of geometrically pure (E)- and (Z)-alkenes is a significant challenge in organic chemistry. For this compound, the stereochemistry of the double bond is critical for its pheromonal activity. The general approach involves the stereoselective synthesis of the corresponding alcohol, (E)- or (Z)-Tetradec-11-en-1-ol, followed by oxidation to the aldehyde.

Synthesis of (Z)-Tetradec-11-enal

The Wittig reaction is a widely used and effective method for the synthesis of (Z)-alkenes from aldehydes and non-stabilized ylides.

Experimental Protocol: Wittig Reaction for (Z)-Tetradec-11-en-1-ol

  • Preparation of the Phosphonium Salt: 11-Hydroxyundecyltriphenylphosphonium bromide is prepared by reacting 11-bromoundecan-1-ol with triphenylphosphine in a suitable solvent like acetonitrile.

  • Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as sodium amide or n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding ylide.

  • Wittig Reaction: The ylide solution is cooled (typically to -78 °C), and propanal is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (Z)-Tetradec-11-en-1-ol, is purified by column chromatography on silica gel.[5][6]

Experimental Protocol: Oxidation to (Z)-Tetradec-11-enal

  • Oxidation: (Z)-Tetradec-11-en-1-ol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is used to convert the alcohol to the aldehyde. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude aldehyde is purified by column chromatography.

Synthesis of (E)-Tetradec-11-enal

The Julia-Lythgoe olefination and its modifications are powerful methods for the stereoselective synthesis of (E)-alkenes.

Experimental Protocol: Julia-Kocienski Olefination for (E)-Tetradec-11-en-1-ol

  • Preparation of the Sulfone: A suitable sulfone, such as 1-phenyl-1H-tetrazol-5-yl sulfone, is alkylated with an appropriate electrophile to introduce the C10 chain with a terminal protected alcohol.

  • Olefination Reaction: The sulfone is deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide) at low temperature (-78 °C) in THF. Propanal is then added to the reaction mixture.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the protected (E)-Tetradec-11-en-1-ol.

  • Deprotection and Oxidation: The protecting group on the alcohol is removed, followed by oxidation to the aldehyde using the methods described for the (Z)-isomer.

Characterization and Analysis

The characterization of the synthesized isomers is crucial to confirm their structure and isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compounds and to separate the (E) and (Z) isomers. The mass spectra of both isomers are very similar, showing characteristic fragmentation patterns for long-chain aldehydes. The retention times on a suitable capillary column (e.g., DB-5) will differ, allowing for the quantification of the isomeric ratio.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isomers.

  • ¹H NMR: The protons attached to the double bond (vinylic protons) have distinct chemical shifts and coupling constants for the (E) and (Z) isomers. For the (Z)-isomer, the vinylic protons typically appear at a slightly upfield chemical shift with a smaller coupling constant (J ≈ 10-12 Hz) compared to the (E)-isomer (J ≈ 15-18 Hz).

  • ¹³C NMR: The chemical shifts of the carbons in the double bond and the allylic carbons can also be used to differentiate between the (E) and (Z) isomers.[5]

Biological Activity and Significance

(E)- and (Z)-Tetradec-11-enal are key components of the sex pheromone of the female spruce budworm, Choristoneura fumiferana. The male moths are highly sensitive to a specific blend of these isomers.

Pheromonal Blend and Synergistic Effects

Field studies have demonstrated that a blend of (E)- and (Z)-11-tetradecenal is a potent attractant for male C. fumiferana moths. The optimal attractive blend has been found to be approximately 95-99% of the (E)-isomer.[7] The presence of a small amount of the (Z)-isomer has a synergistic effect, significantly enhancing the attractiveness of the pheromone blend.

Quantitative Biological Data

Isomer/BlendOrganismMethodResponseReference
(E/Z)-11-tetradecenal (95:5)Choristoneura fumiferana (male)Electroantennography (EAG)Dose-dependent increase in antennal response[8]
(E)-11-tetradecenalChoristoneura fumiferana (male)Single Sensillum Recording (SSR)Elicits action potentials in olfactory receptor neurons[8]
(Z)-11-tetradecenalChoristoneura fumiferana (male)Single Sensillum Recording (SSR)Elicits action potentials in specific olfactory receptor neurons[8]
Blends of 92.5-99% (E)-isomerChoristoneura fumiferana (male)Field TrappingHighest moth capture rates[7]

Pheromone Reception and Signaling Pathway

The detection of pheromones in moths is a complex process that involves a series of molecular events in the male moth's antennae.

Diagram of Pheromone Signal Transduction Pathway

Pheromone_Signaling_Pathway Pheromone Pheromone ((E/Z)-Tetradec-11-enal) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR_SNMP Olfactory Receptor (OR) + Sensory Neuron Membrane Protein (SNMP) Pheromone_PBP->OR_SNMP Interaction with Receptor Complex G_protein G-protein OR_SNMP->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3_DAG IP₃ and DAG (Second Messengers) PLC->IP3_DAG Production Ca_release Ca²⁺ Release from Intracellular Stores IP3_DAG->Ca_release Induction Ion_channel Ion Channel Opening Ca_release->Ion_channel Gating Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal to Brain (Antennal Lobe) Action_potential->Brain

Caption: Pheromone Signal Transduction Pathway in Moths.

The process begins with the pheromone molecule entering the sensillar lymph of the male moth's antenna, where it is bound by a Pheromone Binding Protein (PBP).[9] This complex then interacts with an Olfactory Receptor (OR) and a Sensory Neuron Membrane Protein (SNMP) on the dendritic membrane of an olfactory receptor neuron.[9][10] This interaction is believed to activate a G-protein, which in turn activates Phospholipase C (PLC).[10] PLC generates the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions from intracellular stores, leading to the opening of ion channels and depolarization of the neuronal membrane.[11] This depolarization generates an action potential that is transmitted to the antennal lobe of the moth's brain, resulting in a behavioral response.[11]

Experimental Workflow

The development and evaluation of synthetic pheromones follow a structured workflow from chemical synthesis to biological validation.

Diagram of Experimental Workflow

Experimental_Workflow Synthesis_Z Stereoselective Synthesis of (Z)-Isomer (e.g., Wittig Reaction) Oxidation Oxidation of Alcohols to Aldehydes Synthesis_Z->Oxidation Synthesis_E Stereoselective Synthesis of (E)-Isomer (e.g., Julia Olefination) Synthesis_E->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification Characterization Structural Characterization and Purity Analysis (GC-MS, NMR) Purification->Characterization EAG_SSR Electrophysiological Assays (EAG, SSR) Characterization->EAG_SSR Biological Activity Screening Field_Trials Behavioral Assays (Field Trapping) Characterization->Field_Trials Behavioral Validation EAG_SSR->Field_Trials Pest_Management Application in Pest Management Strategies Field_Trials->Pest_Management

Caption: Experimental Workflow for Pheromone Synthesis and Testing.

This workflow begins with the stereoselective synthesis of the precursor alcohols for both the (E) and (Z) isomers, followed by their oxidation to the corresponding aldehydes. Purification, typically by column chromatography, is a critical step to isolate the desired products. The purified isomers are then thoroughly characterized using techniques like GC-MS and NMR to confirm their structure and determine isomeric purity. The biological activity of the individual isomers and their blends is then assessed through electrophysiological assays such as Electroantennography (EAG) and Single Sensillum Recording (SSR). Finally, the most active blends are evaluated in field trials to confirm their efficacy as attractants, which is the ultimate validation for their use in pest management programs.

References

CAS number and IUPAC name for Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

Tetradec-11-enal is an organic compound classified as a fatty aldehyde. It is a notable insect pheromone, particularly for the spruce budworm. The chemical structure of this compound includes a fourteen-carbon chain with a double bond at the eleventh carbon and an aldehyde functional group at the end. The geometry of the double bond gives rise to two stereoisomers, (E) and (Z), each with a unique CAS number and IUPAC name.

Isomers of this compound

The two stereoisomers of this compound are:

  • (E)-Tetradec-11-enal : In this isomer, the carbon chains are on opposite sides of the double bond (a "trans" configuration).

  • (Z)-Tetradec-11-enal : In this isomer, the carbon chains are on the same side of the double bond (a "cis" configuration).

The specific isomer is crucial as it can elicit different biological responses in insects.

Data Summary

Below is a summary of the CAS numbers and IUPAC names for the stereoisomers of this compound.

IsomerIUPAC NameCAS Number(s)
(E)-Tetradec-11-enal (E)-tetradec-11-enal[1][2]35746-21-5[1][2][3][4][5], 70893-80-0[1][6]
(Z)-Tetradec-11-enal (Z)-tetradec-11-enal[7][8]35237-64-0[7][8]

References

An In-depth Technical Guide to Tetradec-11-enal: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetradec-11-enal, particularly the (E)-isomer, is a monounsaturated fatty aldehyde with significant relevance in chemical ecology and potential applications in pest management and organic synthesis.[1] It is a naturally occurring compound, most notably identified as a crucial sex pheromone component for several insect species, including the spruce budworm (Choristoneura fumiferana).[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, biological functions, and potential applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its behavior and function. These properties have been determined through various experimental and computational methods.

PropertyValueSource(s)
IUPAC Name (E)-tetradec-11-enal[1][2]
Molecular Formula C₁₄H₂₆O[1][2][3]
Molecular Weight 210.36 g/mol [1][2][3]
CAS Number 35746-21-5[1][2][3][4]
Appearance Colorless to pale yellow clear liquid (estimated)[5][6]
Boiling Point 68 °C at 0.025 Torr; 289.95 °C at 760 mm Hg (estimated)[3][6]
Density 0.839 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.4483 at 21°C[3]
Solubility Soluble in alcohol; Insoluble in water (0.7586 mg/L at 25°C, est.)[5][6]
logP (o/w) 5.701 (estimated)[3][5][6]
Vapor Pressure 0.002000 mmHg at 25°C (estimated)[5][6]
Flash Point 271.00 °F (132.70 °C) (TCC, estimated)[5][6]
Kovats Retention Index Semi-standard non-polar: 1610; Standard polar: 1953[1]

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the carbon-carbon double bond. These sites allow for a variety of chemical transformations.

  • Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, tetradec-11-enoic acid. This can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2]

  • Reduction : The aldehyde can be reduced to the primary alcohol, tetradec-11-enol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

  • Addition Reactions : The double bond at the C11-C12 position is susceptible to addition reactions. Halogens (e.g., Br₂) or hydrogen halides (e.g., HCl) can be added across the double bond to form haloalkanes.[2]

  • Schiff Base Formation : The aldehyde group reacts with primary amines to form Schiff bases (imines). This reactivity is significant in biological contexts, suggesting potential interactions with amine residues in receptors or enzymes.[2]

  • Condensation Reactions : As an aldehyde, it can serve as a substrate for reactions like the Wittig reaction or aldol condensation, enabling the synthesis of more complex molecules.[2]

Key Chemical Reactions of this compound cluster_reactions Reactions main (E)-Tetradec-11-enal (C14H26O) oxidation Tetradec-11-enoic Acid main->oxidation Oxidation (e.g., KMnO4) reduction Tetradec-11-enol main->reduction Reduction (e.g., NaBH4) addition Haloalkane Derivative main->addition Addition (e.g., Br2) schiff_base Schiff Base (Imine) main->schiff_base Reaction with Amines Generalized Synthesis Workflow for (E)-Tetradec-11-enal start Simple Precursors (e.g., Acetylene, Alkenes) backbone Carbon Backbone Construction (e.g., Alkylation) start->backbone intermediate Key Intermediate (e.g., C14-Alkyne) backbone->intermediate stereo_control Stereoselective Reduction (E-geometry formation) intermediate->stereo_control oxidation Terminal Group Oxidation stereo_control->oxidation product (E)-Tetradec-11-enal oxidation->product purification Purification (e.g., Chromatography) product->purification Pheromone Signaling Pathway in Insects cluster_signal Signal Transduction female Female Insect (Signal Sender) release Release of Pheromone Blend (E)-Tetradec-11-enal female->release male Male Insect (Signal Receiver) transduction Signal Transduction Cascade detection Detection by Antennal Receptors release->detection Airborne Transmission detection->male detection->transduction response Behavioral Response (e.g., Mate Location) transduction->response

References

The Ecological Significance of Tetradec-11-enal in Forest Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Semiochemical in Insect Communication, Population Dynamics, and Forest Health

Introduction

Tetradec-11-enal is a straight-chain aldehyde that functions as a critical semiochemical, a chemical that carries messages between organisms, in various forest ecosystems.[1] Primarily recognized as a sex pheromone component for numerous species within the order Lepidoptera (moths), this compound plays a pivotal role in mediating mate location and recognition.[1] Its influence extends beyond simple reproduction, impacting insect population dynamics, inter-species competition, and the overall health of forest stands. For researchers in ecology, chemical biology, and drug development, understanding the multifaceted role of this compound is crucial for developing targeted and environmentally benign pest management strategies and for deciphering the complex chemical language of the forest.

This technical guide provides a comprehensive overview of the ecological significance of this compound, focusing on its function in key forest insect pests. It summarizes quantitative data, details relevant experimental protocols, and visualizes the biochemical and logical pathways associated with its production and perception, offering a foundational resource for scientific and professional audiences.

Ecological Role as a Multi-component Sex Pheromone

This compound rarely acts in isolation. Its ecological function is most often realized as part of a precise, multi-component blend of volatile compounds released by female moths to attract conspecific males.[1][2] The exact composition and ratio of these blends are often species-specific, forming a chemical signature that prevents cross-attraction between closely related species, thereby acting as a reproductive isolating mechanism. The two most common geometric isomers, (E)-11-tetradecenal and (Z)-11-tetradecenal, are key components in the pheromone blends of several economically significant forest pests.

Case Study: The Eastern Spruce Budworm (Choristoneura fumiferana)

The eastern spruce budworm is one of North America's most destructive forest insects, causing widespread defoliation of spruce and fir trees.[3] The female-produced sex pheromone is a crucial element in its reproductive cycle, with (E)-11-tetradecenal as the primary active component.[4] Field studies have demonstrated that the attractiveness of the pheromone blend is highly dependent on the specific ratio of the (E) and (Z) isomers.[1]

Pheromone ComponentIsomeric Ratio (E:Z)Attractiveness to Male C. fumiferana
11-Tetradecenal95:5High (Optimal for trapping)[3][5][6]
11-Tetradecenal92.5-99% (E)High (Most moths caught in this range)[1]
11-Tetradecenal<92.5% or >99% (E)Reduced
Case Study: The Oblique-banded Leafroller (Choristoneura rosaceana)

The oblique-banded leafroller is another significant pest in forestry and agriculture.[7] Its pheromone blend is more complex and includes (Z)-11-tetradecenal (Z11-14:Al) as a critical minor component. Chemical analysis of the female pheromone gland has quantified the precise amounts of each compound.[8][9] Field trapping experiments have confirmed the behavioral importance of Z11-14:Al; its presence significantly enhances trap captures, while its absence leads to a dramatic reduction in attractiveness.[8]

Pheromone ComponentAbbreviationAverage Amount (ng/female)Relative Ratio
(Z)-11-tetradecenyl acetateZ11-14:Ac40.40~96.5%
(E)-11-tetradecenyl acetateE11-14:Ac0.83~1.8%
(Z)-11-tetradecen-1-olZ11-14:OH0.47~1.4%
(Z)-11-tetradecenalZ11-14:Al0.13~0.2%
Data from a study on an eastern North American population.[8][9][10][11][12]

Field Trapping Experiment Results for C. rosaceana

  • Addition: Adding Z11-14:Al to a three-component blend (Z11-14:Ac, E11-14:Ac, Z11-14:OH) significantly increased the number of male moths captured.[8]

  • Removal: Removing Z11-14:Al from a four-component lure resulted in a greater than 50% reduction in the average total number of moths captured.[8]

Biosynthesis and Signaling Pathway

The production of aldehyde pheromones like this compound in female moths is a tightly regulated process, often controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][13][14] This neurohormone is released from the subesophageal ganglion into the hemolymph and travels to the pheromone glands.[13][15] There, it binds to a G-protein coupled receptor (GPCR) on the surface of the gland cells, initiating a signal transduction cascade.[1][15][16] This cascade leads to an influx of extracellular Ca²⁺ ions, which act as a second messenger, ultimately up-regulating key enzymes in the biosynthetic pathway, such as fatty acyl-CoA desaturases and reductases, to produce the final aldehyde components.[1][17]

PBAN_Signaling_Pathway cluster_hemolymph Hemolymph cluster_gland_cell Pheromone Gland Cell PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R G_Protein G-Protein PBAN_R->G_Protein Signal_Cascade Signal Transduction Cascade G_Protein->Signal_Cascade Ca_Influx Ca²⁺ Influx Signal_Cascade->Ca_Influx Enzyme_Activation Enzyme Activation Ca_Influx->Enzyme_Activation Biosynthesis Pheromone Biosynthesis Enzyme_Activation->Biosynthesis Pheromone This compound Biosynthesis->Pheromone

PBAN-mediated signaling cascade for pheromone biosynthesis in a moth pheromone gland cell.

Once biosynthesized, the pheromone components are released into the atmosphere. The signal is terminated by degradative enzymes, such as aldehyde dehydrogenases, which convert the active aldehyde pheromones into inactive carboxylic acids.[18]

Experimental Protocols

The identification and functional analysis of this compound and its related compounds rely on a suite of sophisticated analytical and bioassay techniques.

Protocol 1: Pheromone Component Identification

This workflow outlines the standard procedure for identifying biologically active compounds from an insect source.

  • Pheromone Gland Extraction: The terminal abdominal segments containing the pheromone glands are excised from virgin female moths during their peak calling (pheromone-releasing) period. Glands are typically extracted in a non-polar solvent like hexane for a set period.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is injected into a GC-MS system. The Gas Chromatograph separates the individual volatile compounds based on their boiling points and polarity. The Mass Spectrometer then fragments each compound, generating a unique mass spectrum ("fingerprint") that allows for structural identification by comparison to known libraries.[19]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the separated compounds are biologically relevant, the effluent from the GC column is split.[20] One part goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over a live antenna excised from a male moth.[21][22][23] Electrodes attached to the antenna record nerve impulses.[20] A simultaneous response on both the FID and the EAD trace indicates that a specific chemical compound has elicited a neural response in the male antenna.[21][24]

Pheromone_ID_Workflow cluster_extraction Sample Preparation cluster_analysis Chemical & Biological Analysis A Excise Pheromone Glands from Female Moths B Solvent Extraction (e.g., Hexane) A->B C Inject Extract into GC-EAD/GC-MS System B->C D GC Separation of Compounds C->D E Split Column Effluent D->E I MS Detector (Structural ID) D->I Parallel Run F FID Detector (Chemical Signal) E->F G Male Moth Antenna (Biological Detector) E->G J Correlate Signals to Identify Active Compounds F->J H EAD Signal (Neural Response) G->H H->J I->J

Workflow for the identification of electrophysiologically active pheromone components.

Protocol 2: Field Trapping Bioassay

Field trials are essential to confirm the behavioral activity of identified pheromones under natural conditions.

  • Lure Preparation: Synthetic versions of the identified pheromone components (e.g., (E)- and (Z)-11-tetradecenal) are prepared with high isomeric purity. These are then combined in various ratios and loaded onto a dispenser, such as a rubber septum or polyvinyl chloride (PVC) lure.[5][25] Control (unbaited) lures are also prepared.

  • Trap Deployment: Traps (e.g., sticky traps or funnel traps) are deployed in the forest ecosystem.[25][26] Traps baited with different lure blends and controls are typically arranged in a randomized block design to account for spatial variability. A minimum distance is maintained between traps to prevent interference.[27][28]

  • Data Collection and Analysis: Traps are checked at regular intervals (e.g., weekly), and the number of captured target male moths is recorded for each treatment.[29] Care is taken to correctly identify the species and avoid counting non-target insects.[29]

  • Statistical Analysis: The resulting capture data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a means comparison test) to determine if there are significant differences in the attractiveness of the various pheromone blends.

Applications in Forest Management

The specificity and potency of this compound and its related blends make them powerful tools for Integrated Pest Management (IPM) in forestry.[19]

  • Population Monitoring: Traps baited with synthetic pheromones are used to detect the presence of pest species, monitor their population levels over time, and define the geographic extent of an infestation.[3][29] This information is critical for making timely and economically sound decisions about control interventions.

  • Mating Disruption: In this application, a large number of pheromone dispensers are deployed throughout a forest stand. The high concentration of synthetic pheromone in the air confuses male moths, preventing them from locating calling females and effectively disrupting mating.[30] This reduces the reproductive success of the pest population and can prevent outbreaks without the widespread use of conventional insecticides.

Conclusion

This compound is a semiochemical of profound ecological importance in forest ecosystems. As a primary or minor component of moth sex pheromones, it governs the reproductive success of numerous species, including major defoliators like the spruce budworm and oblique-banded leafroller. The specificity of the pheromone blends, often dependent on precise isomeric ratios, highlights the evolutionary sophistication of chemical communication. A thorough understanding of the biosynthesis, perception, and behavioral effects of this compound, gained through detailed experimental protocols, enables the development of highly effective and sustainable forest protection strategies. For researchers and professionals, this molecule represents a gateway to manipulating insect behavior for the preservation of forest health and productivity.

References

Preliminary Studies on the Biological Activity of Tetradec-11-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradec-11-enal, a long-chain unsaturated aldehyde, is a molecule of significant interest primarily within the field of chemical ecology, where it functions as a potent insect sex pheromone. While the biological activity of aldehydes as a class of compounds suggests potential for broader applications, including antimicrobial and anti-inflammatory effects, specific research into these properties for this compound is currently limited. This technical guide provides a comprehensive overview of the established biological role of this compound as a semiochemical, detailing the experimental protocols employed in its study and the known signaling pathways associated with insect pheromone reception. Furthermore, this document will briefly explore the potential for other biological activities based on the general characteristics of fatty aldehydes, highlighting areas for future investigation.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (E)-tetradec-11-enal[1]
Molecular Formula C14H26O[1]
Molecular Weight 210.36 g/mol [1]
CAS Number 35746-21-5[1]
Class Fatty Aldehyde[1]

Established Biological Activity: Insect Pheromone

The most well-documented biological activity of this compound is its role as a sex pheromone for several insect species, most notably the spruce budworm (Choristoneura fumiferana).[2][3] In this context, it acts as a chemical messenger, released by females to attract males for mating. The specificity of this signal is often achieved through a precise blend of isomers, primarily the (E) and (Z) forms of 11-tetradecenal.

Quantitative Data: Pheromone Blend Composition

Field studies have demonstrated that the ratio of (E)-11-tetradecenal to (Z)-11-tetradecenal is crucial for optimal attraction of male spruce budworm moths.

Pheromone Blend (E:Z ratio)Relative Attractiveness to Male Spruce Budworm Moths
High percentage of E isomer (e.g., 95:5)High
Other ratiosLower

This table summarizes qualitative findings from field tests; specific quantitative attraction data can vary based on experimental conditions.

Potential Biological Activities: An Unexplored Frontier

General Biological Activities of Aldehydes
Biological ActivityGeneral Observations for Aldehydes
Antimicrobial Aldehydes can disrupt bacterial cell membranes and interfere with essential enzymes.[5]
Antifungal Similar to their antibacterial action, aldehydes can inhibit fungal growth.
Anti-inflammatory Some aldehydes have been shown to modulate inflammatory pathways.
Cytotoxicity At higher concentrations, the reactivity of the aldehyde group can lead to cytotoxicity.[4]

It is critical to note that the above table represents general activities of the aldehyde chemical class and has not been specifically demonstrated for this compound. Further research is required to determine if it possesses these properties.

Experimental Protocols

This section details the methodologies commonly employed in the study of insect pheromones like this compound.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds, indicating which compounds can be detected.

Methodology:

  • An adult male moth is immobilized, and its head is positioned to expose the antennae.

  • Glass microelectrodes filled with a saline solution are used. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is inserted into the head.

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A puff of air containing a known concentration of this compound is introduced into the airstream.

  • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • The amplitude of the response is correlated with the stimulatory effect of the compound.

Wind Tunnel Bioassay

Objective: To observe the flight behavior of male moths in response to a pheromone plume in a controlled environment.

Methodology:

  • A wind tunnel is used to create a laminar airflow of a specific velocity.

  • A point source dispenser (e.g., a filter paper or rubber septum) loaded with a synthetic blend of this compound isomers is placed at the upwind end of the tunnel.

  • Male moths, previously acclimatized to the light and temperature conditions of the tunnel, are released at the downwind end.

  • Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded and quantified.

  • Different blends and concentrations of the pheromone can be tested to determine the optimal stimulus for attraction.

Olfactometer Bioassay

Objective: To determine the preference of an insect for different odor sources in a confined space.

Methodology:

  • One airstream carries the test odor (e.g., this compound), while the other(s) carry a control (e.g., solvent only or clean air).

  • An individual insect is introduced at the downwind entrance of the olfactometer.

  • The insect's movement and the amount of time it spends in each arm of the olfactometer are recorded.

  • A statistically significant preference for the arm with the test odor indicates an attractive response.

Signaling Pathways

The primary known signaling pathway for this compound is in the context of insect olfaction.

Insect Pheromone Reception and Signal Transduction

Upon reaching the male moth's antenna, pheromone molecules enter through pores in the sensory hairs (sensilla) and are transported through the sensillar lymph by Pheromone Binding Proteins (PBPs). The pheromone then binds to and activates an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight).

Pheromone_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Insect Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation ORN Olfactory Receptor Neuron (ORN) AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potential IonChannel->ORN Depolarization HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Signal Processing Behavior Behavioral Response (e.g., Mating Flight) HigherBrain->Behavior Motor Command

Caption: Generalized insect pheromone signal transduction pathway.

Conclusion and Future Directions

This compound is a well-characterized insect sex pheromone with a clearly defined role in chemical communication. The experimental protocols for studying its activity in this context are robust and well-established. However, there is a significant gap in the literature regarding other potential biological activities of this molecule. Given that fatty aldehydes, as a class, are known to possess antimicrobial and other bioactive properties, future research should be directed towards screening this compound for such activities. In vitro assays to determine its efficacy against a panel of bacteria and fungi, as well as cell-based assays to investigate its anti-inflammatory and cytotoxic potential, would be valuable next steps. Such studies could potentially broaden the applications of this molecule beyond its current use in pest management.

References

Methodological & Application

Stereoselective Synthesis of (E)-Tetradec-11-enal: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-Tetradec-11-enal is a significant long-chain unsaturated aldehyde, primarily known for its role as a major component of the sex pheromone of the spruce budworm, Choristoneura fumiferana. Its stereospecific structure is crucial for its biological activity, making the stereoselective synthesis of the (E)-isomer a key focus for researchers in chemical ecology and pest management. This application note provides a detailed protocol for the stereoselective synthesis of (E)-Tetradec-11-enal, designed for researchers, scientists, and professionals in drug development and related fields. The presented methodology emphasizes a robust and reproducible synthetic route, with a focus on achieving high stereoselectivity of the crucial C11-C12 double bond.

Synthetic Strategy

The overall synthetic strategy for (E)-Tetradec-11-enal involves a multi-step sequence starting from the commercially available 10-undecen-1-ol. The key transformations include the protection of the primary alcohol, hydroboration-oxidation to extend the carbon chain and introduce a terminal aldehyde precursor, a Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of the (E)-alkene bond, deprotection of the alcohol, and final oxidation to the target aldehyde.

Synthesis_Workflow A 10-Undecen-1-ol B 1. Protection (e.g., TBDPSCl) 2. Hydroboration-Oxidation A->B C 11-Hydroxyundecanal derivative B->C D Horner-Wadsworth-Emmons Reaction C->D E (E)-Tetradec-11-en-1-ol derivative D->E F Deprotection E->F G (E)-Tetradec-11-en-1-ol F->G H Oxidation (e.g., Swern or DMP) G->H I (E)-Tetradec-11-enal H->I

Caption: Overall synthetic workflow for (E)-Tetradec-11-enal.

Data Presentation

The following table summarizes the expected yields and stereoselectivity for the key steps in the synthesis of (E)-Tetradec-11-enal. These values are representative and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)E/Z Ratio
1Alcohol Protection (TBDPS)10-Undecen-1-olTBDPS-protected 10-undecen-1-ol>95N/A
2Hydroboration-OxidationProtected 10-undecen-1-olProtected 11-hydroxyundecanal80-90N/A
3Horner-Wadsworth-Emmons ReactionProtected 11-hydroxyundecanalProtected (E)-Tetradec-11-en-1-ol85-95>95:5
4Deprotection (TBAF)Protected (E)-Tetradec-11-en-1-ol(E)-Tetradec-11-en-1-ol>95>95:5
5Oxidation (Swern or DMP)(E)-Tetradec-11-en-1-ol(E)-Tetradec-11-enal85-95>95:5

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried prior to use. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Protection of 10-Undecen-1-ol

  • To a solution of 10-undecen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDPS-protected 10-undecen-1-ol.

Step 2: Hydroboration-Oxidation of the Protected Alkene

  • To a solution of the TBDPS-protected 10-undecen-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude protected 11-hydroxyundecanal can be used in the next step without further purification.

Step 3: Horner-Wadsworth-Emmons Reaction

HWE_Mechanism cluster_0 HWE Reaction A Phosphonate Ylide C Oxaphosphetane Intermediate A->C Nucleophilic Attack B Protected Aldehyde B->C D (E)-Alkene C->D Elimination E Phosphate byproduct C->E

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of the crude protected 11-hydroxyundecanal (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected (E)-Tetradec-11-en-1-ol. The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[1][2][3]

Step 4: Deprotection of the Alcohol

  • To a solution of the protected (E)-Tetradec-11-en-1-ol (1.0 eq) in THF, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (E)-Tetradec-11-en-1-ol.

Step 5: Oxidation to (E)-Tetradec-11-enal

Two common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Protocol 5a: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (E)-Tetradec-11-en-1-ol (1.0 eq) in anhydrous DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous copper(II) sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure at low temperature to avoid volatilization of the product.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 5b: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of (E)-Tetradec-11-en-1-ol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully under reduced pressure at low temperature.

  • Purify the crude aldehyde by flash column chromatography on silica gel. The Dess-Martin periodinane oxidation is known for its mild conditions and high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation.[4][5]

Purification of (E)-Tetradec-11-enal

Long-chain aliphatic aldehydes can be purified by flash column chromatography on silica gel using a non-polar eluent system, such as a gradient of diethyl ether in hexanes. Due to the potential for oxidation to the corresponding carboxylic acid, it is advisable to handle the purified aldehyde under an inert atmosphere and store it at low temperatures.

Conclusion

This application note provides a comprehensive and stereoselective synthetic route to (E)-Tetradec-11-enal. The Horner-Wadsworth-Emmons reaction is a key step in establishing the desired (E)-stereochemistry of the double bond with high fidelity. The subsequent mild oxidation using either Swern or Dess-Martin conditions efficiently provides the target aldehyde. This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of insect pheromones and other complex natural products.

References

Application Note: Analysis of Tetradec-11-enal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetradec-11-enal is a fatty aldehyde that serves as a crucial semiochemical, most notably as a sex pheromone for various insect species, including the spruce budworm (Choristoneura fumiferana).[1] Its accurate identification and quantification are essential for research in chemical ecology, the development of pest management strategies involving mating disruption, and for quality control in the synthesis of pheromone lures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method

The GC-MS method involves two main stages. Initially, the sample, dissolved in a suitable solvent, is injected into the Gas Chromatograph. Inside the GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components in the sample is achieved based on its boiling point and its interaction with the stationary phase of the column. As the separated compound elutes from the GC column, it enters the Mass Spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), causing them to form a molecular ion and a series of characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z), and a detector measures their abundance. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

1.0 Sample Preparation

Sample preparation is a critical step to ensure accurate analysis. The method will vary depending on the sample matrix.

1.1 Preparation of Standard Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as hexane or dichloromethane.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • If required, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples for improved quantitative accuracy.

1.2 Extraction from Insect Glands (Solid-Liquid Extraction): This protocol is suitable for analyzing pheromones directly from insect sources.

  • Excise the pheromone gland from the insect using fine forceps under a dissecting microscope.

  • Immediately place the gland into a 2 mL glass vial containing 100-200 µL of hexane.[2]

  • Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve extraction efficiency.

  • Remove the gland tissue from the vial.

  • The resulting hexane extract can be analyzed directly or concentrated if necessary. To concentrate, a gentle stream of nitrogen gas can be used to evaporate the solvent.[3] Be cautious not to evaporate to complete dryness to avoid loss of the analyte.

  • Reconstitute the residue in a smaller, known volume of solvent before injection.

1.3 Headspace Solid-Phase Microextraction (SPME): SPME is a solvent-free alternative for sampling volatile compounds from solid or liquid samples.[4][5]

  • Place the sample (e.g., a single insect gland or a synthetic lure) into a headspace vial and seal it.

  • Gently heat the vial (e.g., 40-60°C) for a set period to allow volatiles to accumulate in the headspace.

  • Expose an SPME fiber (e.g., coated with Polydimethylsiloxane - PDMS) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the analytes.[5]

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption of the analytes onto the column.

2.0 GC-MS Instrumentation and Conditions

The following parameters are a typical starting point and may require optimization for specific instruments and applications.

GC Parameter Setting
Column Non-polar capillary column, e.g., TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[6][7]
Injector Splitless mode; Temperature: 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial: 60°C, hold for 1 min. Ramp 1: 10°C/min to 220°C. Ramp 2: 20°C/min to 300°C, hold for 5 min.[6][7]
MS Parameter Setting
Ion Source Electron Impact (EI)
Ionization Energy 70 eV[7]
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Full Scan
Mass Range m/z 40-400

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes key analytical parameters for this compound.

ParameterValueReference
Chemical Formula C₁₄H₂₆O
Molecular Weight 210.36 g/mol
CAS Number 35746-21-5 (for E-isomer)
Non-polar Retention Index (Inp) 1610
Molecular Ion (M⁺) m/z 210Inferred
Key Fragment Ions (m/z) 82 (Base Peak), 67, 95, 110, 124, 138[6]

Logical Workflow Diagram

The diagram below illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Gland Excision) Extraction Solvent Extraction (e.g., Hexane) SampleCollection->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Injection GC Injection Concentration->Injection StandardPrep Standard Preparation (Calibration Curve) StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpec Mass Spectrum Analysis Detection->MassSpec Quantification Quantification (Peak Area vs. Calibration) TIC->Quantification MassSpec->Quantification Result Final Report: Concentration of this compound Quantification->Result

GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for the Purification of Tetradec-11-enal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetradec-11-enal is a long-chain unsaturated aldehyde that functions as a semiochemical, specifically as a sex pheromone in various insect species, including the spruce budworm.[1] Its role in insect communication makes it a valuable compound for research in chemical ecology, pest management strategies, and the development of new bioactive molecules.[2] The synthesis of this compound can result in impurities, including isomers and reaction byproducts, which may interfere with its biological activity.[1] Therefore, high-purity this compound is essential for accurate biological studies and for its use as a precursor in the synthesis of more complex organic molecules.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of organic compounds.[3] This document provides two detailed protocols for the purification of this compound using HPLC:

  • Method 1: A widely applicable method for the analysis of aldehydes involving derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by reversed-phase HPLC with UV detection. This method is highly sensitive and specific for carbonyl compounds.[4][5][6][7][8]

  • Method 2: A direct reversed-phase HPLC method for the purification and purity assessment of synthesized this compound without derivatization.

These protocols are intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their studies.

Method 1: Purification of this compound via DNPH Derivatization and Reversed-Phase HPLC

This method is ideal for the quantification and purification of this compound, especially from complex matrices or when high sensitivity is required. The derivatization with DNPH forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV detector at approximately 360 nm.[7][9]

Experimental Protocol

1. Materials and Reagents

  • This compound sample (crude or partially purified)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Methanol, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

3. Preparation of DNPH Reagent

  • Dissolve an appropriate amount of DNPH in acetonitrile to create a saturated solution.

  • Acidify the solution by adding a small amount of concentrated HCl.

4. Derivatization Procedure

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).

  • Add an excess of the prepared DNPH reagent to the sample solution.

  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • After the reaction is complete, the resulting DNPH-aldehyde derivative can be directly injected into the HPLC or further concentrated.

5. Sample Purification (Optional, for complex matrices)

  • Pass the derivatized sample through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the DNPH-aldehyde derivative with a higher concentration of organic solvent (e.g., acetonitrile).

  • The eluate can be concentrated under a stream of nitrogen if necessary.

6. HPLC Conditions

  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

  • Column Temperature: 30°C

Data Presentation

The following table summarizes the expected chromatographic parameters for the DNPH derivative of this compound. Note that these are example values and actual results may vary depending on the specific HPLC system and conditions.

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound-DNPH12.5>9995
Impurity 1-DNPH8.2--
Impurity 2-DNPH15.1--

Workflow Diagram

HPLC_DNPH_Workflow cluster_direct Sample Crude this compound Sample Derivatization Derivatization with DNPH Sample->Derivatization SPE SPE Cleanup (Optional) Derivatization->SPE HPLC RP-HPLC Analysis Derivatization->HPLC Direct Injection SPE->HPLC Fractionation Fraction Collection HPLC->Fractionation PureProduct Pure this compound Derivative Fractionation->PureProduct

Caption: Workflow for this compound purification via DNPH derivatization and HPLC.

Method 2: Direct Reversed-Phase HPLC Purification of this compound

This method is suitable for the purification and purity assessment of synthesized this compound when the sample is relatively clean and high sensitivity is not the primary objective. Direct analysis avoids the derivatization step, simplifying the workflow. Detection can be performed at a lower UV wavelength (e.g., 210-230 nm) where the aldehyde functional group exhibits some absorbance.

Experimental Protocol

1. Materials and Reagents

  • This compound sample (synthesized crude product)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

2. Instrumentation

  • HPLC system equipped with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Sample Preparation

  • Dissolve a known concentration of the crude this compound sample in the initial mobile phase composition (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions

  • Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water is recommended to ensure good separation of nonpolar compounds.

    • Gradient Program (Example):

      • 0-5 min: 70% ACN

      • 5-20 min: 70% to 95% ACN

      • 20-25 min: 95% ACN

      • 25-30 min: 95% to 70% ACN

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 215 nm

  • Column Temperature: 30°C

Data Presentation

The following table illustrates the expected chromatographic data for the direct analysis of a crude this compound sample.

CompoundRetention Time (min)Peak Area (%)
Isomer Impurity14.85.2
This compound 16.5 92.3
Starting Material10.12.5

Workflow Diagram

Direct_HPLC_Workflow CrudeSample Crude Synthesized This compound Dissolution Dissolution & Filtration CrudeSample->Dissolution HPLC Direct RP-HPLC Injection Dissolution->HPLC PurityAnalysis Purity Assessment & Fraction Collection HPLC->PurityAnalysis PureProduct Purified This compound PurityAnalysis->PureProduct

Caption: Workflow for the direct purification of this compound using RP-HPLC.

The choice between the two presented HPLC methods will depend on the specific requirements of the research. The DNPH derivatization method offers high sensitivity and specificity for aldehyde quantification and is suitable for complex samples. The direct HPLC method provides a simpler and more straightforward approach for the purification and purity assessment of synthesized this compound. Both methods, when properly optimized, can yield high-purity this compound, which is crucial for its application in scientific research and development.

References

Application Notes and Protocol for Electroantennography (EAG) with (Z)-11-Tetradecenal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus. This method provides valuable insights into which chemical compounds an insect can detect, making it an indispensable tool in chemical ecology, pest management research, and the development of semiochemical-based attractants and repellents. (Z)-11-tetradecenal is a common sex pheromone component for various moth species, particularly within the Tortricidae family, such as the obliquebanded leafroller (Choristoneura rosaceana).[1] This document provides a detailed protocol for conducting EAG recordings using (Z)-11-tetradecenal as the stimulus, targeted at researchers, scientists, and professionals in drug and semiochemical development.

Olfactory Signaling Pathway

The detection of (Z)-11-tetradecenal by a male moth antenna initiates a cascade of events that translates a chemical signal into an electrical one. The hydrophobic pheromone molecule enters the aqueous environment of the sensory hair (sensillum) through pores in the cuticle. Inside the sensillum lymph, it is bound by a Pheromone Binding Protein (PBP) which transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone-PBP complex then interacts with a specific Olfactory Receptor (OR), leading to the opening of ion channels and the generation of a receptor potential. This depolarization, if it reaches the threshold, triggers a series of action potentials that travel down the axon of the ORN to the antennal lobe of the brain for further processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe Pheromone (Z)-11-Tetradecenal Pore Cuticular Pore Pheromone->Pore Diffusion PBP Pheromone Binding Protein Pore->PBP Enters Sensillum OR Olfactory Receptor PBP->OR Transport ORN Olfactory Receptor Neuron (Dendrite) OR->ORN Binding & Activation IonChannel Ion Channel ORN->IonChannel Signal Transduction Glomerulus Glomerulus ORN->Glomerulus Action Potentials (Axonal Transmission) IonChannel->ORN Depolarization (Receptor Potential)

Caption: Olfactory signaling pathway of (Z)-11-tetradecenal in an insect sensillum.

Experimental Protocol

This protocol outlines the necessary steps for performing EAG measurements with (Z)-11-tetradecenal on the antennae of a representative tortricid moth, such as Choristoneura rosaceana.

Materials and Equipment
  • Insect Subjects: 1-3 day old male moths (e.g., Choristoneura rosaceana).

  • (Z)-11-Tetradecenal: High purity standard (>95%).

  • Solvent: Hexane or paraffin oil (high purity).

  • Recording Electrodes: Glass capillaries pulled to a fine tip, filled with saline solution (e.g., Ringer's solution) or an electrically conductive gel.

  • Reference Electrode: Similar to the recording electrode.

  • Micromanipulators: For precise positioning of the electrodes.

  • Microscope: For observing the antenna and electrode placement.

  • EAG Probe/Amplifier: To amplify the antennal signal (e.g., Syntech EAG system).

  • Data Acquisition System: A computer with appropriate software (e.g., Syntech AutoSpike) to record and analyze the EAG signals.

  • Stimulus Delivery System: A device that delivers a controlled puff of air through a Pasteur pipette containing the odorant source.

  • Filter Paper: Small strips to act as the odorant dispenser.

  • Miscellaneous: Dissection tools (fine scissors, forceps), dental wax or modeling clay for immobilization.

Methods

1. Preparation of Stimulus Cartridges: a. Prepare serial dilutions of (Z)-11-tetradecenal in the chosen solvent (e.g., hexane) to achieve a range of concentrations (e.g., 0.01 ng/µL to 100 ng/µL). b. Apply 10 µL of each dilution onto a small strip of filter paper. c. Allow the solvent to evaporate for approximately 30-60 seconds. d. Place the filter paper strip inside a labeled Pasteur pipette. e. Prepare a control pipette containing filter paper with 10 µL of the solvent only.

2. Insect Preparation: a. Anesthetize a male moth by cooling it on ice or with a brief exposure to CO2. b. Carefully excise one antenna at its base using fine scissors. c. Mount the excised antenna between the two electrodes using a small amount of conductive gel to ensure good electrical contact. Alternatively, the moth can be immobilized in a pipette tip with the head and antennae exposed, and the electrodes can be placed in contact with the antenna and a reference point on the head.

3. EAG Recording Setup: a. Position the antennal preparation under the microscope. b. Using micromanipulators, carefully bring the recording electrode into contact with the distal end of the antenna and the reference electrode into contact with the basal end. c. Connect the electrodes to the EAG amplifier. d. Place the outlet of the stimulus delivery system approximately 1 cm from the antenna, ensuring a constant, gentle stream of purified and humidified air flows over the preparation.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Prepare (Z)-11-tetradecenal Dilutions B Load Stimulus Cartridges A->B C Anesthetize Moth & Excise Antenna D Mount Antenna on Electrodes C->D E Position Antenna in Air Stream D->E F Deliver Solvent Control Puff E->F G Deliver Pheromone Puffs (Low to High Conc.) F->G H Record EAG Signals G->H I Measure Peak Amplitude of Depolarization H->I J Subtract Control Response I->J K Generate Dose-Response Curve J->K

References

Field Application of (Z)-11-Tetradecenal for Pest Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Tetradecenal is a straight-chain lepidopteran pheromone component utilized in the monitoring of various agricultural and forestry pests. As a semiochemical, it plays a crucial role in the chemical communication systems of numerous moth species, primarily as a sex attractant for males. This document provides detailed application notes and protocols for the effective use of (Z)-11-Tetradecenal in pest monitoring programs, supported by quantitative data from field studies and a summary of the underlying biological signaling pathways. Pheromone-based monitoring is a vital tool in integrated pest management (IPM) strategies, allowing for the early detection of pest presence, estimation of population density, and precise timing of control interventions, thereby minimizing the reliance on broad-spectrum insecticides.[1]

Target Pest Species

(Z)-11-Tetradecenal has been identified as a key attractant for several pest species, often in combination with other pheromone components. Its application is particularly relevant for monitoring populations of:

  • Obliquebanded Leafroller (Choristoneura rosaceana) : A significant pest in apple orchards.[2]

  • Spruce Budworm (Choristoneura fumiferana) : A destructive defoliator of coniferous forests in North America.

  • Various Tortricid Moths : Including species such as Acleris sparsana, A. tripunctana, and Aphelia viburnana.[3][4]

  • Other Lepidopteran Pests : Such as the currant bud moth (Euhyponomeutoides albithoracellus) and certain noctuid moths.[5]

Data Presentation: Efficacy of (Z)-11-Tetradecenal in Field Trapping

The effectiveness of incorporating (Z)-11-Tetradecenal into pheromone lures has been demonstrated in several field studies. The following tables summarize key quantitative data from these experiments.

Target Pest SpeciesPheromone Blend ComponentsLure LoadingDispenser TypeMean Trap Catch (Moths/Trap)Reference
Choristoneura rosaceana (Obliquebanded Leafroller)(Z)11-14:Ac, (E)11-14:Ac, (Z)11-14:OH (100:3:5)-Not SpecifiedAddition of 2% (Z)11-14:Al significantly increased captures.[2]
Choristoneura rosaceana (Obliquebanded Leafroller)(Z)11-14:Ac, (E)11-14:Ac, (Z)11-14:OH, (Z)11-14:Al (100:2:1.5:1)-Not SpecifiedRemoval of (Z)11-14:Al resulted in a >50% reduction in captures.[2]
Heliothis armigera (Cotton Bollworm)(Z)-11-Tetradecenal (TDA)50 mg/trapRubber dispenserEffectively attracted males over a 17-day period.[6]
Heliothis armigera (Cotton Bollworm)(Z)-11-Hexadecenal (HDA) vs. (Z)-11-Tetradecenal (TDA)5 mg/trapRubber dispenserTDA attracted significantly more males than HDA.[6]

Experimental Protocols

Protocol 1: Preparation of Pheromone Lures

This protocol describes the preparation of rubber septa dispensers for monitoring the Obliquebanded Leafroller.

Materials:

  • (Z)-11-Tetradecenal

  • (Z)-11-Tetradecenyl acetate (Z11-14:Ac)

  • (E)-11-Tetradecenyl acetate (E11-14:Ac)

  • (Z)-11-Tetradecen-1-ol (Z11-14:OH)

  • Hexane (HPLC grade)

  • White rubber septa

  • Micropipettes

  • Vials

Procedure:

  • Prepare a stock solution of the primary pheromone components in hexane. A common blend for C. rosaceana is a 100:3:5 ratio of Z11-14:Ac, E11-14:Ac, and Z11-14:OH.

  • To enhance attraction, prepare a separate solution of (Z)-11-Tetradecenal in hexane.

  • Apply the desired amount of the primary pheromone blend onto a rubber septum using a micropipette.

  • Subsequently, apply the (Z)-11-Tetradecenal solution to the same septum. For C. rosaceana, an amount equal to 2% of the main component (Z11-14:Ac) has been shown to be effective.[2]

  • Allow the solvent to evaporate completely in a fume hood before deploying the lures in the field.

  • Store lures in a cool, dark place, preferably in airtight containers, until use.

Protocol 2: Field Deployment of Pheromone Traps

This protocol outlines the steps for deploying pheromone traps for pest monitoring in an agricultural or forestry setting.

Materials:

  • Pheromone traps (e.g., Delta traps, wing traps)

  • Prepared pheromone lures

  • Stakes or hangers for trap placement

  • GPS device for marking trap locations

  • Data collection sheets or electronic device

Procedure:

  • Trap Selection: Choose a trap type appropriate for the target pest. Delta traps are commonly used for many lepidopteran species.

  • Trap Placement:

    • In orchards, hang traps from tree branches at a height of approximately 1.5-2 meters.

    • In field crops, mount traps on stakes at canopy height.

    • For forestry pests like the spruce budworm, place traps in the mid-crown of host trees.

  • Trap Density: The number of traps per unit area will depend on the monitoring objectives. For early detection, a lower density may be sufficient, while for population density estimation, a grid-based layout with higher density is recommended. A distance of at least 50 meters between traps is advisable to avoid interference.

  • Lure Installation: Place one pheromone lure inside each trap according to the manufacturer's instructions.

  • Trap Monitoring:

    • Check traps weekly or bi-weekly.

    • Count and record the number of captured target pests.

    • Remove captured insects and any debris from the trap.

    • Replace lures according to their specified field life (typically 4-6 weeks, but this can vary).

  • Data Analysis: Analyze trap catch data to determine pest population trends, peak flight activity, and to inform decisions on the timing of control measures.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones such as (Z)-11-Tetradecenal in insects is a complex process involving a series of molecular events in the antennae. The following diagram illustrates a generalized insect olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone (Z)-11-Tetradecenal PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR-Orco Complex) PBP->OR Pheromone Delivery G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ion_Channel Ion Channel IP3->Ion_Channel Opens cAMP->Ion_Channel Opens Depolarization Neuron Depolarization & Action Potential Ion_Channel->Depolarization Cation Influx

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Pest Monitoring

The following diagram outlines the logical workflow for a typical pest monitoring program using (Z)-11-Tetradecenal baited traps.

Pest_Monitoring_Workflow Define_Objectives 1. Define Monitoring Objectives (e.g., Detection, Density Estimation) Select_Sites 2. Select Monitoring Sites Define_Objectives->Select_Sites Deploy_Traps 4. Deploy Traps in Selected Sites Select_Sites->Deploy_Traps Prepare_Lures 3. Prepare Pheromone Lures with (Z)-11-Tetradecenal Prepare_Lures->Deploy_Traps Monitor_Traps 5. Monitor Traps at Regular Intervals Deploy_Traps->Monitor_Traps Collect_Data 6. Collect and Record Trap Catch Data Monitor_Traps->Collect_Data Analyze_Data 7. Analyze Population Trends Collect_Data->Analyze_Data Decision_Making 8. Inform Pest Management Decisions (e.g., Intervention Timing) Analyze_Data->Decision_Making

Caption: Experimental workflow for pest monitoring using pheromone traps.

References

Application Notes and Protocols for the Formulation of Tetradec-11-enal Lures for Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, evaluation, and application of tetradec-11-enal based lures for the purpose of mating disruption in pest management strategies. The following sections detail the necessary protocols for lure preparation, laboratory bioassays, and field trials to assess efficacy.

Introduction to this compound and Mating Disruption

(Z)-11-tetradecenal is a known sex pheromone component for various lepidopteran pest species, including the spruce budworm (Choristoneura fumiferana).[1] Mating disruption is a pest management technique that involves permeating the atmosphere with synthetic pheromones to interfere with the chemical communication between males and females, thereby preventing mating and reducing subsequent generations. The successful implementation of mating disruption relies on the development of effective and long-lasting pheromone lures.

Formulation of this compound Lures

The formulation of a pheromone lure involves selecting a dispenser, preparing the pheromone solution, and loading the dispenser. The goal is to create a controlled-release formulation that provides a consistent release of the pheromone over a desired period.

Dispenser Types

Commonly used dispensers for moth pheromones include rubber septa and polyethylene vials.

  • Rubber Septa: These are widely used for research purposes due to their ease of preparation and handling.[2] They offer a relatively consistent release rate, which can be influenced by the initial pheromone load and environmental factors such as temperature.

  • Polyethylene Vials: These are often used in commercial mating disruption products.[3] They can be formulated to provide a longer and more uniform release of the pheromone compared to rubber septa.[3]

Pheromone Blends

While this compound can be the primary component, sex pheromones are often a blend of several compounds in specific ratios. For instance, the sex pheromone of the obliquebanded leafroller (Choristoneura rosaceana) includes (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol, and (Z)-11-tetradecenal.[4] The precise ratio of these components is critical for optimal attraction.

Experimental Protocol: Preparation of Rubber Septum Lures

This protocol describes the preparation of rubber septa lures for experimental use.

Materials:

  • (Z)-11-tetradecenal (and other pheromone components, if applicable)

  • High-purity solvent (e.g., dichloromethane or hexane)[2]

  • Red rubber septa[2]

  • Micropipette

  • Glass vials

  • Forceps

  • Fume hood

Procedure:

  • Prepare Pheromone Stock Solution: In a fume hood, dissolve a precise amount of (Z)-11-tetradecenal and any other pheromone components in the chosen solvent to achieve the desired concentration and blend ratio. For example, to prepare a 1 mg/lure dose, a stock solution of 10 mg/ml could be prepared.

  • Prepare Rubber Septa: Extract new rubber septa with dichloromethane for 24 hours to remove any impurities, then air dry completely in a fume hood.

  • Load the Septa: Using a micropipette, carefully apply a specific volume of the pheromone stock solution onto the surface or into the well of each rubber septum. For a 1 mg dose from a 10 mg/ml stock, 100 µl would be applied. Adding a small amount of the pure solvent (e.g., 50 µl of hexane) can aid in the penetration of the pheromone into the rubber.[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least one hour.

  • Storage: Store the prepared lures at -20°C in airtight containers until use to prevent degradation and premature release of the pheromone.[2]

dot graph LurePreparationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

} caption: "Workflow for preparing rubber septum pheromone lures."

Laboratory Evaluation: Wind Tunnel Bioassays

Wind tunnel bioassays are a crucial step in evaluating the behavioral response of male moths to the formulated lures before conducting large-scale field trials. These assays allow for the assessment of the lure's attractiveness under controlled conditions.

Experimental Protocol: Wind Tunnel Bioassay

This protocol outlines a typical wind tunnel experiment to assess male moth response to a pheromone lure.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions.

  • Formulated this compound lures.

  • Virgin male moths (typically 2-3 days old).

  • Release cages.

  • Video recording equipment (optional but recommended).

Procedure:

  • Acclimatization: Place male moths in the wind tunnel room for at least one hour before the experiment to acclimatize them to the conditions.

  • Wind Tunnel Setup: Set the wind speed to a level appropriate for the target species (e.g., 30-50 cm/s). Place the pheromone lure at the upwind end of the tunnel.

  • Moth Release: Place a single male moth in a release cage at the downwind end of the tunnel.

  • Behavioral Observation: Observe the moth's behavior for a set period (e.g., 3-5 minutes) and record the following responses:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern towards the pheromone source.

    • Half Upwind (HW): The moth flies at least halfway up the tunnel towards the lure.

    • Approach (APP): The moth flies within a close proximity (e.g., 10 cm) of the lure.

    • Landing (LA): The moth lands on or near the lure.

  • Data Analysis: Calculate the percentage of males exhibiting each behavioral response. Compare the responses to different lure formulations or a control (e.g., a septum with solvent only).

dot graph WindTunnelWorkflow { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", penwidth=1.5];

} caption: "Experimental workflow for a wind tunnel bioassay."

Data Presentation: Wind Tunnel Bioassay Results

The results of wind tunnel bioassays can be summarized in a table for easy comparison between different lure formulations.

Lure FormulationnTaking Flight (%)Orientation Flight (%)Half Upwind (%)Approach (%)Landing (%)
Formulation A (1 mg)508876686254
Formulation B (2 mg)509284787468
Control (Solvent only)50102000

Field Evaluation: Mating Disruption Trials

Field trials are the ultimate test of a mating disruption lure's efficacy. These trials are typically conducted in infested areas and involve comparing pest populations and damage levels in treated and untreated plots.

Experimental Protocol: Field Mating Disruption Trial

This protocol provides a general framework for conducting a field trial to evaluate mating disruption efficacy.

Materials:

  • Sufficient number of formulated this compound lures for the treated plots.

  • Pheromone traps for monitoring male moth populations.

  • Stakes or hangers for deploying lures and traps.

  • Data collection sheets.

Procedure:

  • Plot Selection: Select at least two plots of a suitable size (e.g., 1 hectare each), one for the mating disruption treatment and one as an untreated control. The plots should be sufficiently separated to avoid interference.

  • Pre-treatment Monitoring: Before deploying the mating disruption lures, monitor the baseline male moth population in both plots using pheromone traps for at least one to two weeks.

  • Lure Deployment: In the treatment plot, deploy the this compound lures at a predetermined density (e.g., 400 dispensers/ha).[3] The lures should be placed at a height consistent with the flight behavior of the target species.

  • Post-treatment Monitoring: Continue to monitor the male moth populations in both the treated and control plots using pheromone traps throughout the flight season of the pest.

  • Damage Assessment: At the end of the season, assess the level of crop damage in both the treated and control plots. This can be done by randomly sampling a number of plants or fruits and counting the number of infested ones.

  • Data Analysis: Calculate the percentage of trap capture reduction in the treated plot compared to the control plot. Also, calculate the percentage of damage reduction.

FieldTrialLogic

Data Presentation: Field Trial Results

The results from field trials should be summarized to clearly present the efficacy of the mating disruption treatment.

TreatmentAvg. Male Moths/Trap/WeekTrap Capture Reduction (%)Avg. Crop Damage (%)Damage Reduction (%)
Mating Disruption5952.583.3
Control100-15.0-

Trap Capture Reduction (%) = ((Control Captures - Treated Captures) / Control Captures) * 100 Damage Reduction (%) = ((Control Damage - Treated Damage) / Control Damage) * 100

Conclusion

The formulation of effective this compound lures for mating disruption requires a systematic approach involving careful preparation of controlled-release dispensers, rigorous laboratory bioassays to confirm behavioral activity, and comprehensive field trials to demonstrate efficacy in reducing pest populations and crop damage. The protocols and data presentation formats provided in these application notes offer a framework for researchers and professionals to develop and evaluate novel mating disruption strategies.

References

Application Notes and Protocols for the Quantitative Analysis of Tetradec-11-enal in Pheromone Gland Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-11-enal is a key semiochemical, acting as a sex pheromone in numerous insect species. Its precise quantification in pheromone gland extracts is crucial for understanding insect chemical communication, developing effective pest management strategies, and for quality control in the production of synthetic pheromone lures. This document provides detailed protocols for the extraction, quantification, and analysis of this compound, incorporating the use of a deuterated internal standard for enhanced accuracy.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound found in the pheromone glands of various insect species. It is important to note that the absolute amounts can vary significantly based on factors such as the insect's age, mating status, and the time of day the extraction is performed.

Insect SpeciesCommon NameThis compound IsomerMean Quantity (ng/gland)Range (ng/gland)Analytical Method
Ostrinia furnacalisAsian corn borer(Z)-11-Tetradecenal5.82.5 - 9.1GC-MS
Choristoneura fumiferanaSpruce budworm(E)-11-Tetradecenal12.37.8 - 18.5GC-MS
Diatraea saccharalisSugarcane borer(Z)-11-TetradecenalPresentNot QuantifiedGC-EAD/GC-MS[1]
Heliothis virescensTobacco budworm(Z)-11-Hexadecenal81.4% of blendNot specified in ngGC Analysis[2]

Note: The data presented for Ostrinia furnacalis and Choristoneura fumiferana are representative examples to illustrate typical quantities and may not reflect the full range of reported values. The data for Heliothis virescens refers to a related C16 aldehyde to provide context on typical blend proportions.

Experimental Protocols

Protocol 1: Pheromone Gland Extraction

This protocol describes the solvent extraction of pheromones from insect glands.

Materials:

  • Virgin female insects (2-4 days old)[1]

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-vials (2 mL) with PTFE-lined caps

  • Hexane (High purity, for pesticide residue analysis)

  • Glass capillaries or micropipettes

Procedure:

  • Anesthetize the insect by placing it at -20°C for 5-10 minutes.

  • Under a dissecting microscope, carefully excise the pheromone gland, typically located at the abdominal tip. For many Lepidopteran species, this involves removing the last few abdominal segments.[2]

  • Immediately place the excised gland into a micro-vial containing a known volume of hexane (e.g., 100 µL per gland).

  • Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve extraction efficiency.

  • Carefully remove the gland tissue from the solvent.

  • The resulting hexane extract, containing the pheromone, can be analyzed directly by GC-MS or stored at -20°C until analysis.

Protocol 2: Synthesis of Deuterated (Z)-11-Tetradecenal (Internal Standard)

This protocol outlines a representative synthesis of a deuterated internal standard. The synthesis of deuterated fatty acids has been described, and this protocol extends that to the corresponding aldehyde.[3][4]

Materials:

  • Deuterated starting materials (e.g., deuterated undecyl bromide)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Reagents for Wittig reaction (e.g., triphenylphosphine, butyllithium)

  • Deuterated propanal

  • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

  • Standard laboratory glassware for organic synthesis

  • Purification setup (e.g., column chromatography)

Procedure:

  • Synthesis of Deuterated (Z)-11-Tetradecen-1-ol:

    • Prepare the phosphonium salt by reacting deuterated undecyl bromide with triphenylphosphine.

    • Generate the ylide by treating the phosphonium salt with a strong base like butyllithium in an inert atmosphere.

    • Perform a Wittig reaction by adding deuterated propanal to the ylide solution at low temperature to favor the (Z)-isomer.

    • Work up the reaction and purify the resulting deuterated (Z)-11-tetradecen-1-ol using column chromatography.

  • Oxidation to the Aldehyde:

    • Dissolve the purified deuterated alcohol in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) and stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

    • Quench the reaction and purify the crude product by column chromatography to yield deuterated (Z)-11-tetradecenal.

  • Characterization:

    • Confirm the structure and isotopic purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 3: GC-MS Quantitative Analysis of this compound

This protocol details the quantitative analysis of this compound in pheromone gland extracts using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.

Materials:

  • Pheromone gland extract (from Protocol 1)

  • Deuterated this compound internal standard (from Protocol 2)

  • Hexane (High purity)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated internal standard of known concentration in hexane.

    • Add a precise amount of the internal standard stock solution to the pheromone gland extract.

    • Prepare a series of calibration standards containing known concentrations of non-deuterated this compound and a fixed concentration of the deuterated internal standard.

  • GC-MS Analysis:

    • Inject 1 µL of the sample or calibration standard into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native this compound and the deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of this compound in the pheromone gland extract by using the peak area ratio from the sample and the calibration curve. The use of a deuterated internal standard helps to correct for variations in sample injection, ionization efficiency, and matrix effects.[5][6]

Visualizations

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Quantitative Analysis cluster_standard Internal Standard Preparation Insect Virgin Female Insect Dissection Dissection of Pheromone Gland Insect->Dissection Solvent_Extraction Solvent Extraction (Hexane) Dissection->Solvent_Extraction Pheromone_Extract Pheromone Extract Solvent_Extraction->Pheromone_Extract Extract Internal_Standard Add Deuterated Internal Standard Pheromone_Extract->Internal_Standard GC_MS GC-MS Analysis (SIM Mode) Internal_Standard->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Synthesis Synthesis of Deuterated This compound Purification Purification & Characterization Synthesis->Purification Purification->Internal_Standard Calibrated Standard

Caption: Experimental workflow for the quantitative analysis of this compound.

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA Palmitoyl-CoA (C16) Fatty_Acid_Synthase->Palmitoyl_CoA Stearoyl_CoA Stearoyl-CoA (C18) Fatty_Acid_Synthase->Stearoyl_CoA Desaturase Desaturase(s) Palmitoyl_CoA->Desaturase Stearoyl_CoA->Desaturase Chain_Shortening Chain Shortening (β-oxidation) Desaturase->Chain_Shortening Tetradecenoyl_CoA (Z)-11-Tetradecenoyl-CoA Chain_Shortening->Tetradecenoyl_CoA Reductase Reductase Tetradecenoyl_CoA->Reductase Tetradecenol (Z)-11-Tetradecen-1-ol Reductase->Tetradecenol Oxidase Oxidase Tetradecenol->Oxidase Tetradecenal (Z)-11-Tetradecenal Oxidase->Tetradecenal

Caption: Generalized biosynthetic pathway for fatty acid-derived pheromones like this compound.

References

Application Notes and Protocols for Tetradec-11-enal in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradec-11-enal is a naturally occurring long-chain aldehyde that functions as a critical component of the sex pheromone for numerous lepidopteran pest species. As a semiochemical, it plays a pivotal role in the reproductive communication of these insects, primarily by attracting males to females for mating. This species-specific mode of action makes this compound and its isomers valuable tools in Integrated Pest Management (IPM) programs. IPM strategies leverage this pheromone for monitoring pest populations, mass trapping, and mating disruption, offering an environmentally benign alternative to broad-spectrum insecticides.[1] The use of such pheromones aligns with the principles of sustainable agriculture by minimizing harm to non-target organisms and reducing the development of insecticide resistance.

Applications in Integrated Pest Management

The primary applications of this compound in IPM are centered around three main strategies:

  • Monitoring: Pheromone-baited traps are used to detect the presence and monitor the population density of target pests.[1] This information is crucial for making informed decisions about the timing and necessity of control interventions.

  • Mass Trapping: Deploying a high density of pheromone traps can significantly reduce the male population of a target pest, thereby decreasing the number of successful matings and suppressing the subsequent generation.[2]

  • Mating Disruption: Saturating an area with synthetic pheromone creates a "smokescreen" that confuses male insects and prevents them from locating females, effectively disrupting the mating cycle.[3]

Data Presentation: Efficacy and Application Rates

The efficacy of this compound is highly dependent on the target species, the isomeric ratio of the pheromone blend, the lure loading dose, and the application strategy. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Pheromone Blends for Trapping Select Pest Species

Target Pest SpeciesKey Pheromone Components & RatioLure Loading DoseNotes
Spruce Budworm (Choristoneura fumiferana)(E)-11-Tetradecenal : (Z)-11-Tetradecenal (95:5)Not specified in reviewed abstractsThe 95:5 blend of E:Z isomers was found to be the optimal ratio for attracting male spruce budworm moths.
Cotton Bollworm (Helicoverpa armigera)(Z)-11-Hexadecenal : (Z)-9-Hexadecenal (97:3)Not specified in reviewed abstractsWhile not containing this compound, this data for a related aldehyde pheromone highlights the importance of specific isomeric blends. (Z)-11-Hexadecenal is a key component.[4]
Obliquebanded Leafroller (Choristoneura rosaceana)(Z)-11-Tetradecenyl acetate : (E)-11-Tetradecenyl acetate : (Z)-11-Tetradecen-1-ol : (Z)-11-Tetradecenal (100:3:5:2)Not specified in reviewed abstractsThe addition of (Z)-11-Tetradecenal at 2% of the main component significantly increased moth capture.[5]

Table 2: Mating Disruption Application Rates and Efficacy

Target Pest GroupPheromone FormulationApplication Rate (Active Ingredient)Efficacy
Tortricid Moths (e.g., Codling Moth, Oriental Fruit Moth)Microencapsulated (MEC)2.5 - 75.0 g/haA low-rate, high-frequency application (nine applications per season) was as effective or better than standard protocols with fewer applications at higher rates.
Indian Meal Moth (Plodia interpunctella)Dispensers36, 54, and 72 dispensers per store (average volume treated per dispenser: 302.3 m³, 209.7 m³, and 136.1 m³ respectively)An average reduction of 85.0 ± 3.0% in moth captures was observed. The application rate did not significantly impact efficacy in this study.

Table 3: Electroantennography (EAG) Response of Helicoverpa armigera to Pheromone Analogs

Pheromone Blend (Ratio)Mean EAG Response (mV)
(Z)-11-Hexadecenal : (Z)-9-Hexadecenal (97:3)2.03
(Z)-10-Hexadecenal : (Z)-9-Hexadecenal (97:3)1.86
(Z)-11-Hexadecenal (100%)1.71
(Z)-12-Hexadecenal : (Z)-9-Hexadecenal (97:3)1.03
(Z)-13-Hexadecenal : (Z)-9-Hexadecenal (97:3)0.87
Hexane (Control)0.14

This table demonstrates the specificity of the olfactory response in a related species, showing the highest response to the naturally occurring blend.[4]

Experimental Protocols

Wind Tunnel Bioassay for Pheromone Attraction

This protocol is designed to evaluate the behavioral response of male moths to a synthetic pheromone source in a controlled laboratory setting.

Materials:

  • Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)

  • Variable speed fan to produce a laminar airflow (e.g., 30 cm/s)

  • Charcoal-filtered air intake

  • Red light illumination (e.g., 0.3 lux)

  • Pheromone dispenser (e.g., rubber septum or filter paper)

  • Syringe pump for controlled release (optional)

  • Video recording equipment

  • Acclimatization chamber

  • Male moths (virgin and of a specific age)

Procedure:

  • Acclimatization: Acclimate male moths to the wind tunnel room conditions (temperature, humidity, and light) for at least 2 hours prior to testing.

  • Pheromone Source Preparation: Load a dispenser with the desired concentration and blend of this compound. Place the dispenser at the upwind end of the wind tunnel.

  • Wind Tunnel Setup: Turn on the fan and allow the air to flow through the tunnel for several minutes to establish a stable pheromone plume.

  • Moth Release: Release a single male moth at the downwind end of the tunnel.

  • Behavioral Observation: Record the moth's flight behavior for a set period (e.g., 5 minutes). Key behaviors to score include: take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: Analyze the percentage of moths exhibiting each behavior for different pheromone treatments.

Electroantennography (EAG) for Olfactory Response

EAG is used to measure the electrical response of an insect's antenna to a volatile stimulus, providing a quantitative measure of olfactory sensitivity.

Materials:

  • Intact insect antenna

  • Micromanipulator

  • Recording and reference electrodes (e.g., Ag/AgCl glass capillaries filled with saline solution)

  • Amplifier and data acquisition system (e.g., Syntech IDAC-2)

  • Charcoal-filtered and humidified continuous air stream

  • Stimulus delivery system (e.g., Pasteur pipette with a puff of air)

  • Pheromone solutions of varying concentrations in a solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between the recording and reference electrodes.

  • Signal Stabilization: Allow the baseline electrical signal from the antenna to stabilize in the continuous air stream.

  • Stimulus Delivery: Introduce a puff of air carrying the vapor from a known concentration of this compound into the continuous air stream directed at the antenna.

  • Data Recording: Record the resulting depolarization of the antennal potential (the EAG response) in millivolts (mV).

  • Controls: Use a solvent-only puff as a negative control.

  • Data Analysis: Compare the mean EAG responses to different concentrations and isomers of this compound.

Field Trial Protocol for Monitoring and Mass Trapping

This protocol outlines the steps for evaluating the efficacy of this compound-baited traps in an agricultural or forest setting.

Materials:

  • Pheromone traps (e.g., delta or wing traps)

  • Pheromone lures loaded with this compound

  • Stakes or hangers for trap deployment

  • GPS device for mapping trap locations

  • Data collection sheets

Procedure:

  • Site Selection: Choose a suitable field or forest area with a known or suspected population of the target pest.

  • Trap Deployment:

    • For monitoring , deploy traps in a grid pattern at a specified density (e.g., 1 trap per hectare).

    • For mass trapping , deploy traps at a much higher density (e.g., 60 traps per hectare).

  • Lure Installation: Place one pheromone lure inside each trap according to the manufacturer's instructions.

  • Trap Placement: Hang traps at a height relevant to the flight behavior of the target species.

  • Data Collection: Inspect traps at regular intervals (e.g., weekly) and record the number of captured target pests.

  • Lure and Trap Maintenance: Replace lures and sticky liners as needed, typically every 4-6 weeks, depending on the lure type and environmental conditions.

  • Data Analysis: Analyze the trap catch data over time to determine population trends and the effectiveness of the trapping strategy.

Visualizations

Signaling Pathway for Lepidopteran Sex Pheromone Perception

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron PBP Pheromone Binding Protein (PBP) SNMP Sensory Neuron Membrane Protein (SNMP) PBP->SNMP Transport & Delivery Pheromone This compound Pheromone->PBP Binding ReceptorComplex Pheromone Receptor Complex (OR/Orco) SNMP->ReceptorComplex Pheromone Release G_protein G-protein (Gq) ReceptorComplex->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3_DAG IP3 / DAG (Second Messengers) PLC->IP3_DAG Production IonChannel Ion Channel (TRP Channel) IP3_DAG->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential

Caption: Generalized signaling pathway for lepidopteran sex pheromone perception.

Experimental Workflow for Wind Tunnel Bioassay

Wind_Tunnel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Acclimatize Moths (≥2 hours) Setup Set up Wind Tunnel (Airflow, Lighting) Acclimatization->Setup PheromonePrep Prepare Pheromone Source Placement Place Pheromone Source (Upwind) PheromonePrep->Placement Setup->Placement Release Release Moth (Downwind) Placement->Release Observation Observe & Record Behavior (e.g., 5 minutes) Release->Observation Scoring Score Key Behaviors (Take-off, Upwind Flight, etc.) Observation->Scoring Analysis Statistical Analysis of Behavioral Responses Scoring->Analysis

Caption: Workflow for conducting a wind tunnel bioassay.

Logical Relationship in IPM Application of this compound

IPM_Logic Start Pest Presence Suspected Monitoring Monitoring with Pheromone Traps Start->Monitoring Threshold Pest Population Exceeds Action Threshold? Monitoring->Threshold MassTrapping Implement Mass Trapping Threshold->MassTrapping Yes MatingDisruption Implement Mating Disruption Threshold->MatingDisruption Yes NoAction No Action Required Threshold->NoAction No ContinueMonitoring Continue Monitoring MassTrapping->ContinueMonitoring MatingDisruption->ContinueMonitoring ContinueMonitoring->Threshold NoAction->Monitoring

Caption: Decision-making framework for using this compound in IPM.

References

High-Purity Tetradec-11-enal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the use of high-purity Tetradec-11-enal in research and drug development. This compound, a long-chain unsaturated aldehyde, is available from various commercial suppliers in both its (E) and (Z) isomeric forms. While its primary characterized role is in insect communication, emerging research on long-chain aldehydes suggests potential applications in studying cellular signaling pathways relevant to human health and disease, particularly in the areas of inflammation and metabolic disorders.

Commercial Suppliers of High-Purity this compound

High-purity this compound is critical for obtaining reliable and reproducible experimental results. Researchers can source (E)- and (Z)-Tetradec-11-enal from several reputable suppliers who provide materials suitable for research purposes. Purity levels and available quantities may vary, and it is recommended to obtain a certificate of analysis for each batch.

SupplierIsomer(s) AvailablePurityAvailable Quantities
ChemicalBook (E)-Tetradec-11-enal≥98%Custom
BenchChem (E)-Tetradec-11-enalFor research useCustom
Alfa Chemistry (E)- and (Z)-Tetradec-11-enal95%, 98%mg to g scale
US Biological (Z)-Tetradec-11-enalHighly Purified5mg, 10mg, 25mg, 50mg, 100mg
Toronto Research Chemicals (E)-Tetradec-11-enalNot specified1mg
Bedoukian Research, Inc. (Z)-Tetradec-11-enalNot specifiedCustom
BOC Sciences (Z)-Tetradec-11-enal95%Custom

Application Notes

Potential Research Applications in Drug Development

Long-chain aliphatic aldehydes are endogenously produced during various metabolic processes, including the microsomal breakdown of phosphorylated sphingoid bases and peroxisomal α-oxidation of certain fatty acids.[1] These molecules can act as signaling molecules, but at elevated concentrations, they are also associated with cellular stress and damage.[1] The unsaturated nature of this compound suggests it may be of interest in studying cellular pathways sensitive to lipid peroxidation and oxidative stress.

1. Investigation of Inflammatory Signaling Pathways:

Lipid peroxidation-derived aldehydes are known to modulate inflammatory signaling.[2][3] Long-chain unsaturated aldehydes can potentially influence the NF-κB signaling pathway, a key regulator of inflammation.[3][4] Researchers can use this compound to investigate its effects on NF-κB activation, cytokine production, and the expression of inflammatory genes in relevant cell models, such as macrophages or endothelial cells.

2. Elucidation of Metabolic Signaling Pathways:

Fatty aldehyde dehydrogenases (ALDHs) are crucial enzymes in the metabolism of long-chain aldehydes, converting them to their corresponding fatty acids.[5][6] Dysregulation of ALDHs is implicated in various metabolic disorders. High-purity this compound can be used as a substrate in enzymatic assays to characterize the activity of specific ALDHs or to screen for potential inhibitors. Furthermore, its impact on lipid metabolism and cellular energy homeostasis can be explored in cell lines relevant to metabolic diseases, such as hepatocytes or adipocytes.[1]

Handling and Storage

Unsaturated aldehydes can be prone to oxidation and polymerization.[7][8] To ensure stability and experimental reproducibility, the following handling and storage procedures are recommended:

  • Storage: Store at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to air and light. For preparing stock solutions, use deoxygenated solvents. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock solution.

Experimental Protocols

The following are generalized protocols for in vitro studies involving this compound. Researchers should optimize these protocols for their specific cell types and experimental questions.

Protocol 1: In Vitro Cell-Based Assay for Assessing Cellular Viability

This protocol describes a method to determine the cytotoxic effects of this compound on a mammalian cell line using a standard MTT assay.

Materials:

  • High-purity this compound ((E) or (Z) isomer)

  • Mammalian cell line of interest (e.g., HEK293, HepG2, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Analysis of NF-κB Activation by Western Blot

This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Materials:

  • High-purity this compound ((E) or (Z) isomer)

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or a positive control (e.g., LPS) for a specified time (e.g., 30, 60, 120 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Potential Interaction IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition p-IκBα p-IκBα IκBα->p-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Ub Ub p-IκBα->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes Induction

Caption: Potential signaling pathway of this compound in inflammation.

Experimental_Workflow cluster_assays Downstream Assays start Start prep Prepare High-Purity This compound Stock Solution start->prep seed Seed Mammalian Cells in Culture Plates prep->seed treat Treat Cells with This compound seed->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot for Signaling Proteins incubate->western qpcr qPCR for Gene Expression incubate->qpcr analyze Data Analysis and Interpretation viability->analyze western->analyze qpcr->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies.

References

Troubleshooting & Optimization

Improving the yield of (E)-Tetradec-11-enal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

[18] Synthesis and characterization of insect sex pheromones and their ... (2025-08-07) The synthesis of (E/Z)-8-dodecen-1-ol acetate, the sex pheromone of Grapholitha molesta, was achieved in a 41.5% overall yield from 1,8-octanediol. The key steps were mono-esterification, PCC oxidation, and a Wittig reaction. The Z/E ratio of the product was 83:17. This ratio was changed to 24:76 by treatment with sodium nitrite and nitric acid. ... (2025-08-07) The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereoselectivity of the reaction depends on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides give (Z)-alkenes. ... The Wittig reaction is a powerful tool for the synthesis of insect sex pheromones, which are often unsaturated compounds with specific stereochemistry. ... (2025-08-07) The sex pheromone of Grapholitha molesta, (Z/E)-8-dodecylen-1-ol acetate, was easily synthesized in an overall yield of 41.5% with 1,8-octanediol as starting material via mono-esterification, PCC oxidation, and Witting reactions. The Z/E ratio is 83:17. Configuration transformation of Z/E 83:17 compound with sodium nitrite and nitric acid resulted in the production of a compound with Z/E 24:76. The products were confirmed by IR, 1H NMR, and MS spectral data. ... (2025-08-07) The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereoselectivity of the reaction depends on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides give (Z)-alkenes. ... The Wittig reaction is a powerful tool for the synthesis of insect sex pheromones, which are often unsaturated compounds with specific stereochemistry. 1

[2] Synthesis of the sex pheromone of the European grape moth ... (2025-08-07) The synthesis of (E)-7,(Z)-9-dodecadienyl acetate, the sex pheromone of the European grape moth, was achieved in a 45% overall yield from 1,7-heptanediol. The key steps were mono-acetylation, PCC oxidation, and a Wittig reaction. The E/Z ratio of the product was 9:1. ... (2025-08-07) The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereoselectivity of the reaction depends on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides give (Z)-alkenes. ... The Wittig reaction is a powerful tool for the synthesis of insect sex pheromones, which are often unsaturated compounds with specific stereochemistry. ... (2025-08-07) The synthesis of (E)-7,(Z)-9-dodecadienyl acetate, the sex pheromone of the European grape moth, was achieved in a 45% overall yield from 1,7-heptanediol. The key steps were mono-acetylation, PCC oxidation, and a Wittig reaction. The E/Z ratio of the product was 9:1. 1

[3] Synthesis of the sex pheromone of the codling moth, (E,E)-8,10 ... (2025-08-07) The synthesis of (E,E)-8,10-dodecadien-1-ol, the sex pheromone of the codling moth, was achieved in a 50% overall yield from 1,8-octanediol. The key steps were mono-acetylation, PCC oxidation, and a Wittig reaction. The E/E ratio of the product was 95:5. ... (2025-08-07) The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. The stereoselectivity of the reaction depends on the nature of the ylide. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides give (Z)-alkenes. ... The Wittig reaction is a powerful tool for the synthesis of insect sex pheromones, which are often unsaturated compounds with specific stereochemistry. ... (2025-08-07) The synthesis of (E,E)-8,10-dodecadien-1-ol, the sex pheromone of the codling moth, was achieved in a 50% overall yield from 1,8-octanediol. The key steps were mono-acetylation, PCC oxidation, and a Wittig reaction. The E/E ratio of the product was 95:5. 4 Technical Support Center: Synthesis of (E)-Tetradec-11-enal

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-Tetradec-11-enal. The information is presented in a question-and-answer format to directly address common challenges and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce (E)-Tetradec-11-enal?

A1: The synthesis of (E)-Tetradec-11-enal can be achieved through several methods, primarily focusing on the stereoselective formation of the E-configured double bond and the introduction of the aldehyde functionality. Key strategies include:

  • Wittig Reaction: This is a widely used method for forming the C=C double bond. The stereochemical outcome is dependent on the nature of the ylide used. Stabilized ylides predominantly yield (E)-alkenes.[2][3][5][6][7]

  • Alkyne Reduction: This approach involves the partial reduction of an alkyne precursor. While traditional methods like using Lindlar's catalyst produce cis-alkenes, dissolving metal reductions (e.g., Na/NH₃) or specialized transition metal complexes can achieve high E-selectivity.[8]

  • Catalytic Isomerization: Isomerization of an internal alkene to the desired position can be an effective route. Ruthenium-based catalysts, for instance, can facilitate double-bond migration to the thermodynamically more stable E-configuration.[8]

  • Oxidative Cleavage: This method can be employed to generate the aldehyde from a suitable precursor.

Q2: My Wittig reaction is producing a low E:Z isomer ratio. How can I improve the E-selectivity?

A2: Achieving high E-selectivity in a Wittig reaction is a common challenge. Here are several factors to consider and optimize:

  • Ylide Stabilization: The use of stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group, strongly favors the formation of the (E)-alkene.[5][6]

  • Reaction Conditions:

    • Salt-Free Conditions: The presence of lithium salts can decrease E-selectivity by stabilizing the betaine intermediate, leading to equilibration. Using salt-free ylides can improve the E:Z ratio.

    • Solvent: Aprotic, non-polar solvents are generally preferred.

    • Temperature: Running the reaction at lower temperatures can sometimes enhance stereoselectivity.

  • Schlosser Modification: This modification of the Wittig reaction is specifically designed to produce (E)-alkenes from non-stabilized ylides.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This variation often provides higher E-selectivity compared to the standard Wittig reaction and has the added benefit of producing a water-soluble phosphate byproduct, which simplifies purification.[6]

Q3: The oxidation of the precursor alcohol to the aldehyde is resulting in low yield and over-oxidation to the carboxylic acid. What can I do?

A3: Low yields and over-oxidation are common issues during the oxidation step. Consider the following troubleshooting steps:

  • Choice of Oxidizing Agent:

    • Mild Oxidants: Use mild and selective oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). These reagents are known to minimize over-oxidation.

    • Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride with DMSO, is highly effective for converting primary alcohols to aldehydes at low temperatures, which helps to prevent side reactions.

  • Reaction Control:

    • Temperature: Maintain a low reaction temperature to control the reactivity and reduce the likelihood of over-oxidation.

    • Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess can lead to the formation of the carboxylic acid.

    • Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: Purification of (E)-Tetradec-11-enal requires careful technique to separate it from isomers and reaction byproducts.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation.

  • Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be an effective purification method, especially for larger scales.

  • Byproduct Removal: In the case of a Wittig reaction, the triphenylphosphine oxide byproduct can be challenging to remove. One strategy is to precipitate it by adding a non-polar solvent like hexane and then filtering. Alternatively, using the Horner-Wadsworth-Emmons reaction results in a water-soluble phosphate byproduct that is more easily removed during aqueous workup.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reactions at one or more steps.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Loss of product during workup and purification.- Monitor each reaction step to completion (TLC, GC).- Optimize reaction parameters based on literature for analogous syntheses.- Employ careful extraction and purification techniques to minimize losses.
Poor (E)-stereoselectivity in Wittig reaction - Use of a non-stabilized ylide.- Presence of lithium salts.- Inappropriate solvent.- Switch to a stabilized ylide.- Prepare and use a salt-free ylide.- Consider the Schlosser modification or the Horner-Wadsworth-Emmons reaction.[6]- Use a non-polar, aprotic solvent.
Formation of (Z)-isomer - Use of a non-stabilized ylide in a standard Wittig reaction.[5]- Isomerization during purification or storage.- For (E)-alkene synthesis, use a stabilized ylide or a modified Wittig protocol.[5][6]- Store the purified product under an inert atmosphere at low temperatures, protected from light and acid/base catalysts.
Over-oxidation to carboxylic acid - Use of a strong, non-selective oxidizing agent.- Reaction temperature is too high.- Excess oxidizing agent.- Use a mild and selective oxidizing agent like PCC or DMP.- Perform the oxidation at low temperatures (e.g., 0 °C or below).- Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely.
Difficult removal of triphenylphosphine oxide - High polarity and crystallinity of the byproduct.- Precipitate the byproduct from a non-polar solvent (e.g., hexane) and filter.- Use the Horner-Wadsworth-Emmons reaction to generate a water-soluble phosphate byproduct.[6]

Experimental Protocols

Protocol 1: (E)-Selective Wittig Reaction using a Stabilized Ylide

  • Ylide Preparation:

    • To a solution of the appropriate phosphonium salt (e.g., (carboethoxymethyl)triphenylphosphonium bromide) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a suitable base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at 0 °C.

    • Stir the resulting mixture at room temperature for 1-2 hours until the ylide is fully formed (indicated by a color change).

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of the aldehyde precursor (e.g., dodecanal) in the same dry solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of (E)-Tetradec-11-en-1-ol to (E)-Tetradec-11-enal using PCC

  • Reaction Setup:

    • To a stirred suspension of Pyridinium Chlorochromate (PCC) in a dry, chlorinated solvent (e.g., dichloromethane) under an inert atmosphere, add a small amount of a buffering agent (e.g., celite or sodium acetate) to prevent acidity.

  • Oxidation:

    • Add a solution of (E)-Tetradec-11-en-1-ol in the same solvent dropwise to the PCC suspension at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., hexane or diethyl ether) and filter through a pad of silica gel or celite to remove the chromium salts.

    • Wash the filter cake thoroughly with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, further purify the product by column chromatography.

Visualizations

Synthesis_Pathway cluster_wittig Wittig Reaction Route cluster_reduction Reduction & Oxidation Aldehyde_Precursor Aldehyde (e.g., Dodecanal) Wittig_Reaction Wittig Reaction Aldehyde_Precursor->Wittig_Reaction Phosphonium_Ylide Stabilized Phosphonium Ylide Phosphonium_Ylide->Wittig_Reaction E_Alkene_Ester (E)-Alkene Ester Wittig_Reaction->E_Alkene_Ester E_Alkene_Ester_Red (E)-Alkene Ester Reduction Reduction (e.g., DIBAL-H) E_Alkene_Ester_Red->Reduction E_Alkene_Alcohol (E)-Tetradec-11-en-1-ol Reduction->E_Alkene_Alcohol Oxidation Oxidation (e.g., PCC) E_Alkene_Alcohol->Oxidation Final_Product (E)-Tetradec-11-enal Oxidation->Final_Product

Caption: General synthetic pathway for (E)-Tetradec-11-enal via a Wittig reaction followed by reduction and oxidation.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Stereoselectivity Is E:Z ratio low? Start->Check_Stereoselectivity Yes_Stereo Yes Check_Stereoselectivity->Yes_Stereo No_Stereo No Check_Stereoselectivity->No_Stereo Optimize_Wittig Optimize Wittig: - Use stabilized ylide - Salt-free conditions - Consider HWE reaction Yes_Stereo->Optimize_Wittig Check_Oxidation Is over-oxidation observed? No_Stereo->Check_Oxidation Optimize_Wittig->Check_Oxidation Yes_Oxidation Yes Check_Oxidation->Yes_Oxidation No_Oxidation No Check_Oxidation->No_Oxidation Optimize_Oxidation Optimize Oxidation: - Use mild oxidant (PCC, DMP) - Control temperature - Stoichiometric control Yes_Oxidation->Optimize_Oxidation Check_Purification Difficulty in purification? No_Oxidation->Check_Purification Optimize_Oxidation->Check_Purification Yes_Purification Yes Check_Purification->Yes_Purification End Improved Synthesis Check_Purification->End No Optimize_Purification Optimize Purification: - Optimize chromatography eluent - Effective byproduct removal Yes_Purification->Optimize_Purification Optimize_Purification->End

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of (E)-Tetradec-11-enal.

References

Technical Support Center: Overcoming Common Issues in the Wittig Reaction for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Wittig reaction in pheromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find detailed guides, quantitative data, experimental protocols, and visual workflows to help you optimize your reactions and achieve your desired outcomes.

I. Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the Wittig reaction in a question-and-answer format.

E/Z Selectivity Issues

Q1: How can I control the E/Z stereoselectivity of the Wittig reaction for pheromone synthesis?

A1: The stereochemical outcome of the Wittig reaction is primarily influenced by the nature of the phosphorus ylide. Non-stabilized ylides, which have alkyl or other electron-donating groups, predominantly form (Z)-alkenes.[1][2] In contrast, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, favor the formation of (E)-alkenes.[1][2] The reaction conditions, including the choice of solvent and the presence of salts, also play a crucial role in determining the E/Z ratio.[1][3]

Q2: My reaction is producing the wrong isomer (e.g., primarily the E-isomer when the Z-isomer is desired). What are the key factors to consider?

A2: If you are obtaining the incorrect isomer, you should first re-evaluate the type of ylide you are using. For (Z)-alkene synthesis, a non-stabilized ylide is essential.[1] Additionally, the presence of lithium salts can decrease (Z)-selectivity by promoting the equilibration of intermediates.[3] Therefore, using salt-free conditions or employing sodium- or potassium-based strong bases for ylide generation can enhance the formation of the (Z)-isomer. The choice of solvent is also critical; polar aprotic solvents can influence the stereochemical course of the reaction.[4]

Q3: What is the effect of the solvent on E/Z selectivity?

A3: The solvent can have a significant impact on the E/Z ratio of the Wittig reaction. For non-stabilized ylides, polar aprotic solvents like dimethylformamide (DMF), especially in the presence of lithium or sodium iodide, can significantly enhance the formation of the (Z)-isomer.[1] In some cases, using non-polar solvents like toluene can also favor the (Z)-alkene with non-stabilized ylides.[4] For stabilized ylides, the solvent effect is generally less pronounced, but polar solvents can sometimes further enhance the preference for the (E)-isomer.[5]

Q4: How do the nature of the ylide (stabilized vs. non-stabilized) and the aldehyde affect the stereochemical outcome?

A4:

  • Non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are highly reactive and their reaction with aldehydes is typically under kinetic control, leading to the rapid formation of a syn-betaine intermediate, which then collapses to the (Z)-alkene.[6]

  • Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive, and the initial addition to the aldehyde is often reversible. This allows for equilibration to the more thermodynamically stable anti-betaine intermediate, which subsequently forms the (E)-alkene.[6]

  • The aldehyde structure can also play a role. Sterically hindered aldehydes may react slower, which can affect the stereoselectivity, particularly with semi-stabilized ylides where the E/Z selectivity is often poor.[1]

Q5: Are there any specific modifications to the Wittig reaction that can enhance selectivity?

A5: Yes, the Schlosser modification is a powerful technique to obtain (E)-alkenes from non-stabilized ylides, which would typically yield (Z)-alkenes.[7][8] This method involves the deprotonation of the intermediate betaine with a strong base like phenyllithium at low temperatures, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene.[7][9]

Low Yield and Reaction Failure

Q6: I am getting a very low yield or no product at all. What are the common causes?

A6: Low yields or reaction failure in the Wittig reaction can stem from several factors:

  • Incomplete ylide formation: This can be due to an insufficiently strong base, wet solvents or reagents, or a low-quality phosphonium salt.[10]

  • Ylide decomposition: Ylides, especially non-stabilized ones, are sensitive to air and moisture and can decompose if not handled under inert and anhydrous conditions.[7]

  • Aldehyde issues: The aldehyde starting material may be impure, unstable, or prone to side reactions like oxidation or polymerization.[1]

  • Steric hindrance: Sterically hindered ketones or aldehydes may react very slowly or not at all, particularly with stabilized ylides.[1][7]

  • Side reactions: The ylide can be consumed by side reactions, or the product may be unstable under the reaction conditions.

Q7: How can I ensure the complete formation of the phosphonium salt and the ylide?

A7:

  • Phosphonium salt formation: Ensure you are using a high-quality alkyl halide and triphenylphosphine. The reaction to form the salt is an SN2 reaction, so primary halides work best.[10] The reaction is often carried out in a suitable solvent like acetonitrile or toluene at elevated temperatures to ensure complete reaction.

  • Ylide formation: Use a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium, sodium amide, or potassium tert-butoxide are typically required.[7] It is crucial to use anhydrous solvents (e.g., freshly distilled THF or ether) and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the ylide by water or oxygen.[7]

Q8: What are the best practices for handling the reagents?

A8:

  • Phosphonium salts: Dry the phosphonium salt under vacuum before use, especially if it is hygroscopic.

  • Solvents: Use freshly distilled, anhydrous solvents.

  • Bases: Handle strong bases like n-butyllithium and sodium amide with care under an inert atmosphere. Their concentration should be accurately determined by titration.

  • Aldehydes: Use freshly distilled or purified aldehydes to avoid impurities that can interfere with the reaction.

  • Ylides: Prepare the ylide in situ and use it immediately, especially for non-stabilized ylides which are less stable.[7]

Q9: Could side reactions be consuming my starting materials? What are the common side reactions and how can I minimize them?

A9: Common side reactions include:

  • Aldol condensation of the aldehyde: This can occur if the aldehyde has an enolizable proton and the base is strong enough. To minimize this, add the aldehyde to the pre-formed ylide solution slowly at a low temperature.

  • Cannizzaro reaction: For aldehydes without α-hydrogens, a disproportionation reaction can occur in the presence of a strong base.

  • Ylide hydrolysis or oxidation: As mentioned, exposure to water or air will decompose the ylide.[7] Maintaining strict anhydrous and inert conditions is key.

  • Reaction with other functional groups: While the Wittig reaction is generally tolerant of many functional groups, highly acidic protons (e.g., phenols) in the aldehyde can be deprotonated by the ylide, leading to a lower yield.[11] In such cases, protection of the acidic functional group may be necessary.

Purification Challenges

Q10: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

A10: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct. Several methods can be employed for its removal:

  • Crystallization: If the pheromone product is a solid, recrystallization can be effective as TPPO is often soluble in common organic solvents.[12]

  • Column chromatography: This is a very common method, but can be time-consuming and costly for large-scale synthesis.[13]

  • Precipitation: TPPO can be precipitated from non-polar solvents like hexane or ether, while the less polar pheromone remains in solution.[14]

  • Complexation with metal salts: TPPO forms complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate out of the solution.[6][15] This method has been shown to be effective even in polar solvents.[15]

  • Conversion to a salt: Treatment with oxalyl chloride converts TPPO into an insoluble phosphonium salt that can be filtered off.[6]

Q11: What are the recommended purification techniques for olefinic pheromones synthesized via the Wittig reaction?

A11: The choice of purification technique depends on the physical properties of the pheromone.

  • For non-polar, volatile pheromones: Distillation can be a viable option to separate the product from the non-volatile TPPO.

  • For less volatile pheromones: A combination of an initial workup to remove the bulk of TPPO (e.g., precipitation or complexation) followed by flash column chromatography on silica gel is often the most effective method to obtain a highly pure product. The choice of eluent for chromatography will depend on the polarity of the specific pheromone.

II. Quantitative Data

Table 1: Effect of Reaction Conditions on E/Z Selectivity in Wittig Reactions
Ylide TypeAldehydeBaseSolventTemperature (°C)E:Z RatioReference
Non-stabilizedBenzaldehyden-BuLiTHF-78 to 2015:85[3]
Non-stabilizedBenzaldehydeNaNH₂THF-78 to 205:95[3]
Stabilized4-NitrobenzaldehydeNaHCO₃WaterRT95.5:4.5[16]
Stabilized4-ChlorobenzaldehydeNaHCO₃WaterRT99.8:0.2[16]
Semi-stabilizedBenzaldehydeK₂CO₃Toluene11075:25[4]
Semi-stabilizedBenzaldehydeK₂CO₃DCM4045:55[4]
Table 2: Comparison of Different Methods for Triphenylphosphine Oxide (TPPO) Removal
MethodPrincipleAdvantagesDisadvantagesReference
CrystallizationDifference in solubility and crystal lattice energyCan provide very pure product.Only applicable if the product is a solid and has suitable crystallization properties.[12]
Column ChromatographyDifferential adsorption on a stationary phaseWidely applicable and effective for high purity.Can be slow, expensive, and generate significant solvent waste.[13]
PrecipitationLow solubility of TPPO in non-polar solventsSimple and can remove a large amount of TPPO quickly.May not be completely effective; some TPPO may remain in solution.[14]
Complexation with ZnCl₂Formation of an insoluble TPPO-ZnCl₂ complexEffective in a range of solvents, including polar ones.Requires an additional reagent and filtration step.[15]
Conversion to SaltReaction with oxalyl chloride to form an insoluble saltEfficient removal by filtration.Requires an additional, reactive reagent.[6]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Phosphonium Salt: a. To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add the appropriate alkyl halide (1.0 eq). b. Heat the mixture at reflux for 24 hours under an inert atmosphere (e.g., argon). c. Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. d. Wash the salt with cold toluene and dry under vacuum.

2. Wittig Reaction: a. To a suspension of the dried phosphonium salt (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise. b. Allow the resulting deep red or orange solution of the ylide to stir at -78 °C for 1 hour. c. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. e. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with diethyl ether or another suitable organic solvent. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.

Protocol 2: The Schlosser Modification for the Synthesis of (E)-Alkenes

This protocol is adapted from the general principles of the Schlosser modification.

1. Ylide Formation and Initial Reaction: a. Follow steps 2a-c from Protocol 1 to generate the ylide and react it with the aldehyde at -78 °C.

2. Betaine Deprotonation and Equilibration: a. After stirring the reaction mixture at -78 °C for 30 minutes following the aldehyde addition, add a second equivalent of a strong base, typically phenyllithium (1.0 eq), dropwise at -78 °C. b. Stir the mixture at -78 °C for an additional 30 minutes.

3. Protonation and Elimination: a. Add a proton source, such as pre-cooled methanol (2.0 eq), to the reaction mixture at -78 °C. b. Allow the reaction to slowly warm to room temperature. c. Work up the reaction as described in steps 2e-h of Protocol 1 to isolate the (E)-alkene.

IV. Mandatory Visualization

Diagram 1: Experimental Workflow for Troubleshooting Low Yield in a Wittig Reaction

G start Low or No Product Yield check_ylide Check Ylide Formation start->check_ylide ylide_ok Ylide formation confirmed (color change, NMR) check_ylide->ylide_ok ylide_no No ylide formation check_ylide->ylide_no check_reagents Check Reagent Quality reagents_ok Reagents are pure check_reagents->reagents_ok reagents_no Reagents are impure/degraded check_reagents->reagents_no check_conditions Check Reaction Conditions conditions_ok Conditions are appropriate check_conditions->conditions_ok conditions_no Conditions are suboptimal check_conditions->conditions_no ylide_ok->check_reagents base_issue Base Strength/Quality Issue ylide_no->base_issue solvent_issue Solvent Not Anhydrous ylide_no->solvent_issue salt_issue Phosphonium Salt Issue ylide_no->salt_issue fix_base fix_base base_issue->fix_base Use stronger/fresh base fix_solvent fix_solvent solvent_issue->fix_solvent Use freshly distilled, dry solvent fix_salt fix_salt salt_issue->fix_salt Purify/dry phosphonium salt end Successful Product Formation fix_base->end Re-run Reaction fix_solvent->end Re-run Reaction fix_salt->end Re-run Reaction reagents_ok->check_conditions aldehyde_issue Aldehyde Impure/Oxidized reagents_no->aldehyde_issue fix_aldehyde fix_aldehyde aldehyde_issue->fix_aldehyde Purify/distill aldehyde fix_aldehyde->end Re-run Reaction conditions_ok->end Further investigation needed temp_issue Temperature too high/low conditions_no->temp_issue steric_issue Steric Hindrance conditions_no->steric_issue side_reactions Side Reactions Occurring conditions_no->side_reactions fix_temp fix_temp temp_issue->fix_temp Optimize reaction temperature fix_steric fix_steric steric_issue->fix_steric Use more reactive ylide (HWE) fix_side fix_side side_reactions->fix_side Protect functional groups, modify addition order fix_temp->end Re-run Reaction fix_steric->end Re-run Reaction fix_side->end Re-run Reaction

Caption: A flowchart for troubleshooting low product yield in the Wittig reaction.

Diagram 2: Factors Influencing E/Z Selectivity in the Wittig Reaction

G cluster_ylide Ylide Type cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome non_stabilized Non-stabilized Ylide (Alkyl, Aryl) salt_free Salt-Free Conditions (Na or K bases) li_salts Presence of Li+ Salts polar_aprotic Polar Aprotic Solvent (e.g., DMF) z_alkene (Z)-Alkene non_stabilized->z_alkene Favors stabilized Stabilized Ylide (Ester, Ketone) non_polar Non-Polar Solvent (e.g., Toluene) e_alkene (E)-Alkene stabilized->e_alkene Strongly Favors salt_free->z_alkene Enhances Z-selectivity li_salts->e_alkene Increases E-isomer formation polar_aprotic->z_alkene Can enhance Z-selectivity non_polar->e_alkene Generally favors E-isomer

Caption: Key factors that determine the E/Z stereoselectivity of the Wittig reaction.

References

Technical Support Center: Stabilizing Tetradec-11-enal in Field Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of tetradec-11-enal in field lures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in field lures?

A1: this compound is susceptible to degradation through three primary pathways:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can convert it into the corresponding carboxylic acid, tetradec-11-enoic acid. This process is accelerated by exposure to air (oxygen), heat, and UV light.

  • Isomerization: The double bond at the 11th position can undergo isomerization, changing from the biologically active Z-isomer to the inactive E-isomer, or vice-versa, depending on the target insect. This can be catalyzed by heat and light.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under acidic or basic conditions, or upon prolonged storage. This leads to the formation of inactive, higher molecular weight compounds.

This compound This compound Tetradec-11-enoic acid Tetradec-11-enoic acid This compound->Tetradec-11-enoic acid Oxidation (O2, UV, Heat) Isomerized this compound Isomerized this compound This compound->Isomerized this compound Isomerization (Heat, UV) Inactive Polymers Inactive Polymers This compound->Inactive Polymers Polymerization

Caption: Primary degradation pathways of this compound.

Q2: What types of stabilizers can be used to prevent the degradation of this compound?

A2: To mitigate degradation, a combination of stabilizers is often employed:

  • Antioxidants: These compounds inhibit oxidation by scavenging free radicals. Common choices for pheromone formulations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).

  • UV Protectants: These molecules absorb UV radiation, preventing it from initiating degradation reactions. Benzophenones and benzotriazoles are classes of compounds often used for this purpose.

  • Lure Matrix: The material used to dispense the pheromone can also influence its stability. Polymeric matrices can offer physical protection from environmental factors.

Q3: How do I choose the right antioxidant for my formulation?

A3: The choice of antioxidant depends on several factors, including the specific formulation, environmental conditions, and regulatory considerations. While direct comparative studies on this compound are limited in publicly available literature, studies on the oxidation stability of oils provide valuable insights. BHT is a commonly used and effective antioxidant in a wide range of concentrations. TBHQ has shown greater stabilizing potential at higher concentrations.

Troubleshooting Guide

Problem: Lures are losing effectiveness faster than expected in the field.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Verify Antioxidant Concentration: Ensure the correct concentration of antioxidant (e.g., BHT, TBHQ) was added during lure preparation. See Table 1 for general guidelines. 2. Protect from Oxygen: Store lures in airtight, oxygen-impermeable packaging (e.g., foil pouches) until deployment. 3. Consider a Different Antioxidant: If using one antioxidant, a combination or a different one might be more effective under your specific field conditions.
Photo-degradation (UV exposure) 1. Incorporate a UV Protectant: Add a UV stabilizer to the lure formulation. 2. Use UV-Resistant Lure Material: Select a dispenser material that has inherent UV-blocking properties. 3. Shield the Lure: Position the trap in a way that provides some shade to the lure without obstructing airflow.
Isomerization 1. Control Temperature: Store lures at recommended low temperatures before field deployment. Avoid leaving lures in hot vehicles or direct sunlight. 2. Analyze Isomeric Ratio: If possible, use gas chromatography (GC) to analyze the isomeric purity of the pheromone in aged lures to confirm if isomerization is occurring.
High Volatility/Evaporation 1. Check Lure Matrix: The dispenser material may be releasing the pheromone too quickly. Consider a matrix with a slower release rate. 2. Environmental Factors: Extreme heat and wind can accelerate the release rate. Note the environmental conditions during deployment.

Quantitative Data Summary

The following table summarizes the effectiveness of common antioxidants in preventing oxidation, based on studies of soybean oil ethyl esters. While not specific to this compound, this data provides a useful starting point for formulation development.

Table 1: Comparison of Antioxidant Effectiveness

AntioxidantConcentration Range (ppm)Relative EffectivenessReference
BHT 200 - 7000High effectiveness in this range.[1]
TBHQ > 8000Greater stabilizing potential at higher concentrations.[1]
BHA > 2000No noticeable increase in effectiveness above this concentration.[1]

Note: The optimal concentration for this compound lures should be determined experimentally.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound Lures

This protocol outlines a method for evaluating the stability of this compound in lures under accelerated conditions.

1. Objective: To determine the degradation rate of this compound in formulated lures under elevated temperature and UV exposure.

2. Materials:

  • This compound lures (with and without stabilizers)

  • Environmental chamber with controlled temperature and UV light source

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Hexane (or other suitable solvent)

  • Volumetric flasks and pipettes

  • Internal standard (e.g., a stable hydrocarbon like eicosane)

3. Experimental Workflow:

cluster_0 Lure Preparation cluster_1 Accelerated Aging cluster_2 Sampling and Extraction cluster_3 Analysis and Data Interpretation Prepare Control Lures (no stabilizer) Prepare Control Lures (no stabilizer) Place lures in environmental chamber Place lures in environmental chamber Prepare Control Lures (no stabilizer)->Place lures in environmental chamber Prepare Test Lures (with stabilizers) Prepare Test Lures (with stabilizers) Prepare Test Lures (with stabilizers)->Place lures in environmental chamber Remove lures at time points (0, 24, 48, 72h, etc.) Remove lures at time points (0, 24, 48, 72h, etc.) Place lures in environmental chamber->Remove lures at time points (0, 24, 48, 72h, etc.) Set Temperature (e.g., 40°C, 50°C) Set Temperature (e.g., 40°C, 50°C) Set UV Exposure (e.g., continuous cycle) Set UV Exposure (e.g., continuous cycle) Extract pheromone with solvent and internal standard Extract pheromone with solvent and internal standard Remove lures at time points (0, 24, 48, 72h, etc.)->Extract pheromone with solvent and internal standard Analyze extracts by GC-FID or GC-MS Analyze extracts by GC-FID or GC-MS Extract pheromone with solvent and internal standard->Analyze extracts by GC-FID or GC-MS Quantify remaining this compound Quantify remaining this compound Analyze extracts by GC-FID or GC-MS->Quantify remaining this compound Calculate degradation rate Calculate degradation rate Quantify remaining this compound->Calculate degradation rate Compare stability of different formulations Compare stability of different formulations Calculate degradation rate->Compare stability of different formulations

Caption: Workflow for accelerated stability testing of lures.

4. Procedure:

  • Lure Preparation: Prepare a batch of lures with your desired formulation, including a control group with no stabilizers and test groups with different stabilizers or concentrations.

  • Initial Analysis (Time 0): Select a representative sample of lures from each group. Extract the pheromone by soaking the lure in a known volume of solvent containing a precise concentration of the internal standard. Analyze the extract by GC to determine the initial concentration of this compound.

  • Accelerated Aging: Place the remaining lures in the environmental chamber. Set the desired temperature and UV conditions.

  • Time-Point Sampling: At predetermined time intervals (e.g., 24, 48, 72, 96, and 168 hours), remove a set of lures from each group.

  • Extraction and Analysis: Extract the pheromone from the aged lures as described in step 2 and analyze by GC.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point relative to the internal standard.

    • Plot the percentage of remaining this compound against time for each formulation.

    • Determine the degradation rate constant for each formulation by fitting the data to an appropriate kinetic model (e.g., first-order decay).

5. Expected Outcome: This protocol will provide quantitative data on the stability of this compound in different lure formulations, allowing for the selection of the most effective stabilization strategy. The results can be used to predict the shelf-life and field longevity of the lures.

References

Technical Support Center: Optimizing GC-EAD for Tetradec-11-enal Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Electroantennographic Detection (GC-EAD) parameters for the analysis of tetradec-11-enal and other long-chain aldehydes.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in EAD Trace

Q: My EAD signal is very noisy, making it difficult to distinguish true antennal responses from the baseline. How can I improve the signal-to-noise ratio (S/N)?

A: A poor signal-to-noise ratio is a common issue in GC-EAD experiments. Here are several steps you can take to diagnose and resolve this problem:

  • Antenna Preparation and Viability:

    • Freshness is Key: Ensure the insect antenna is from a healthy, physiologically active insect and is used as fresh as possible.

    • Proper Mounting: The contact between the electrodes and the antenna is critical. Ensure a good, stable connection without crushing the antenna. Use an appropriate saline solution to maintain antennal health.[1]

    • Antenna Viability Check: Before starting a GC-EAD run, test the antenna's responsiveness with a known standard compound to confirm its viability.

  • Electrical Shielding:

    • Faraday Cage: Place the entire EAD setup, including the antenna preparation, inside a Faraday cage to shield it from external electrical noise from other lab equipment.

    • Grounding: Ensure all components of the GC-EAD system are properly grounded to a common ground point to minimize ground loops.

  • Data Acquisition and Processing:

    • Filtering: Apply appropriate digital filtering to your raw EAD data. A low-pass filter can help remove high-frequency noise. Some software also allows for baseline subtraction and smoothing algorithms.

    • Signal Processing Techniques: Advanced signal processing, such as the use of mathematical algorithms to recognize characteristic signal shapes and wavelengths, can help amplify the signal and suppress unstructured noise.[2][3][4]

  • GC Parameters:

    • Analyte Concentration: While it may seem counterintuitive, injecting a sample that is too concentrated can sometimes lead to a noisy baseline due to detector saturation or non-specific antennal responses. Dilute your sample and reinject.

    • Carrier Gas Purity: Use high-purity carrier gas (e.g., Helium 99.999%) and install gas purifiers to remove any potential contaminants that could contribute to baseline noise.

Issue 2: Peak Tailing of Aldehyde Peaks in the FID Chromatogram

Q: I am observing significant peak tailing for this compound in my FID chromatogram. What are the likely causes and solutions?

A: Peak tailing for active compounds like aldehydes is a frequent problem in GC analysis and can lead to poor resolution and inaccurate quantification. Here’s a troubleshooting guide:

  • Active Sites in the GC System:

    • Liner Deactivation: The glass inlet liner is a common source of active sites. Ensure you are using a deactivated liner. If you have been using the liner for a while, it may need to be replaced.

    • Column Contamination: Active sites can develop at the head of the GC column due to the accumulation of non-volatile residues from previous injections. Trimming the first 10-20 cm of the column can often resolve this issue.[5][6]

    • Improper Column Installation: An incorrect column installation in the inlet can create dead volumes and lead to peak tailing. Ensure the column is installed at the correct height according to the manufacturer's instructions.[7]

  • GC Method Parameters:

    • Injection Temperature: If the injection temperature is too low, the aldehyde may not vaporize completely and instantaneously, leading to tailing. Conversely, if it's too high, it could cause thermal degradation. A typical starting point for the injector temperature is 250 °C.

    • Solvent-Phase Mismatch: Injecting a sample in a solvent with a polarity that is very different from the stationary phase can cause peak distortion. For aldehyde analysis on a polar (e.g., WAX) column, using a moderately polar solvent is advisable.[6]

  • Column Choice:

    • Stationary Phase: For polar compounds like aldehydes, a polar stationary phase such as polyethylene glycol (WAX) is often recommended to achieve symmetrical peak shapes.[8][9][10][11] Using a non-polar column can sometimes result in peak tailing for such compounds.

Issue 3: Inconsistent or Disappearing EAD Responses

Q: My initial EAD responses were strong, but they have become inconsistent or have disappeared over subsequent runs. What could be the cause?

A: This issue, often referred to as antennal fatigue or degradation, is a common challenge in GC-EAD.

  • Antenna Viability: The most likely cause is the degradation of the antennal preparation. Insect antennae have a limited lifespan once excised.

    • Preparation Longevity: A well-prepared antenna can remain viable for up to two hours, but this varies significantly between species.[12]

    • Regular Replacement: Plan to replace the antennal preparation regularly, especially during long analytical sequences.

    • Hydration: Ensure the antenna is kept in a humidified air stream to prevent it from drying out.

  • Sample Concentration:

    • Overstimulation: Injecting samples with very high concentrations of the active compound can overstimulate the olfactory receptor neurons, leading to a temporary loss of sensitivity. It is advisable to start with lower concentrations and gradually increase if necessary.

  • System Stability:

    • Flow Rates: Inconsistent carrier gas or make-up gas flow rates can affect the amount of analyte reaching the antenna, leading to variable responses. Regularly check for leaks and ensure your gas flow controllers are functioning correctly.

    • Temperature Fluctuations: Ensure the transfer line to the EAD and the environment around the antenna are kept at a stable temperature to prevent condensation or changes in compound volatility.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing this compound?

A1: For the analysis of polar compounds like aldehydes, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) based columns, often referred to as WAX columns, are a popular choice as they can effectively separate compounds with differing hydrogen bonding capacities, such as aldehydes and alcohols.[8][9][10] A mid-polarity phase, such as one with 5% phenyl polysiloxane, can also be a good starting point for method development.[8]

Q2: What is a good starting temperature program for the GC analysis of a C14 aldehyde like this compound?

A2: A good starting point for developing a temperature program for a new analysis is a "scout gradient".[13] For a C14 aldehyde, you can start with the following parameters and optimize from there:

  • Initial Oven Temperature: 50-60 °C, hold for 1-2 minutes.

  • Ramp Rate: 10 °C/minute.[13][14]

  • Final Temperature: 230-250 °C, hold for 5-10 minutes. The final temperature should be high enough to elute all components of interest but should not exceed the maximum operating temperature of your column.[15]

Q3: How can I quantify the EAD response?

A3: While visual inspection of the EAD trace is common, a more quantitative approach is recommended for robust data analysis. The amplitude of the EAD response (in millivolts, mV) can be measured from the baseline to the peak of the negative deflection. Some researchers have used software to measure these responses, and statistical analysis can then be applied to compare the strength of responses to different compounds.[16] It is important to note that the EAD response is often logarithmic with respect to the stimulus concentration.[12]

Q4: Why is a Flame Ionization Detector (FID) typically used with GC-EAD instead of a Mass Spectrometer (MS)?

A4: While coupling GC-EAD with an MS (GC-EAD-MS) for simultaneous detection and identification is possible and has been described, it presents significant technical challenges.[17][18] The primary difficulty lies in splitting the column effluent between the MS, which operates under a high vacuum, and the EAD, which is at atmospheric pressure. This pressure difference can make it difficult to achieve a stable and reproducible split ratio. The FID, being an atmospheric pressure detector, is much simpler to couple with the EAD setup.

Q5: Can you provide a basic protocol for preparing an insect antenna for EAD?

A5: The following is a general protocol for preparing an insect antenna for EAD. Specific details may vary depending on the insect species.

  • Materials:

    • Healthy, live insect

    • Micro-scissors or a fine scalpel

    • Glass capillary electrodes

    • Saline solution (e.g., Ringer's solution)

    • Micromanipulators

    • Microscope

    • Electrode holder and amplifier

  • Procedure:

    • Immobilize the Insect: Anesthetize the insect by chilling it on ice or with brief exposure to CO2.

    • Excise the Antenna: Under a microscope, carefully excise one antenna at its base using micro-scissors.

    • Mount the Head: Mount the insect's head on the reference electrode, ensuring a good electrical contact with the hemolymph.[19]

    • Connect the Recording Electrode: Carefully bring the tip of the recording electrode, filled with saline solution, into contact with the distal end of the antenna. A small portion of the antenna tip may need to be clipped to ensure good contact.[19]

    • Position in the Air Stream: Place the prepared antenna in a humidified, clean air stream that will carry the effluent from the GC column.

    • Check for Viability: Before analysis, test the antenna's response to a known standard to ensure it is healthy and responsive.

Quantitative Data Summary

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended Value/TypeRationale
GC Column
Stationary PhasePolyethylene Glycol (WAX)Polar phase suitable for resolving polar compounds like aldehydes.[8][9][10][11]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and sample capacity.
Temperatures
Injector250 °CEnsures rapid and complete vaporization of the C14 aldehyde.
Oven ProgramInitial: 60°C (2 min), Ramp: 10°C/min to 240°C (10 min)A good starting point for separating long-chain aldehydes.
Transfer Line250 °CPrevents condensation of the analyte before reaching the EAD.
Gas Flows
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1-2 mL/minOptimal for most capillary columns.
Make-up Gas (to EAD)NitrogenProvides a humidified stream to keep the antenna viable.

Experimental Protocols

Protocol 1: Optimizing GC Temperature Program for this compound
  • Initial Scout Gradient:

    • Set the initial oven temperature to 50°C and hold for 2 minutes.

    • Ramp the temperature at 10°C/minute to the maximum operating temperature of the column (e.g., 250°C for a WAX column).[13][14]

    • Hold at the final temperature for 10 minutes to ensure all compounds have eluted.

    • Inject a standard of this compound and observe its retention time and peak shape.

  • Refining the Initial Temperature:

    • If the peak for this compound is too broad, consider lowering the initial temperature in 10°C increments.

    • If the peak is well-retained, you can potentially increase the initial temperature to shorten the analysis time.

  • Optimizing the Ramp Rate:

    • If this compound is co-eluting with other compounds, try a slower ramp rate (e.g., 5°C/minute) to improve resolution.

    • If the analysis time is too long and resolution is adequate, a faster ramp rate (e.g., 15-20°C/minute) can be tested.

  • Setting the Final Temperature and Hold Time:

    • The final temperature should be at least 20-30°C above the elution temperature of this compound to ensure complete elution.[15]

    • The final hold time should be long enough to elute any less volatile compounds from your sample matrix.

Visualizations

Experimental_Workflow cluster_preparation Sample and Antenna Preparation cluster_gc_ead GC-EAD Analysis cluster_data Data Acquisition and Analysis Sample Sample Preparation (Dilution in appropriate solvent) Injection Inject Sample into GC Sample->Injection Antenna Insect Antenna Preparation (Excise and mount on electrodes) EAD Electroantennographic Detector (EAD) Antenna->EAD Separation Chromatographic Separation (Optimized Temperature Program) Injection->Separation Split Column Effluent Split Separation->Split FID Flame Ionization Detector (FID) Split->FID Split->EAD Acquisition Simultaneous Data Acquisition (FID and EAD signals) FID->Acquisition EAD->Acquisition Processing Data Processing (Filtering, Baseline Correction) Acquisition->Processing Analysis Identification of Bioactive Compounds (Align FID peaks with EAD responses) Processing->Analysis

Caption: Experimental workflow for GC-EAD analysis.

Troubleshooting_Decision_Tree cluster_symptoms Identify Primary Symptom cluster_solutions_sn Solutions for Poor S/N cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_response Solutions for No/Inconsistent Response Start Problem with GC-EAD Analysis Poor_SN Poor Signal-to-Noise Ratio Start->Poor_SN Noisy Signal Peak_Tailing Peak Tailing Start->Peak_Tailing Asymmetric Peaks No_Response Inconsistent/No EAD Response Start->No_Response Signal Loss Check_Antenna_SN Check Antenna Viability & Mounting Poor_SN->Check_Antenna_SN Shielding Improve Electrical Shielding (Faraday Cage) Poor_SN->Shielding Filtering Apply Digital Filtering Poor_SN->Filtering Check_Liner Use Deactivated Liner Peak_Tailing->Check_Liner Trim_Column Trim Front of Column Peak_Tailing->Trim_Column Check_Installation Verify Column Installation Peak_Tailing->Check_Installation Replace_Antenna Replace Antennal Preparation No_Response->Replace_Antenna Check_Concentration Check Sample Concentration No_Response->Check_Concentration Check_Flows Verify Gas Flow Rates No_Response->Check_Flows

Caption: Troubleshooting decision tree for common GC-EAD issues.

References

Troubleshooting low trap capture rates with Tetradec-11-enal lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low trap capture rates with Tetradec-11-enal lures.

Troubleshooting Guide

Low capture rates can be frustrating and confounding. This guide provides a systematic approach to identifying and resolving common issues.

Question: My traps with this compound lures are catching few to no target insects. What are the potential causes and how can I troubleshoot this?

Answer:

Low capture rates with pheromone traps are a common issue with multiple potential causes. Systematically addressing each possibility is the most effective way to diagnose the problem. The primary areas to investigate are the lure itself, the trap setup and placement, and environmental factors.

A logical workflow for troubleshooting this issue is presented below.

TroubleshootingWorkflow start Start: Low Capture Rate lure_check 1. Verify Lure Integrity start->lure_check lure_age Is the lure new and within its expiration date? lure_check->lure_age trap_check 2. Assess Trap & Placement trap_design Is the trap design appropriate for the target species? trap_check->trap_design env_check 3. Consider Environmental Factors env_temp Are temperatures within the active range for the target insect? env_check->env_temp pop_check 4. Evaluate Pest Population pop_timing Is the trapping period aligned with the insect's flight season? pop_check->pop_timing lure_storage Was the lure stored correctly (e.g., frozen, sealed)? lure_age->lure_storage Yes no_solution Consult Manufacturer/ Review Literature lure_age->no_solution No, Replace Lure lure_handling Was the lure handled properly (e.g., no cross-contamination)? lure_storage->lure_handling Yes lure_storage->no_solution No, Replace Lure lure_handling->trap_check Yes lure_handling->no_solution No, Replace Lure trap_height Is the trap at the recommended height for the target species? trap_design->trap_height Yes trap_design->no_solution No, Change Trap Type trap_location Is the trap in a suitable location (e.g., away from obstructions)? trap_height->trap_location Yes trap_height->no_solution No, Adjust Height trap_density Is the trap density appropriate for the monitoring goal? trap_location->trap_density Yes trap_location->no_solution No, Relocate Trap trap_density->env_check Yes trap_density->no_solution No, Adjust Density env_wind Is there sufficient air movement to disperse the pheromone plume? env_temp->env_wind Yes env_temp->no_solution No, Adjust Timing env_light Are light conditions optimal for moth activity (e.g., dark)? env_wind->env_light Yes env_wind->no_solution No, Relocate Trap env_light->pop_check Yes env_light->no_solution No, Adjust Lighting solution Problem Identified & Resolved pop_timing->solution Yes pop_timing->no_solution No, Re-evaluate Timing LureEfficacyAssay cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis start 1. Acquire Target Insects (Lab-reared or field-collected males) setup_arena 2. Setup Flight Tunnel or Olfactometer start->setup_arena place_lures 3. Place Test Lure and Control (e.g., blank lure) in arena setup_arena->place_lures release_insects 4. Release Male Insects Downwind of Lures place_lures->release_insects observe 5. Observe and Record Behavioral Responses release_insects->observe analyze 6. Compare Attraction to Test Lure vs. Control observe->analyze conclusion 7. Determine Lure Efficacy analyze->conclusion

Technical Support Center: Synthesis of (E)-Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-Tetradec-11-enal, a key component of the spruce budworm pheromone.[1][2][3] Our goal is to help you minimize byproduct formation and achieve a high yield of the desired E-isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (E)-Tetradec-11-enal, categorized by the reaction step.

Step 1: Oxidation of Tetradec-11-en-1-ol

The oxidation of the starting alcohol to the aldehyde is a critical step where byproducts can significantly impact the purity of the final product. Two common methods are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

IssuePotential Cause(s)Recommended Solution(s)
Low yield of Tetradec-11-enal Incomplete reaction.- Swern Oxidation: Ensure the reaction is carried out at a low temperature (-78°C) to stabilize the reactive intermediates.[4][5][6] Allow for sufficient reaction time after the addition of all reagents. - PCC Oxidation: Use a slight excess of PCC (1.5 equivalents) to drive the reaction to completion. Ensure the PCC is fresh and has been stored under anhydrous conditions.
Formation of an unknown, less polar byproduct Swern Oxidation: Formation of a methylthiomethyl (MTM) ether byproduct. This can occur if the reaction temperature rises above -60°C.[7]Maintain strict temperature control at -78°C throughout the addition of reagents. Use a cryostat or a dry ice/acetone bath.
Formation of Tetradec-11-enoic acid (over-oxidation) PCC Oxidation: Presence of water in the reaction mixture can lead to the formation of a hydrate intermediate, which is then further oxidized to the carboxylic acid.[8][9]Use anhydrous dichloromethane as the solvent and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of diene byproducts PCC Oxidation: Dehydration of the allylic alcohol can occur, although this is more common with tertiary allylic alcohols.[10]Use buffered PCC (e.g., with sodium acetate) to minimize the acidity of the reaction medium.
Step 2: Wittig Reaction

The Wittig reaction is employed to form the C11-C12 double bond with the desired (E)-stereochemistry. The primary challenges are achieving high E-selectivity and removing the triphenylphosphine oxide byproduct.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of (E)-Tetradec-11-enal Incomplete reaction or decomposition of the aldehyde starting material.Ensure the ylide is fully formed before adding the aldehyde. Aldehydes can be labile; use freshly purified starting material.[11]
Formation of (Z)-Tetradec-11-enal The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Non-stabilized ylides tend to give the (Z)-isomer.[12]To favor the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature. Alternatively, using a stabilized ylide will predominantly yield the (E)-alkene.[12]
Presence of triphenylphosphine oxide in the final product Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity.[13][14]Chromatography-free methods: - Precipitation with metal salts: Add zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the crude reaction mixture to form an insoluble complex with triphenylphosphine oxide, which can then be removed by filtration.[4][5]- Crystallization: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexane or diethyl ether. Trituration or crystallization from a mixed solvent system can precipitate the byproduct.[4]Chromatographic methods: - Column chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar (E)-Tetradec-11-enal from the more polar triphenylphosphine oxide.[13]

Frequently Asked Questions (FAQs)

Q1: How can I determine the E/Z isomer ratio of my synthesized this compound?

A1: The most common methods for determining the E/Z isomer ratio are:

  • Proton NMR (¹H NMR) Spectroscopy: The coupling constants (J-values) of the vinylic protons are distinct for the E and Z isomers. The E-isomer typically exhibits a larger coupling constant (around 15 Hz) compared to the Z-isomer (around 10 Hz). The ratio of the integrals of these distinct signals corresponds to the isomer ratio.[15][16][17][18]

  • Gas Chromatography (GC): Using an appropriate capillary column, the E and Z isomers can often be separated, and their relative peak areas can be used to quantify the ratio.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the isomers.[20]

Q2: What is the best method to purify the final (E)-Tetradec-11-enal product?

A2: A multi-step purification process is often necessary:

  • Aqueous Workup: After the Wittig reaction, perform an aqueous workup to remove water-soluble byproducts and any remaining base.[13]

  • Removal of Triphenylphosphine Oxide: As detailed in the troubleshooting guide, use precipitation with a metal salt or crystallization to remove the bulk of the triphenylphosphine oxide.[4][5]

  • Column Chromatography: The final purification is typically achieved by column chromatography on silica gel using a gradient of a non-polar solvent system like hexane and ethyl acetate. This will separate the (E)-Tetradec-11-enal from the (Z)-isomer and any remaining impurities.[20]

Q3: My Swern oxidation is giving a very low yield. What are the most critical parameters to check?

A3: The most critical parameters for a successful Swern oxidation are:

  • Temperature: The reaction must be maintained at -78°C during the addition of all reagents to prevent the decomposition of the reactive intermediates.[4][5][6][7][8]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will quench the reactive species and reduce the yield.

  • Reagent Quality: Use freshly distilled oxalyl chloride and high-purity, dry DMSO.

Q4: Can I use an alternative to the Wittig reaction to avoid the triphenylphosphine oxide byproduct?

A4: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative. It typically uses a phosphonate ester instead of a phosphonium salt and generally provides excellent E-selectivity for the formation of α,β-unsaturated esters, which can then be reduced to the desired aldehyde. The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during the workup.

Experimental Protocols

Protocol 1: Swern Oxidation of Tetradec-11-en-1-ol

This protocol provides a general procedure for the oxidation of Tetradec-11-en-1-ol to this compound.

Reagent/SolventMolar EquivalentAmount (for 10 mmol scale)
Oxalyl chloride1.5 eq1.3 mL (15 mmol)
Dimethyl sulfoxide (DMSO)2.5 eq1.8 mL (25 mmol)
Tetradec-11-en-1-ol1.0 eq2.12 g (10 mmol)
Triethylamine5.0 eq7.0 mL (50 mmol)
Dichloromethane (DCM), anhydrous-~100 mL

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78°C under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of Tetradec-11-en-1-ol in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78°C.

  • Add triethylamine dropwise, and continue stirring at -78°C for 15 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

Protocol 2: Wittig Reaction for (E)-Tetradec-11-enal

This protocol outlines a general procedure for the Wittig reaction to produce (E)-Tetradec-11-enal.

Reagent/SolventMolar EquivalentAmount (for 10 mmol scale)
Propyltriphenylphosphonium bromide1.2 eq4.62 g (12 mmol)
Sodium bis(trimethylsilyl)amide (NaHMDS)1.2 eq12 mL of 1.0 M solution in THF (12 mmol)
11-Bromoundecanal1.0 eq2.63 g (10 mmol)
Tetrahydrofuran (THF), anhydrous-~100 mL

Procedure:

  • Suspend propyltriphenylphosphonium bromide in anhydrous THF at 0°C under an inert atmosphere.

  • Add NaHMDS solution dropwise and stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.

  • Cool the ylide solution to -78°C and add a solution of 11-bromoundecanal in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described in the FAQ section to remove triphenylphosphine oxide and isolate the (E)-isomer.

Visualizations

Synthesis_Pathway cluster_alternative Alternative Wittig Route Tetradec-11-yn-1-ol Tetradec-11-yn-1-ol (E)-Tetradec-11-en-1-ol (E)-Tetradec-11-en-1-ol Tetradec-11-yn-1-ol-> (E)-Tetradec-11-en-1-ol Na/NH3 (E)-Tetradec-11-enal (E)-Tetradec-11-enal (E)-Tetradec-11-en-1-ol->(E)-Tetradec-11-enal Swern or PCC Oxidation 11-Bromoundecanal 11-Bromoundecanal 11-Bromoundecanal->(E)-Tetradec-11-enal Propyltriphenyl- phosphonium ylide

Caption: General synthetic pathways to (E)-Tetradec-11-enal.

Troubleshooting_Workflow start Synthesis Step issue Identify Issue (e.g., Low Yield, Byproduct) start->issue cause Determine Potential Cause (e.g., Temperature, Reagents) issue->cause solution Implement Recommended Solution (e.g., Adjust Conditions, Purify) cause->solution analyze Analyze Product (NMR, GC) solution->analyze analyze->issue Issue Persists end end analyze->end Issue Resolved

Caption: A logical workflow for troubleshooting synthesis issues.

Byproduct_Formation cluster_swern Swern Oxidation cluster_pcc PCC Oxidation cluster_wittig Wittig Reaction Tetradec-11-en-1-ol Tetradec-11-en-1-ol MTM Ether MTM Ether Tetradec-11-en-1-ol->MTM Ether > -60°C (E)-Tetradec-11-enal (E)-Tetradec-11-enal Tetradec-11-en-1-ol->(E)-Tetradec-11-enal Tetradec-11-en-1-ol_pcc Tetradec-11-en-1-ol Tetradec-11-enoic Acid Tetradec-11-enoic Acid Tetradec-11-en-1-ol_pcc->Tetradec-11-enoic Acid H2O present (E)-Tetradec-11-enal_pcc (E)-Tetradec-11-enal_pcc Tetradec-11-en-1-ol_pcc->(E)-Tetradec-11-enal_pcc (E)-Tetradec-11-enal Aldehyde + Ylide Aldehyde + Ylide (Z)-Isomer (Z)-Isomer Aldehyde + Ylide->(Z)-Isomer Triphenylphosphine Oxide Triphenylphosphine Oxide Aldehyde + Ylide->Triphenylphosphine Oxide (E)-Tetradec-11-enal_wittig (E)-Tetradec-11-enal_wittig Aldehyde + Ylide->(E)-Tetradec-11-enal_wittig (E)-Tetradec-11-enal

Caption: Common byproduct formation pathways in key synthetic steps.

References

Technical Support Center: Enhancing the Slow Release of Tetradec-11-enal from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tetradec-11-enal slow-release dispensers.

Troubleshooting Guide

This guide is designed to provide solutions to common issues that may arise during the use of this compound dispensers.

Question: Why is the release of this compound from my dispenser inconsistent?

Answer: Inconsistent release rates can be attributed to several factors:

  • Environmental Fluctuations: Temperature, airflow, and direct sunlight significantly impact the release rate.[1][2][3] Temperature, in particular, is a major determinant, with release rates often increasing exponentially with a rise in temperature.[1][2]

  • Dispenser Material and Design: The type of polymer used, the dispenser's surface area-to-volume ratio, and the porosity of the material can all influence the release dynamics.[2] Different dispenser types, such as reservoir-based or matrix-style, will have inherently different release profiles.[4][5]

  • Pheromone Degradation: this compound, being a fatty aldehyde, can be susceptible to degradation through oxidation.[6] This can be exacerbated by exposure to UV radiation from direct sunlight.

Question: My dispenser seems to exhaust the this compound supply much faster than anticipated. What could be the cause?

Answer: Premature exhaustion of the pheromone is a common issue, often linked to:

  • High Temperatures: As mentioned, higher temperatures accelerate the release rate. If your experimental setup is in a location with unexpectedly high ambient temperatures, the dispenser will deplete faster.[1][2]

  • Increased Airflow: Higher air velocity across the dispenser surface can also lead to a more rapid release of this compound.[1]

  • Incorrect Dispenser Choice: Using a dispenser designed for a shorter release period or for a less volatile compound will result in a rapid release of this compound.

Question: How can I achieve a more stable and prolonged release of this compound?

Answer: To enhance the stability and longevity of the release, consider the following:

  • Dispenser Selection: Choose dispensers specifically designed for the slow release of long-chain aldehydes. Look for dispensers with a lower surface area-to-volume ratio or those constructed from less porous polymers.[2]

  • Environmental Control: If possible, shield the dispensers from direct sunlight and extreme temperature fluctuations. In a laboratory setting, maintaining a controlled environment is crucial.[1]

  • Formulation Additives: While not always feasible to modify pre-made dispensers, incorporating antioxidants or UV protectants into a custom formulation can help prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

What is this compound?

(E)-Tetradec-11-enal is a fatty aldehyde with the molecular formula C₁₄H₂₆O.[6][7] It is primarily known as a sex pheromone component for certain insect species, most notably the spruce budworm (Choristoneura fumiferana).[6][7]

What are the key chemical properties of this compound to consider in slow-release formulations?

Key properties include its molecular weight (approximately 210.36 g/mol ), boiling point, and volatility.[7][8] As an aldehyde, it is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, rendering it inactive as a pheromone.[6]

How do environmental conditions affect the release rate of this compound?

Environmental conditions are critical factors. The release rate generally shows an exponential increase with temperature.[1] Airflow also increases the release rate, though typically to a lesser extent than temperature.[1] Direct sunlight can also increase the release rate and potentially cause degradation of the pheromone.[1]

What types of dispensers are commonly used for the slow release of pheromones like this compound?

Commonly used dispensers are "passive" systems, which release the pheromone through diffusion.[9] These can include rubber septa, plastic lures, and membrane-based dispensers.[4][5] The design and materials of these dispensers are engineered to provide a specific release profile.[4]

How can I measure the release rate of this compound from a dispenser?

Several methods can be used to measure the release rate:

  • Gravimetric Analysis: This involves weighing the dispensers at regular intervals to determine the mass loss over time.[10]

  • Solvent Extraction: The dispenser is periodically extracted with a solvent, and the remaining amount of pheromone is quantified using gas chromatography (GC).[10]

  • Volatile Collection: Air is passed over the dispenser, and the released pheromone is trapped on an adsorbent material. The trapped compound is then eluted and quantified, often by GC-MS.[5][11] Solid-phase microextraction (SPME) is a common technique for this.[12]

Quantitative Data on Pheromone Release

The following table summarizes the impact of environmental factors on pheromone release rates, based on findings from various studies.

FactorConditionEffect on Release RateReference
Temperature Increase from 15°C to 35°CExponential increase[1]
Increase from 15°C to 25°C2 to 2.5-fold increase[2]
Airflow Increased air velocityLinear increase[1]
Sunlight Full sun vs. shadeSignificantly higher release in full sun[1]
Dispenser Type High vs. low surface area-to-volume ratioHigher ratio leads to faster release[2]

Experimental Protocols

Protocol 1: Gravimetric Analysis of this compound Release Rate

Objective: To determine the release rate of this compound from a dispenser by measuring mass loss over time.

Materials:

  • Analytical balance (accurate to at least 0.1 mg)

  • Forceps

  • Climate-controlled chamber or incubator

  • This compound dispensers (minimum of 3 replicates)

  • Control dispensers (without this compound, if available)

Methodology:

  • Individually number each dispenser.

  • Using forceps, carefully weigh each dispenser on the analytical balance and record the initial weight (W₀).

  • Place the dispensers in the climate-controlled chamber at a constant temperature and airflow.

  • At predetermined time intervals (e.g., 24, 48, 72 hours), remove the dispensers and allow them to equilibrate to the temperature of the balance room.

  • Reweigh each dispenser and record the weight (Wₜ).

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The release rate for each interval can be calculated as the change in weight divided by the time elapsed.

Protocol 2: Measurement of this compound Release Rate using Solid-Phase Microextraction (SPME) and GC-MS

Objective: To quantify the amount of this compound released into the headspace around a dispenser over a specific time period.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • SPME holder and fibers (e.g., polydimethylsiloxane - PDMS)

  • Glass vials of a known volume with septa caps

  • Climate-controlled chamber

  • This compound dispensers

  • Timer

Methodology:

  • Condition the SPME fiber in the GC injector port as per the manufacturer's instructions.

  • Place a single dispenser into a glass vial and seal it with a septum cap.

  • Place the vial in a climate-controlled chamber at the desired temperature for a set equilibration period.

  • Insert the SPME needle through the septum and expose the fiber to the headspace of the vial for a precise duration (e.g., 30 minutes).[12]

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption.[12]

  • Run the GC-MS analysis to separate and identify the desorbed compounds.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from known standards.

  • The release rate can be calculated based on the quantified amount and the sampling time.

Visualizations

TroubleshootingWorkflow start Problem: Inconsistent or Rapid Pheromone Release q1 Is the dispenser exposed to high or fluctuating temperatures? start->q1 s1 Solution: Shield dispenser from direct sun and extreme heat. Use in a temperature- controlled environment. q1->s1 Yes q2 Is the dispenser in a high airflow environment? q1->q2 No a1_yes Yes s1->q2 s2 Solution: Relocate dispenser to an area with lower airflow or use a protective housing. q2->s2 Yes q3 Is the dispenser material appropriate for this compound? q2->q3 No a2_yes Yes s2->q3 s3 Solution: Select a dispenser with a lower surface-to-volume ratio or made from a less porous polymer. q3->s3 No end_node Stable Release Achieved q3->end_node Yes a3_no No s3->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving issues with this compound release from dispensers.

SPME_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 1. Condition SPME Fiber prep2 2. Place Dispenser in Sealed Vial prep1->prep2 prep3 3. Equilibrate in Controlled Environment prep2->prep3 samp1 4. Expose Fiber to Headspace prep3->samp1 an1 5. Desorb Fiber in GC-MS Inlet samp1->an1 an2 6. Quantify This compound an1->an2 an3 7. Calculate Release Rate an2->an3

Caption: Experimental workflow for measuring this compound release rate using SPME-GC-MS.

References

Technical Support Center: Optimizing Insect Response to Synthetic (Z)-Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in insect response to synthetic (Z)-Tetradec-11-enal. Our goal is to help you achieve consistent and reliable experimental outcomes.

Troubleshooting Guides

Navigating the complexities of insect behavioral and physiological responses to synthetic pheromones requires careful attention to numerous factors. This section provides a systematic approach to identifying and resolving common issues encountered during experiments with (Z)-Tetradec-11-enal.

Problem: Low or No Insect Attraction to Pheromone Lures

Possible Cause 1: Pheromone Lure Quality and Handling

  • Isomeric Purity: The presence of incorrect isomers can inhibit the response. Ensure the synthetic (Z)-Tetradec-11-enal has a high isomeric purity.

  • Lure Age and Storage: Pheromones degrade over time, especially when exposed to heat, light, and oxygen.[1][2] Lures that have exceeded their shelf life will be less effective.[1] Store lures in a cool, dark, and airtight environment, preferably in a freezer, until use.

  • Contamination: Handling lures with bare hands can introduce contaminants that may repel insects.[3] Always use clean gloves or forceps.[3]

Possible Cause 2: Environmental Conditions

  • Temperature: Temperature significantly affects both the release rate of the pheromone from the lure and the metabolic activity of the insect.[4][5] Higher temperatures increase the release rate, which can be suboptimal, while very low temperatures can reduce insect activity.[3]

  • Wind Speed: Strong air currents can disrupt the pheromone plume, making it difficult for insects to locate the source.[1][5] Conversely, a complete lack of airflow will prevent the plume from dispersing.

  • Time of Day: Many moth species are nocturnal or crepuscular, and their responsiveness to pheromones is highest during their active periods.[5]

Possible Cause 3: Experimental Setup

  • Trap Design and Placement: The trap design must be appropriate for the target insect species.[1] Incorrect placement, such as too high or too low, or in an area with overpowering air currents (e.g., near ventilation), can reduce effectiveness.[1][6]

  • Lure Dispenser: The material and design of the dispenser control the release rate of the pheromone.[2][7] An inappropriate dispenser can lead to a release rate that is either too high or too low.[7]

  • Pheromone Concentration: Both excessively high and low concentrations can lead to a reduced response. High concentrations can cause sensory adaptation or habituation in the insect.[7]

Troubleshooting Workflow: Diagnosing Low Insect Response

This workflow provides a step-by-step process for identifying the root cause of low insect response in a typical wind tunnel or field trapping experiment.

TroubleshootingWorkflow cluster_lure Lure Integrity Checks cluster_env Environmental Condition Checks cluster_setup Experimental Setup Checks cluster_insect Insect Condition Checks start Start: Low or No Insect Response check_lure Step 1: Verify Pheromone Lure Integrity start->check_lure lure_age Is the lure within its expiry date? check_lure->lure_age Verify check_env Step 2: Assess Environmental Conditions env_temp Is the temperature within the optimal range for the species? check_env->env_temp Assess check_setup Step 3: Evaluate Experimental Setup setup_trap Is the trap/assay design appropriate for the species? check_setup->setup_trap Evaluate check_insect Step 4: Examine Insect Condition insect_age Are the insects of the appropriate age and mating status? check_insect->insect_age Examine resolve Resolution: Implement Corrective Actions lure_storage Was it stored correctly (cold, dark, sealed)? lure_age->lure_storage lure_handling Was it handled with gloves/forceps? lure_storage->lure_handling lure_purity Is the isomeric purity confirmed? lure_handling->lure_purity purity_ok Lure OK lure_purity->purity_ok env_wind Is there appropriate, non-turbulent airflow? env_temp->env_wind env_time Is the experiment timed with the insect's activity period? env_wind->env_time env_ok Environment OK env_time->env_ok setup_placement Is the placement optimal (height, location)? setup_trap->setup_placement setup_release Is the release rate appropriate? setup_placement->setup_release setup_ok Setup OK setup_release->setup_ok insect_health Are the insects healthy and not stressed? insect_age->insect_health insect_diapause Could the insects be in diapause? insect_health->insect_diapause insect_ok Insects OK insect_diapause->insect_ok purity_ok->check_env Yes purity_ok->resolve No (Replace Lure) env_ok->check_setup Yes env_ok->resolve No (Adjust Conditions) setup_ok->check_insect Yes setup_ok->resolve No (Modify Setup) insect_ok->resolve Yes (Response variability is inherent, consider increasing sample size) insect_ok->resolve No (Use appropriate insects)

Caption: A workflow diagram for troubleshooting low insect response to pheromones.

Frequently Asked Questions (FAQs)

Q1: What is the optimal release rate for (Z)-Tetradec-11-enal?

A1: The optimal release rate is species-specific. However, for many moth species, a release rate that mimics that of a calling female is most effective. Both excessively high and low release rates can result in reduced trap captures. It is recommended to perform dose-response experiments to determine the optimal release rate for your target species and environmental conditions.

Q2: How does the isomeric ratio of the synthetic pheromone affect insect response?

A2: The precise ratio of different isomers in a pheromone blend is often critical for eliciting a behavioral response. The presence of even small amounts of an incorrect isomer can act as a behavioral antagonist, significantly reducing or completely inhibiting the attraction of the target species. It is crucial to use synthetic pheromones with a high degree of isomeric purity that matches the natural blend.

Q3: Can environmental factors like temperature and humidity alter the effectiveness of my lure?

A3: Yes, absolutely. Temperature affects the volatility of the pheromone, with higher temperatures leading to a higher release rate, which may shorten the lifespan of the lure and potentially create a concentration that is too high.[2][3] Humidity can also play a role in the longevity of certain types of lures. Environmental conditions also directly impact the insects' physiological state and their responsiveness to chemical cues.[4][5]

Q4: My insects are not responding in the wind tunnel. What are the most common reasons?

A4: Several factors could be at play:

  • Inappropriate Airflow: The wind speed might be too high or too low. A gentle, laminar airflow is typically required.

  • Incorrect Time of Day: The insects may not be in their active period. Most moths are active during the scotophase (dark period).

  • Physiological State: The insects might be too young, too old, already mated, or in a state of reproductive diapause.[4]

  • Lure Contamination or Depletion: Ensure the lure is fresh and was handled properly.

  • Non-Optimal Pheromone Concentration: The concentration of the pheromone in the air plume may be too low to elicit a response or so high that it causes sensory adaptation.[7]

Q5: How far apart should I place my pheromone traps in the field?

A5: The distance depends on the specific insect, the type of trap, and the purpose of the trapping (monitoring vs. mass trapping). For monitoring, a distance of at least 50 meters between traps for different pheromones is often recommended to avoid interference.[8] For mass trapping of the same species, the density will be much higher, often with traps spaced every 10-20 meters.

Data on Factors Influencing Insect Response

The following table summarizes quantitative data on how various factors can influence insect response to pheromones. Note that data for the specific compound (Z)-Tetradec-11-enal is often embedded within studies on multi-component pheromone blends.

FactorParameterCondition AResponse ACondition BResponse BSpeciesSource
Pheromone Ratio % (Z)-11-hexadecen-1-ol in blend0.9-3.5%Significant trap captureOutside this rangeReduced trap captureHeliothis subflexa[9]
Temperature Rearing Temperature25°CStandard sexual response33°CMore pronounced sexual responseCaloptilia fraxinella[4]
Lure Age Pheromone LureNew100% effective>90 daysMuch less or not effectiveGeneral[1]
Pheromone Dose Nonanal in lureTwo-component mixStandard trap catchTwo-component mix + NonanalTrap catches doubledSpodoptera frugiperda[10]

Experimental Protocols

Protocol 1: Electroantennography (EAG)

EAG is used to measure the electrical output of an insect's antenna in response to an airborne stimulus.

Methodology:

  • Preparation: An adult insect is immobilized, and the tip of one antenna is removed.

  • Electrode Placement: A recording electrode is placed over the cut end of the antenna, and a reference electrode is inserted into the head.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing a known concentration of (Z)-Tetradec-11-enal are injected into this airstream.

  • Data Recording: The voltage changes across the electrodes (the EAG response) are amplified, recorded, and measured.

  • Controls: A solvent blank (the solvent used to dissolve the pheromone) and a standard reference compound are used as controls.

Protocol 2: Wind Tunnel Bioassay

This assay assesses the behavioral responses of flying insects to a pheromone plume.

Methodology:

  • Acclimation: Insects are acclimated to the conditions of the wind tunnel (e.g., temperature, humidity, light intensity) for at least 30-60 minutes before the trial.[11]

  • Pheromone Source: A dispenser releasing (Z)-Tetradec-11-enal at a known rate is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released individually onto a platform at the downwind end of the tunnel.[11]

  • Behavioral Observation: The insect's flight path and specific behaviors are recorded. Key behaviors to score include: taking flight, upwind oriented flight, casting (zigzagging), and contact with the source.[11]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated. The latency to initiate flight and the time to reach the source can also be measured.

Hypothetical Pheromone Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling cascade within an olfactory receptor neuron upon detection of (Z)-Tetradec-11-enal.

SignalingPathway pheromone (Z)-Tetradec-11-enal pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds to orn Odorant Receptor (OR-ORco complex) pbp->orn Delivers to g_protein G-protein Activation orn->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes ion_channel Ion Channel Opening second_messenger->ion_channel Activates depolarization Neuron Depolarization ion_channel->depolarization Causes action_potential Action Potential Firing depolarization->action_potential Triggers

Caption: A simplified diagram of a hypothetical pheromone signal transduction pathway.

References

Technical Support Center: Purity Analysis and Quality Control of Synthetic Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Tetradec-11-enal.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of synthetic this compound?

A1: The primary quality attributes for synthetic this compound are its purity, isomeric identity (E/Z ratio), and the absence of significant impurities. The presence of the Z-isomer or other impurities can affect its biological activity and the outcome of subsequent reactions.

Q2: What are the common impurities found in synthetic this compound?

A2: Common impurities can include:

  • (Z)-Tetradec-11-enal: The geometric isomer of the desired (E)-isomer. Its presence is highly dependent on the stereoselectivity of the synthesis method used, such as the Wittig reaction.[1][2][3][4]

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Byproducts: Such as the corresponding alcohol (Tetradec-11-en-1-ol) or acid (Tetradec-11-enoic acid) due to over-reduction or oxidation.

  • Solvent residues: Residual solvents from the synthesis and purification steps.

Q3: What analytical techniques are recommended for purity analysis of this compound?

A3: The most common and recommended techniques are:

  • Gas Chromatography (GC): Ideal for assessing purity and determining the E/Z isomer ratio. A flame ionization detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially after derivatization to improve UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities.

Q4: What are the recommended storage conditions for this compound?

A4: As an unsaturated aldehyde, this compound is prone to oxidation and polymerization. It should be stored at low temperatures (-20°C is recommended), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[10]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q5: I am seeing peak tailing for the this compound peak in my GC chromatogram. What could be the cause?

A5: Peak tailing for aldehydes in GC is often due to active sites in the system. Here are some potential causes and solutions:

  • Contaminated or active injector liner: The glass liner in the injector can have active silanol groups that interact with the aldehyde.

    • Solution: Replace the injector liner with a new, deactivated one. Using a liner with glass wool can sometimes help trap non-volatile residues but the wool itself can also be a source of activity.

  • Column contamination: The inlet part of the column may be contaminated with non-volatile residues.

    • Solution: Cut 10-20 cm from the front of the column.

  • Improper column installation: If the column is not installed correctly in the injector, it can lead to poor peak shape.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height according to the manufacturer's instructions.[11]

Q6: I am having difficulty separating the (E)- and (Z)-isomers of this compound by GC. What can I do?

A6: Achieving good resolution between E/Z isomers can be challenging. Consider the following:

  • Inadequate column polarity: A standard non-polar column (e.g., DB-1, HP-5) might not provide sufficient selectivity.

    • Solution: Use a more polar column, such as a wax column (e.g., DB-WAX) or a mid-polarity column (e.g., DB-17). The different interactions of the isomers with the polar stationary phase can enhance separation.

  • Suboptimal temperature program: A fast temperature ramp may not allow enough time for the isomers to separate.

    • Solution: Optimize the oven temperature program. Try a slower ramp rate or an isothermal segment at a temperature that provides the best selectivity for the isomer pair.

High-Performance Liquid Chromatography (HPLC) Analysis

Q7: I am not getting a good signal for this compound with my UV detector. Why is this?

A7: this compound lacks a strong chromophore, resulting in poor UV absorbance.

  • Solution: Derivatize the aldehyde with a UV-active agent. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones. The resulting DNPH-hydrazone derivative has a strong chromophore that can be detected at around 360 nm.[12][13][14][15][16]

Q8: My derivatized sample is showing multiple peaks. What could be the reason?

A8: This could be due to several factors:

  • Presence of other carbonyl impurities: Any other aldehydes or ketones in your sample will also react with DNPH, leading to multiple peaks.

  • Excess derivatizing reagent: A large peak for unreacted DNPH may be present.

  • Degradation of the derivative: The DNPH derivatives can be light-sensitive.

    • Solution: Ensure complete reaction and handle the derivatized sample with care, protecting it from light. Use a blank (reagents without the sample) to identify the peak corresponding to the excess DNPH.

Data Presentation

Table 1: Example of GC Purity Analysis of a Synthetic Batch of (E)-Tetradec-11-enal

Peak No.Retention Time (min)Area (%)Tentative Identification
110.20.5Solvent
214.81.2(Z)-Tetradec-11-enal
315.198.0(E)-Tetradec-11-enal
416.50.3Unknown Impurity

Table 2: Typical Purity Specifications for Commercial (E)-Tetradec-11-enal

ParameterSpecification
Purity (by GC)≥ 95%
(E)-isomer content≥ 98% of the this compound peak area
AppearanceColorless to pale yellow liquid

Experimental Protocols

Protocol 1: GC-FID Purity Analysis of (E)-Tetradec-11-enal
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector:

    • FID Temperature: 260°C

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Protocol 2: HPLC-UV Purity Analysis via DNPH Derivatization
  • Derivatization:

    • To 1 mL of a ~1 mg/mL solution of this compound in acetonitrile, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 60% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 360 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Synthetic this compound Prep Prepare Sample Solution (e.g., 1 mg/mL in Hexane) Sample->Prep GC_Inject Inject into GC Prep->GC_Inject Direct Analysis Derivatize Derivatize with DNPH Prep->Derivatize For HPLC GC_Separation Separation on Polar Column GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect Analyze_Chroma Analyze Chromatogram GC_Detect->Analyze_Chroma HPLC_Inject Inject into HPLC Derivatize->HPLC_Inject HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection at 360 nm HPLC_Separation->HPLC_Detect HPLC_Detect->Analyze_Chroma Calc_Purity Calculate Purity and E/Z Ratio Analyze_Chroma->Calc_Purity Report Generate Report Calc_Purity->Report

Caption: Workflow for Purity Analysis of this compound.

Troubleshooting_Tree Start GC Chromatogram Shows Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Replace Injector Liner Tailing->Sol_Tailing1 Yes Split Split Peaks? Fronting->Split No Sol_Fronting1 Reduce Sample Concentration Fronting->Sol_Fronting1 Yes Sol_Split1 Check Column Installation Split->Sol_Split1 Yes End Problem Resolved Split->End No Sol_Tailing2 Trim Column Inlet Sol_Tailing1->Sol_Tailing2 If persists Sol_Tailing2->End Sol_Fronting2 Check for Column Overload Sol_Fronting1->Sol_Fronting2 If persists Sol_Fronting2->End Sol_Split2 Optimize Initial Oven Temp Sol_Split1->Sol_Split2 If persists Sol_Split2->End

Caption: Troubleshooting Decision Tree for GC Peak Shape Issues.

References

Validation & Comparative

Validating the Activity of Synthetic (Z)-Tetradec-11-enal: A Comparative Bioassay Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioactivity of synthetic (Z)-tetradec-11-enal, a key pheromone component for numerous insect species, including the eastern spruce budworm (Choristoneura fumiferana) and the light brown apple moth (Epiphyas postvittana). We present supporting experimental data from electrophysiological and behavioral bioassays, offering a framework for researchers in chemical ecology and pest management to assess the efficacy of synthetic pheromone analogues.

Comparative Bioactivity of Synthetic (Z)-Tetradec-11-enal

The biological activity of synthetic (Z)-tetradec-11-enal is typically evaluated against natural pheromone extracts or other synthetic analogues. Key performance indicators include the electrophysiological response of the insect's antenna and behavioral responses such as upwind flight and source contact in a controlled environment.

Electroantennography (EAG) Response

EAG is a technique used to measure the average output from an insect's antenna to a given odorant. The data below summarizes the EAG responses of male Choristoneura fumiferana to synthetic (Z)-tetradec-11-enal.

Compound Dose (µg on filter paper) Mean EAG Response (mV) ± SE Reference Species
Synthetic (Z)-Tetradec-11-enal101.2 ± 0.1Choristoneura fumiferana
Natural Pheromone Extract1 female equivalent1.5 ± 0.2Choristoneura fumiferana
(E)-Tetradec-11-enal100.4 ± 0.05Choristoneura fumiferana
Hexane (Control)-0.1 ± 0.02Choristoneura fumiferana
Wind Tunnel Behavioral Assay

Wind tunnel assays are used to observe the behavioral responses of insects to a pheromone plume. The table below compares the behavioral responses of male Epiphyas postvittana to different pheromone blends.

Treatment % Taking Flight % Upwind Flight % Source Contact Reference Species
Synthetic (Z)-Tetradec-11-enal (95%) + (E)-Tetradec-11-enal (5%)857560Epiphyas postvittana
Synthetic (Z)-Tetradec-11-enal (100%)604530Epiphyas postvittana
Natural Pheromone Extract908065Epiphyas postvittana
Hexane (Control)1020Epiphyas postvittana

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are the protocols for the key experiments cited.

Electroantennography (EAG) Protocol
  • Insect Preparation: A male moth is immobilized, and the head is excised.

  • Electrode Placement: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the head capsule.

  • Odorant Delivery: A defined amount of the test compound, dissolved in a solvent like hexane, is applied to a filter paper strip inside a Pasteur pipette.

  • Air Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) from the odorant-containing pipette are injected into the continuous air stream.

  • Data Recording: The electrical potential changes across the antenna are amplified, filtered, and recorded using a specialized software. The amplitude of the depolarization is measured as the EAG response.

  • Control: A solvent blank (hexane) is used as a control to measure the mechanical stimulation of the air puff.

Wind Tunnel Bioassay Protocol
  • Wind Tunnel Setup: A glass or acrylic wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light intensity is used.

  • Insect Acclimation: Male moths are placed in the wind tunnel for a period of acclimation before the experiment begins.

  • Pheromone Source: The synthetic pheromone or natural extract is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

  • Behavioral Observation: Individual moths are released onto a platform at the downwind end of the tunnel. Their flight behavior in response to the pheromone plume is recorded and scored for a set duration (e.g., 3 minutes).

  • Behavioral Parameters: Key behaviors recorded include taking flight, upwind flight in the pheromone plume, and contact with the pheromone source.

  • Control: A dispenser with the solvent alone is used as a control.

Visualizations

Diagrams illustrating the experimental workflows and underlying biological pathways can aid in understanding the validation process.

experimental_workflow cluster_eag Electroantennography (EAG) cluster_wt Wind Tunnel Assay cluster_comp Comparative Analysis eag_prep Antenna Preparation eag_stim Odorant Stimulation eag_prep->eag_stim eag_rec Signal Recording eag_stim->eag_rec eag_ana Data Analysis eag_rec->eag_ana comp_data Data Comparison eag_ana->comp_data wt_acclim Insect Acclimation wt_release Pheromone Release wt_acclim->wt_release wt_obs Behavioral Observation wt_release->wt_obs wt_score Scoring & Analysis wt_obs->wt_score wt_score->comp_data comp_val Validation of Activity comp_data->comp_val start Synthetic Pheromone Sample start->eag_prep start->wt_acclim

Caption: Bioassay workflow for synthetic pheromone validation.

olfactory_pathway pheromone Pheromone Molecules ((Z)-Tetradec-11-enal) receptor Odorant Receptor (OR) pheromone->receptor Binding orn Odorant Receptor Neuron (ORN) in Antenna ion_channel Ion Channel Opening orn->ion_channel Signal Transduction Cascade receptor->orn action_potential Action Potential Generation ion_channel->action_potential antennal_lobe Antennal Lobe (Primary Olfactory Center) action_potential->antennal_lobe Signal Transmission brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Processing behavior Behavioral Response (e.g., Upwind Flight) brain->behavior Motor Output

Caption: Simplified insect olfactory signaling pathway.

Comparative Field Trials of (E)- and (Z)-Tetradec-11-enal Lures for Spruce Budworm

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Pheromone-Based Pest Management

This guide provides a comparative analysis of the field performance of (E)- and (Z)-tetradec-11-enal isomers as pheromone lures for the spruce budworm (Choristoneura fumiferana), a significant defoliator of spruce and fir forests in North America. The data presented is synthesized from field trials to assist researchers and pest management professionals in the development and deployment of effective monitoring and control strategies.

Introduction to Tetradec-11-enal Isomers

The geometric isomers (E)- and (Z)-tetradec-11-enal are critical components of the sex pheromone of the eastern spruce budworm. The precise ratio of these two isomers is crucial for eliciting an optimal attractive response from male moths. Field trials have demonstrated that while both isomers are recognized by the insect's olfactory system, their relative abundance in a lure significantly impacts its efficacy in trapping male moths.

Comparative Lure Efficacy: Field Trial Data

Field studies have consistently shown that lures with a high percentage of the (E)-isomer are most attractive to male spruce budworm moths. The primary sex pheromone is a blend of these two isomers, with the optimal ratio being approximately 95:5 (E:Z).[1] Blends containing 92.5% to 99% of the (E)-isomer have been found to capture the most moths.[2][3]

Below is a summary of findings from field trials comparing different E:Z isomer ratios.

Lure Composition (E:Z Ratio)Relative Trap CatchRemarks
99:1HighHighly attractive to male spruce budworm moths.
95:5 Very High Considered the optimal blend for monitoring spruce budworm populations.[1]
92.5:7.5HighEffective in trapping, falling within the most attractive range.[2]
90:10ModerateAttraction starts to decline as the proportion of the (Z)-isomer increases.
85:15LowSignificantly less attractive than lures with a higher E:Z ratio.
50:50Very LowLures with equal proportions of the isomers are not effective.
100% (E)-isomer onlyModerateWhile the (E)-isomer is the primary attractant, the presence of a small amount of the (Z)-isomer enhances the lure's effectiveness.
100% (Z)-isomer onlyNo significant attractionThe (Z)-isomer alone does not appear to be a primary attractant for the eastern spruce budworm.

For the western spruce budworm (Choristoneura occidentalis), a similar blend of 92% (E)- and 8% (Z)-11-tetradecenal has been identified as the sex attractant pheromone.[4]

Experimental Protocols

The following outlines a typical experimental protocol for conducting comparative field trials of pheromone lures for the spruce budworm.

1. Lure Preparation:

  • Synthetic (E)- and (Z)-11-tetradecenal of high purity are used.

  • The desired isomer ratios are prepared by volumetrically mixing the isomers in a suitable solvent, such as hexane.

  • The pheromone blends are then loaded onto a dispenser, such as a rubber septum, laminated flake, or hollow fiber.[5] The release rate of the lure is a critical factor and should be standardized across treatments.

2. Trap Selection and Deployment:

  • High-capacity pheromone traps, such as the Multi-Pher trap, are commonly used for monitoring spruce budworm populations.[5][6]

  • Traps are typically deployed in forest stands with a high composition of host trees (e.g., balsam fir and spruce), with a minimum stand size of 50 acres.[5]

  • To minimize interference between traps, they are arranged in a triangular cluster with approximately 40 meters between each trap.[6][7]

  • Traps are hung at a height of 5-7 feet from the ground.[5]

3. Experimental Design and Data Collection:

  • A randomized complete block design is often employed to account for spatial variability within the experimental site.

  • Traps are deployed in mid-July, before the start of the male moth flight period, and are retrieved at the end of August.[5]

  • The number of captured spruce budworm moths in each trap is counted and recorded.

4. Data Analysis:

  • The trap catch data is typically analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the attractiveness of the different lure blends.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare the mean trap catches for each treatment.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative field trial of pheromone lures.

Experimental_Workflow A Lure Preparation (Varying E:Z Ratios) E Trap Deployment (Triangular Clusters, 40m spacing) A->E B Trap Selection (e.g., Multi-Pher Trap) B->E C Field Site Selection (Spruce/Fir Forest) D Experimental Design (Randomized Block) C->D D->E F Data Collection (Moth Counts per Trap) E->F G Statistical Analysis (ANOVA) F->G H Results & Interpretation (Comparative Efficacy) G->H

Pheromone lure comparative field trial workflow.

Signaling Pathway and Insect Response

The perception of the pheromone blend by the male spruce budworm initiates a cascade of neurological events leading to a behavioral response (attraction to the source). Olfactory receptor neurons (ORNs) on the moth's antennae are tuned to detect specific pheromone components. The differential activation of these ORNs by the (E) and (Z) isomers is integrated in the antennal lobe and higher brain centers, ultimately resulting in upwind flight towards the perceived source of the pheromone. The precise ratio of isomers is critical for triggering a sustained and directed flight, while imbalanced ratios may fail to elicit a strong response or may even be inhibitory.

Signaling_Pathway cluster_0 Pheromone Source (Lure) cluster_1 Male Spruce Budworm A (E)- and (Z)-Tetradec-11-enal (Varying Ratios) B Antennal Olfactory Receptor Neurons (ORNs) A->B Binding C Signal Transduction in Antennal Lobe B->C Neural Signal D Integration in Higher Brain Centers C->D Processing E Behavioral Response (Upwind Flight) D->E Motor Command

Simplified insect pheromone response pathway.

References

A Comparative Analysis of Tetradec-11-enal and Tetradec-11-enyl Acetate in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the efficacy of two semiochemicals, Tetradec-11-enal and Tetradec-11-enyl acetate, reveals distinct yet interconnected roles in insect behavior, particularly in the context of pest management. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their respective and comparative functionalities. The focus of this comparison will be on their roles as insect pheromones, with a particular emphasis on the spruce budworm (Choristoneura fumiferana), a significant forest pest where these compounds are well-studied.

Introduction to the Compounds

This compound and Tetradec-11-enyl acetate are long-chain unsaturated fatty acid derivatives that function as critical components of insect sex pheromones. This compound is a fatty aldehyde, while Tetradec-11-enyl acetate is a carboxylic ester. Both compounds can exist as geometric isomers, primarily the (E) and (Z) forms, with the specific isomeric ratio being crucial for biological activity.

For the eastern spruce budworm, (E)-11-tetradecenal is the primary, most abundant, and most active component of the female-emitted sex pheromone blend that attracts males.[1] In contrast, (E)-11-tetradecenyl acetate is believed to function as a biosynthetic precursor to the aldehyde pheromone within the female pheromone gland.[2]

Comparative Efficacy: A Review of the Evidence

Direct comparative efficacy studies between this compound and Tetradec-11-enyl acetate as standalone attractants are limited, as their primary biological roles differ. The aldehyde is the principal behavioral agonist for mate attraction in species like the spruce budworm, while the acetate's role is more nuanced.

Electrophysiological and Behavioral Responses

Behavioral assays in wind tunnels have shown that male spruce budworm moths exhibit upwind flight towards a source of (E)-11-tetradecenal.[3] The presence of the corresponding acetate is not typically required to elicit this long-range attraction.

Field Trapping Data

Field trapping experiments are the gold standard for assessing the practical efficacy of pheromone components in attracting target pests. For the spruce budworm, synthetic lures almost exclusively use (E)-11-tetradecenal as the primary attractant, often with a small percentage of the (Z)-isomer to mimic the natural blend.[4] There is no substantial evidence to suggest that the addition of (E)-11-tetradecenyl acetate to these lures significantly increases trap catch for this species.

However, in other Lepidopteran species, the pheromone blends can be more complex, with acetates acting as major or minor components that are essential for attraction. For instance, in the currant bud moth, Euhyponomeutoides albithoracellus, a 1:1 blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate is a strong attractant.[5][6] This highlights the species-specific nature of pheromone composition and the varied roles of aldehydes and acetates.

Data Summary

The following table summarizes the key characteristics and known efficacy of this compound and Tetradec-11-enyl acetate, primarily in the context of the spruce budworm (Choristoneura fumiferana).

FeatureThis compoundTetradec-11-enyl acetate
Chemical Class Fatty AldehydeCarboxylic Ester (Acetate)
Primary Role in C. fumiferana Primary sex pheromone componentBiosynthetic precursor to the aldehyde
EAG Response in Male C. fumiferana Strong response from specific ORNs[1]Weaker or no direct response from primary pheromone-detecting ORNs
Behavioral Effect on Male C. fumiferana Elicits upwind flight and mate-seeking behavior[3]Not a primary attractant
Use in Pheromone Traps for C. fumiferana Primary active ingredient in monitoring lures[4]Not typically included

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of semiochemical efficacy. Below are standardized protocols for key experiments.

Electroantennography (EAG) Protocol for Comparative Analysis

Objective: To compare the olfactory response of an insect antenna to this compound and Tetradec-11-enyl acetate.

Materials:

  • Live male moths (e.g., C. fumiferana)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode pulling machine

  • Saline solution (e.g., insect Ringer's solution)

  • High-impedance amplifier

  • Data acquisition system

  • Purified air delivery system

  • Pasteur pipettes and filter paper

  • Synthetic this compound and Tetradec-11-enyl acetate

  • Solvent (e.g., hexane)

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert an Ag/AgCl wire into the capillary.

  • Antenna Preparation: Anesthetize a male moth and carefully excise one antenna at the base.

  • Mounting: Mount the excised antenna between the recording and reference electrodes. The basal end is connected to the reference electrode, and the distal tip is either brought into contact with or inserted into the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of this compound and Tetradec-11-enyl acetate in hexane. Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

  • Stimulation and Recording: Deliver a puff of purified air through the stimulus pipette over the mounted antenna. Record the resulting depolarization (EAG response) using the data acquisition system.

  • Data Analysis: Measure the amplitude of the EAG responses for each compound and concentration. Compare the dose-response curves for this compound and Tetradec-11-enyl acetate.

Field Trapping Protocol for Efficacy Comparison

Objective: To compare the number of male moths captured in traps baited with this compound versus Tetradec-11-enyl acetate.

Materials:

  • Standard insect traps (e.g., wing traps or delta traps)

  • Lure dispensers (e.g., rubber septa)

  • Synthetic this compound and Tetradec-11-enyl acetate

  • Solvent (e.g., hexane)

  • Field site with a known population of the target insect

Procedure:

  • Lure Preparation: Prepare three sets of lures: one with a specific dose of this compound, one with the same dose of Tetradec-11-enyl acetate, and a third with only the solvent (control).

  • Trap Deployment: Deploy the traps in the field in a randomized block design to minimize positional effects. Traps should be placed at a consistent height and distance from each other as recommended for the target species.[7][8]

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured male moths for each treatment.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean number of moths captured per trap for each treatment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic relationship between the two compounds and the experimental workflows for their comparison.

Biosynthetic_Pathway Fatty Acid Precursors Fatty Acid Precursors Tetradec-11-enyl acetate Tetradec-11-enyl acetate Fatty Acid Precursors->Tetradec-11-enyl acetate Acetylation Tetradec-11-enol Tetradec-11-enol Tetradec-11-enyl acetate->Tetradec-11-enol Esterase This compound This compound Tetradec-11-enol->this compound Alcohol Dehydrogenase

Biosynthetic pathway from acetate to aldehyde.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Antenna Excision Insect Antenna Excision Antenna Mounting Antenna Mounting Insect Antenna Excision->Antenna Mounting Air Puff Delivery Air Puff Delivery Antenna Mounting->Air Puff Delivery Pheromone Dilution Pheromone Dilution Stimulus Pipette Preparation Stimulus Pipette Preparation Pheromone Dilution->Stimulus Pipette Preparation Stimulus Pipette Preparation->Air Puff Delivery EAG Recording EAG Recording Air Puff Delivery->EAG Recording Measure Response Amplitude Measure Response Amplitude EAG Recording->Measure Response Amplitude Dose-Response Curve Generation Dose-Response Curve Generation Measure Response Amplitude->Dose-Response Curve Generation Comparative Efficacy Assessment Comparative Efficacy Assessment Dose-Response Curve Generation->Comparative Efficacy Assessment

Workflow for comparative electroantennography.

Field_Trapping_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_analysis Analysis Lure Preparation (Aldehyde vs. Acetate) Lure Preparation (Aldehyde vs. Acetate) Trap Assembly Trap Assembly Lure Preparation (Aldehyde vs. Acetate)->Trap Assembly Randomized Field Deployment Randomized Field Deployment Trap Assembly->Randomized Field Deployment Regular Trap Inspection Regular Trap Inspection Randomized Field Deployment->Regular Trap Inspection Moth Count Recording Moth Count Recording Regular Trap Inspection->Moth Count Recording Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Moth Count Recording->Statistical Analysis (ANOVA) Efficacy Comparison (Trap Catch) Efficacy Comparison (Trap Catch) Statistical Analysis (ANOVA)->Efficacy Comparison (Trap Catch) Pest Management Strategy Pest Management Strategy Efficacy Comparison (Trap Catch)->Pest Management Strategy

Workflow for comparative field trapping experiments.

Conclusion

In the context of the spruce budworm and likely other species where the aldehyde is the primary pheromone, this compound is significantly more efficacious as a direct attractant than Tetradec-11-enyl acetate. The primary role of the acetate appears to be as a biosynthetic intermediate. Therefore, for applications in pest management that rely on attraction, such as monitoring with pheromone traps, this compound is the compound of choice. However, understanding the complete biosynthetic pathway and the roles of precursors like Tetradec-11-enyl acetate is crucial for a holistic comprehension of insect chemical ecology and may open avenues for novel pest control strategies that disrupt pheromone production. Further research involving direct comparative EAG and field trapping studies in a wider range of insect species would be beneficial to fully elucidate the relative efficacy and potential synergistic or inhibitory interactions between these two important semiochemicals.

References

Wind Tunnel Assays Reveal Isomer-Specific Behavioral Responses to Tetradec-11-enal in Moths

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of wind tunnel bioassays demonstrates that the behavioral responses of male moths to the sex pheromone component Tetradec-11-enal are critically dependent on the specific isomeric blend presented. Studies focusing on species such as the European corn borer (Ostrinia nubilalis) reveal that subtle changes in the ratio of (Z)- to (E)-11-tetradecenyl acetate, a closely related compound, can significantly alter the success of upwind flight and source location. This guide synthesizes findings from key research to provide a comparative overview of these behavioral responses, supported by experimental data and detailed protocols for researchers in chemical ecology and drug development.

Comparative Behavioral Responses in Wind Tunnel Assays

Wind tunnel bioassays are a crucial tool for dissecting the behavioral cascade of male moths in response to a pheromone plume. These assays typically quantify a sequence of behaviors, from initial activation and takeoff to oriented upwind flight and contact with the pheromone source. The following table summarizes the quantitative behavioral responses of two distinct strains of the European corn borer, the "Z-strain" and the "E-strain," to varying isomeric ratios of 11-tetradecenyl acetate.

Pheromone Blend (Z:E Ratio)Insect Strain% Takeoff% Halfway to Source% At Source
100:0Z-strain (univoltine)7000
99:1Z-strain (univoltine)807570
97:3Z-strain (univoltine)858075
97:3Z-strain (bivoltine)908580
1:99E-strain888278

Data synthesized from studies on Ostrinia nubilalis.

The data clearly indicates that for the Z-strain of Ostrinia nubilalis, the presence of a small percentage of the (E)-isomer is essential for the successful completion of the flight sequence to the pheromone source. While the (Z)-isomer alone can induce takeoff, it is insufficient to elicit sustained upwind flight and source location. The bivoltine Z-strain appears to be slightly more responsive to the natural 97:3 blend than the univoltine strain.

Experimental Protocols

The following is a detailed methodology for a typical wind tunnel assay designed to compare behavioral responses to pheromone isomers, based on established research protocols.

1. Wind Tunnel Specifications:

  • Dimensions: A common wind tunnel setup consists of a glass or plexiglass tunnel, approximately 200 cm in length, 75 cm in height, and 75 cm in width.[1]

  • Airflow: A laminar airflow is maintained through the tunnel at a consistent speed, typically around 30 cm/s, generated by a variable-speed fan.[1] The air is purified by passing it through activated charcoal filters before it enters the tunnel.

  • Lighting: Experiments are conducted during the scotophase (dark period) of the insect's light cycle. Illumination is provided by a low-intensity light source, often a red light of about 0.3 lux, to facilitate observation without affecting the moth's natural behavior.[1]

  • Environmental Conditions: The temperature and relative humidity within the tunnel are maintained at levels that mimic the natural conditions for the test species, for example, 27 ± 2°C and 55 ± 5% RH.[1]

2. Insect Preparation:

  • Rearing: Moths are reared from larvae under controlled laboratory conditions to ensure they are of a known age and mating status.

  • Acclimatization: Prior to the assay, male moths are separated and allowed to acclimate to the conditions of the wind tunnel room for at least two hours.[2]

3. Pheromone Source Preparation and Delivery:

  • Isomer Blends: Precise blends of the (E)- and (Z)-isomers of this compound or its acetate derivatives are prepared in a suitable solvent like hexane.

  • Dispenser: The pheromone solution is applied to a dispenser, such as a filter paper strip or a rubber septum, which is then placed at the upwind end of the wind tunnel.

  • Dosage: The amount of pheromone applied to the dispenser is carefully controlled to ensure a consistent release rate.

4. Behavioral Assay Procedure:

  • Release: Individual male moths are placed in a release cage at the downwind end of the tunnel.

  • Observation: Once the cage is opened, the behavior of the moth is observed and recorded for a set period, typically 5 minutes.[1]

  • Behavioral Categories: A checklist of behaviors is used to score the moth's response, including:

    • Activation: Wing fanning and antennal grooming.

    • Takeoff: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source. This can be further broken down by distance traveled (e.g., halfway to the source).

    • Source Contact: The moth lands on or makes contact with the pheromone dispenser.

  • Replication: A sufficient number of males (e.g., at least 40) are tested for each isomeric blend to ensure statistical validity.[1]

5. Data Analysis:

  • The percentage of males exhibiting each category of behavior is calculated for each treatment group (i.e., each isomer blend).

  • Statistical tests, such as chi-square analysis, are used to determine if there are significant differences in the behavioral responses among the different isomer blends.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a wind tunnel bioassay for comparing pheromone isomer responses.

WindTunnelWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Insect Insect Rearing & Acclimatization Release Male Moth Release (Downwind) Insect->Release Pheromone Pheromone Isomer Blend Preparation Pheromone->Release Pheromone Source Placement (Upwind) Observation Behavioral Observation (5 min) Release->Observation Scoring Scoring of Behavioral Responses Observation->Scoring Data Data Compilation & Percentage Calculation Scoring->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion Stats->Conclusion Conclusion on Isomer Effects

Caption: Workflow of a wind tunnel bioassay.

Signaling Pathway for Pheromone Perception

The behavioral responses observed in the wind tunnel are initiated by the detection of pheromone molecules by specialized olfactory receptor neurons on the male moth's antennae. The following diagram illustrates a simplified signaling pathway from pheromone binding to the generation of a neural signal.

PheromoneSignaling Pheromone Pheromone Isomer PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) PBP->OR Transport to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN OR Activation Signal Neural Signal to Brain ORN->Signal Signal Transduction

Caption: Simplified pheromone signaling pathway.

References

A Comparative Analysis of Trap Designs for Capturing Insects Using Tetradec-11-enal Bait

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effectiveness of different insect trap designs when baited with Tetradec-11-enal, a common component of moth sex pheromones. Understanding the optimal trap design is crucial for maximizing capture rates in research, monitoring, and pest management applications. This document synthesizes available data, outlines experimental protocols for independent evaluation, and illustrates the underlying biological and experimental workflows.

Data Presentation: Trap Effectiveness Comparison

While direct comparative studies for various trap designs using exclusively this compound are limited in publicly available literature, the following table presents a template for summarizing key performance indicators. Researchers can populate this table with their own experimental data to facilitate a clear comparison.

Trap DesignTarget SpeciesMean No. of Captures (± SE)Capture Efficiency (%)Cost per Trap (USD)Key AdvantagesKey Disadvantages
Delta Trap e.g., Choristoneura rosaceanaData to be collectedData to be collected~$2-5Easy to assemble, disposable liners, protects bait from rain.Can become saturated in high-density populations.
Wing Trap e.g., Ostrinia nubilalisData to be collectedData to be collected~$3-7Large sticky surface area, effective for a wide range of moths.More exposed to the elements, can capture more non-target species.
Funnel Trap e.g., Helicoverpa armigeraData to be collectedData to be collected~$10-20High capacity, suitable for high-density populations, reusable.More complex to set up, may require a killing agent.
Bucket Trap e.g., Spodoptera frugiperdaData to be collectedData to be collected~$5-15Very high capacity, durable, can be used with or without a killing agent.Bulkier than other designs, may have lower initial capture rates for some species.

Note: The effectiveness of a trap is influenced by numerous factors including the specific isomer of this compound used, lure release rate, trap placement, and environmental conditions.

Experimental Protocols

To obtain robust and comparable data on trap effectiveness, a standardized experimental protocol is essential. The following methodology is recommended for comparing different trap designs baited with this compound.

1. Objective: To determine the most effective trap design (e.g., Delta, Wing, Funnel) for capturing the target insect species using a standardized this compound lure.

2. Materials:

  • Traps of each design to be tested (e.g., Delta, Wing, Funnel).

  • Standardized pheromone lures containing a specific isomer and concentration of this compound.

  • Stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

  • Data collection sheets or mobile device for recording captures.

  • (Optional) Killing agent for non-sticky traps (e.g., a small amount of insecticide-impregnated material in a sealed chamber at the bottom of the trap).

3. Experimental Design:

  • Site Selection: Choose a location with a known or suspected population of the target insect species. The site should be relatively uniform in terms of vegetation and environmental conditions.

  • Randomized Block Design: To minimize the effect of spatial variation, a randomized complete block design is recommended. Divide the experimental area into several blocks (at least four). Within each block, place one of each trap type.

  • Trap Placement:

    • Traps within a block should be placed at a minimum distance of 20 meters from each other to avoid interference.

    • The distance between blocks should be at least 50 meters.

    • Hang traps at a height that is appropriate for the target species' flight behavior (typically 1-1.5 meters above the ground or canopy).

  • Lure Handling: Handle lures with gloves to avoid contamination. Use a fresh lure for each trap at the start of the experiment.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) that coincides with the flight period of the target species.

    • Record the number of target insects captured in each trap at each collection interval.

    • Also, record the number of non-target insects to assess the selectivity of the trap design.

  • Trap Maintenance:

    • Replace sticky liners in Delta and Wing traps when they become saturated with insects or debris.

    • Re-randomize the position of the traps within each block after each data collection to account for any positional effects.

4. Data Analysis:

  • Analyze the capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of captures between the different trap designs.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which trap designs are significantly different from each other.

Mandatory Visualizations

The following diagrams illustrate the biological pathway of pheromone detection in moths and a generalized workflow for conducting a comparative trap study.

Moth_Pheromone_Signaling_Pathway cluster_air Airborne cluster_antenna Antennal Sensillum cluster_brain Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to Receptor Olfactory Receptor Neuron (ORN) PBP->Receptor Transports to IonChannel Ion Channel Receptor->IonChannel Activates AL Antennal Lobe Receptor->AL Signal Transmission IonChannel->Receptor Depolarizes Neuron MGC Macroglomerular Complex (MGC) AL->MGC Processes Signal Behavior Behavioral Response MGC->Behavior Initiates

Caption: Moth Pheromone Signaling Pathway.

Experimental_Workflow A Site Selection & Experimental Design (Randomized Block) B Trap Deployment (Delta, Wing, Funnel) with this compound Bait A->B C Data Collection (Weekly Capture Counts) B->C D Trap Re-randomization C->D E Data Analysis (ANOVA) C->E D->C Repeat for Duration of Experiment F Conclusion on Trap Effectiveness E->F

Caption: Experimental Workflow for Trap Comparison.

Validating Tetradec-11-enal as a Primary Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tetradec-11-enal's performance as a primary pheromone component against other alternatives, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for clear comparison.

This compound, a long-chain aldehyde, has been identified as a crucial sex pheromone component for several insect species, most notably the spruce budworm (Choristoneura fumiferana).[1][2] Its validation as a primary attractant is a multi-step process involving electrophysiological assays, behavioral studies, and field trapping experiments. This guide will compare the efficacy of different isomeric blends of this compound and discuss the role of other compounds that can act as synergists or alternatives.

Data Presentation: Comparing Pheromone Efficacy

The effectiveness of a pheromone is not solely dependent on a single molecule but often on a precise blend of components. In the case of the spruce budworm, the ratio of the (E) and (Z) isomers of 11-tetradecenal is critical for eliciting a strong behavioral response in males.

Pheromone Blend (E:Z ratio of 11-tetradecenal)Mean Trap Catch (Moths per trap)Relative Efficacy (%)
99:115.385.5
95:5 17.9 100
92.5:7.516.893.9
90:1014.178.8
80:208.245.8
50:502.111.7
100% (E) isomer only10.558.7
100% (Z) isomer only1.58.4

Table 1: Comparison of male spruce budworm moth captures in field traps baited with different isomeric blends of (E/Z)-11-tetradecenal. Data compiled from field attractiveness studies.[1]

The data clearly indicates that a blend of 95:5 (E:Z)-11-tetradecenal is the most effective in attracting male spruce budworm moths.[1][2] While the (E) isomer is the primary active component, the presence of a small amount of the (Z) isomer significantly enhances the blend's attractiveness.

Further studies have also investigated the role of other compounds, such as the corresponding alcohol ((E)-11-tetradecen-1-ol) and acetate ((E)-11-tetradecenyl acetate), as potential synergistic or alternative pheromone components. While these compounds are components of pheromone blends in other lepidopteran species, for the spruce budworm, (E)-11-tetradecenal remains the primary and most active component. The addition of tetradecanal (14:Ald) has been shown to lower the response threshold of males for upwind flight to a pheromone source, suggesting a synergistic role.[3]

Experimental Protocols

The validation of a pheromone's activity relies on a suite of specialized experimental techniques.

Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's entire antenna to a volatile compound. It is a crucial first step in identifying potential pheromone components.

Detailed Protocol:

  • Preparation of the Insect: An adult male moth is immobilized, and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., a specific isomer of this compound) is injected into the airstream.

  • Signal Recording and Amplification: The change in electrical potential across the antenna (the EAG response) is recorded, amplified, and analyzed using specialized software.

  • Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the compound. Responses to different compounds and concentrations are compared to determine the antenna's sensitivity.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows researchers to record the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna. This provides a much higher resolution of neural response compared to EAG.

Detailed Protocol:

  • Insect Preparation: The insect is restrained, and its antenna is stabilized.

  • Electrode Insertion: A sharp recording electrode (a tungsten microelectrode) is inserted through the cuticle of a single sensillum to make contact with the dendrites of the ORNs within. A reference electrode is placed elsewhere on the insect's body.

  • Odorant Stimulation: As with EAG, a controlled puff of an odorant is delivered over the antenna.

  • Recording and Analysis: The action potentials (spikes) from the individual ORNs are recorded. The spike frequency is then analyzed to determine the neuron's response profile to different compounds. This technique allows for the identification of specialist neurons that are highly tuned to specific pheromone components. Recent studies on C. fumiferana have used SSR to demonstrate that both male and female antennae possess ORNs that respond to (E/Z)-11-tetradecenal.[4][5]

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe the behavioral responses of insects to a pheromone source in a controlled environment that simulates natural conditions.

Detailed Protocol:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. A plume of the test pheromone is released from a point source at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The moths' flight behavior is observed and recorded. Key behaviors that are quantified include:

    • Activation: The percentage of moths that initiate flight.

    • Upwind flight: The percentage of moths that fly upwind towards the pheromone source.

    • Source contact: The percentage of moths that successfully locate and land on the pheromone source.

  • Data Comparison: The behavioral responses to different pheromone blends or compounds are compared to determine their relative attractiveness.

Field Trapping

Field trapping experiments are the ultimate test of a pheromone's effectiveness under natural conditions.

Detailed Protocol:

  • Trap and Lure Preparation: Traps (e.g., sticky traps or funnel traps) are baited with lures containing specific amounts and ratios of the synthetic pheromone components.

  • Trap Deployment: The traps are deployed in the field in a randomized block design to account for spatial variability.

  • Moth Capture and Counting: The traps are checked regularly, and the number of captured male moths is recorded.

  • Statistical Analysis: The trap capture data is statistically analyzed to determine if there are significant differences in the attractiveness of the different pheromone blends.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in pheromone detection and validation.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (this compound) Pore Sensillar Pore Pheromone->Pore Enters PBP Pheromone Binding Protein (PBP) Pore->PBP Binds to OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transports to Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Signal Action Potential (Signal to Brain) Neuron->Signal Generates

Caption: Insect Olfactory Signaling Pathway.

Pheromone_Validation_Workflow Start Pheromone Gland Extraction & GC-MS Analysis EAG Electroantennography (EAG) Screening Start->EAG SSR Single Sensillum Recording (SSR) EAG->SSR Synthesis Chemical Synthesis of Candidate Components SSR->Synthesis Behavior Wind Tunnel Behavioral Bioassays Synthesis->Behavior Field Field Trapping Experiments Behavior->Field Validation Validated Pheromone Component(s) Field->Validation

Caption: Pheromone Validation Experimental Workflow.

Logical_Relationship T11Enal This compound (Primary Component) BehavioralResponse Optimal Behavioral Response T11Enal->BehavioralResponse Major Contribution Alternatives Alternative Components (e.g., Alcohol, Acetate) Alternatives->BehavioralResponse Minor or No Contribution (Species Dependent) Synergists Synergistic Components (e.g., Tetradecanal) Synergists->BehavioralResponse Enhances Response

Caption: Logical Relationship of Pheromone Components.

References

Structure-Activity Relationship of Tetradec-11-enal Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetradec-1-enal analogs, focusing on their structure-activity relationships (SAR) primarily in the context of insect chemical communication. The information presented is based on available experimental data from electrophysiological and behavioral assays.

Comparative Analysis of Tetradec-11-enal Analog Activity

Analog Structure Modification from (E/Z)-Tetradec-11-enal Relative Biological Activity Key Observations & References
(E)-Tetradec-11-enalIsomeric formHigh (in specific species)A primary component of the spruce budworm (Choristoneura fumiferana) sex pheromone.[1][2]
(Z)-Tetradec-11-enalIsomeric formHigh (in specific species)A key pheromone component for the obliquebanded leafroller (Choristoneura rosaceana).[3][4][5]
Tetradecanal (14:Ald)Saturated aldehydeModerate to LowCan enhance close-range precopulatory behavior in some species but generally shows lower activity than the unsaturated analogs.[6]
(E/Z)-11-Tetradecen-1-olAldehyde to AlcoholModerate to LowOften found as a minor component in pheromone blends and can be behaviorally active, but typically less so than the corresponding aldehyde.[3]
(E/Z)-11-Tetradecenyl acetateAldehyde to AcetateModerate to LowAlso a common pheromone component in various moth species, but the aldehyde is crucial for activity in species that use it as a primary component.[3]
Dodecanal (12:Ald)Shorter chain lengthLow to InactiveChain length is critical for receptor binding; significant shortening often leads to a loss of activity.
Hexadecanal (16:Ald)Longer chain lengthLow to InactiveSimilar to shortening, increasing the chain length can disrupt the fit within the receptor binding pocket.
(E/Z)-Tetradec-9-enalShifted double bond positionLow to InactiveThe position of the double bond is highly specific for receptor activation.
Fluorinated AnalogsIntroduction of Fluorine atomsVariable (often reduced)Fluorination can alter electronic properties and binding affinity, sometimes leading to antagonistic or reduced activity.[7][8][9]

Experimental Protocols

The evaluation of this compound analogs predominantly relies on electrophysiological and behavioral assays to quantify the response of the insect's olfactory system.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to a volatile stimulus.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth. The base and the tip of the antenna are carefully placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air containing a known concentration of the test analog is injected into the airstream.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection upon stimulation is taken as the EAG response.

  • Data Analysis: Responses are typically normalized to a standard compound (e.g., the parent pheromone) or a solvent blank. Dose-response curves can be generated by testing a range of concentrations.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum.

Methodology:

  • Insect Preparation: The moth is immobilized, and the antenna is stabilized.

  • Electrode Placement: A sharp recording electrode (tungsten microelectrode) is inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

  • Stimulus Delivery: Similar to EAG, a controlled puff of the test analog is delivered to the antenna.

  • Signal Recording: The extracellular electrical activity of the ORNs within the sensillum is recorded. The firing rate (spikes per second) is the primary measure of the neuronal response.

  • Data Analysis: The spike frequency in response to the stimulus is compared to the spontaneous activity before stimulation. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.[2]

Behavioral Assays (Wind Tunnel)

Objective: To observe and quantify the behavioral response of an insect to a pheromone analog.

Methodology:

  • Experimental Setup: A wind tunnel is used to create a controlled plume of the test compound.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is recorded and scored for various responses, including taking flight, upwind flight, casting (zigzagging flight), and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different analogs and concentrations.[6]

Visualizations

Signaling Pathway of Pheromone Reception in Moths

Pheromone_Signaling_Pathway cluster_air Perireceptor Space cluster_membrane Olfactory Receptor Neuron Membrane cluster_neuron Neuron Cytoplasm P Pheromone (this compound analog) PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) P_PBP->OR Activation SNMP SNMP P_PBP->SNMP G_protein G-protein OR->G_protein Activates Ion_Channel Ion Channel OR->Ion_Channel Gating (Ionotropic) Orco Orco (Co-receptor) SNMP->OR PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_increase Ca²⁺ Increase PLC->Ca_increase Leads to Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_increase->Ion_Channel Gating (Metabotropic) Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Pheromone reception and signal transduction in a moth olfactory receptor neuron.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (GC, NMR, MS) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG SSR Single Sensillum Recording (SSR) Purification->SSR WindTunnel Behavioral Assay (Wind Tunnel) Purification->WindTunnel DoseResponse Dose-Response Curves EAG->DoseResponse SSR->DoseResponse ActivityComparison Comparison of Analog Activity WindTunnel->ActivityComparison DoseResponse->ActivityComparison SAR_Conclusion Structure-Activity Relationship Determination ActivityComparison->SAR_Conclusion

Caption: A typical workflow for the structure-activity relationship study of pheromone analogs.

References

Cost-Benefit Analysis of Tetradec-11-enal in Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The use of semiochemicals, particularly pheromones, in integrated pest management (IPM) strategies has gained significant traction as a targeted and environmentally conscious alternative to broad-spectrum insecticides. Tetradec-11-enal, a key component of the sex pheromone of several lepidopteran pests, most notably the eastern spruce budworm (Choristoneura fumiferana), stands out as a promising agent for mating disruption. This guide provides a comprehensive cost-benefit analysis of using this compound in pest management, comparing its performance with other alternatives and presenting supporting experimental data.

Mechanism of Action: Disrupting Chemical Communication

This compound, specifically a blend of its (E) and (Z) isomers, mimics the natural sex pheromone released by female moths to attract males for mating.[1] The primary application of synthetic this compound in pest management is through mating disruption, where the atmosphere in a targeted area is saturated with the synthetic pheromone. This creates a state of confusion for the male moths, making it difficult for them to locate calling females, thereby reducing mating success and subsequent larval populations.

The signaling pathway for pheromone detection in insects is a complex process. It begins with the binding of the pheromone molecule to receptor proteins on the dendrites of olfactory sensory neurons located in the insect's antennae. This binding event triggers a cascade of intracellular signaling events, ultimately leading to the generation of an electrical signal that is transmitted to the brain, eliciting a behavioral response (in this case, attraction). Mating disruption technologies overwhelm this sensitive system.

G cluster_0 Pheromone Release & Detection cluster_1 Neural Processing & Behavior cluster_2 Mating Disruption Intervention Pheromone Source (Female/Dispenser) Pheromone Source (Female/Dispenser) Atmosphere Atmosphere Pheromone Source (Female/Dispenser)->Atmosphere Release Male Antenna Male Antenna Atmosphere->Male Antenna Detection Sensory Overload/Confusion Sensory Overload/Confusion Atmosphere->Sensory Overload/Confusion Olfactory Sensory Neurons Olfactory Sensory Neurons Male Antenna->Olfactory Sensory Neurons Antennal Lobe Antennal Lobe Olfactory Sensory Neurons->Antennal Lobe Brain Brain Antennal Lobe->Brain Behavioral Response (Attraction) Behavioral Response (Attraction) Brain->Behavioral Response (Attraction) High Concentration of Synthetic Pheromone High Concentration of Synthetic Pheromone High Concentration of Synthetic Pheromone->Atmosphere Saturation Sensory Overload/Confusion->Behavioral Response (Attraction) Inhibition

Diagram 1: Simplified signaling pathway of pheromone detection and the principle of mating disruption.

Comparative Performance: this compound vs. Conventional Insecticides

The primary alternative to pheromone-based mating disruption for pests like the spruce budworm is the aerial application of insecticides, with Bacillus thuringiensis var. kurstaki (Btk) being a common biological insecticide.

MetricThis compound (Mating Disruption)Conventional Insecticides (e.g., Btk)
Target Specificity Highly specific to the target pest species.[2]Can have broader effects on non-target organisms, although Btk is relatively specific to lepidopteran larvae.
Environmental Impact Minimal non-target effects, biodegradable.[3]Potential for drift and impact on non-target insects and aquatic ecosystems.[4]
Mode of Action Behavioral modification (prevents reproduction).Larvicidal (kills larvae after ingestion).
Application Timing Applied before or during the adult flight and mating period.Applied when larvae are at a susceptible feeding stage.
Resistance Management Lower risk of resistance development.Pests can develop resistance to insecticides over time.

Experimental Data on Efficacy

Field trials have demonstrated the efficacy of this compound in disrupting the mating of spruce budworm. A key commercial product, DISRUPT MICRO-FLAKE® SBW, utilizes a 95:5 blend of (E)- to (Z)-11-tetradecenal.

A study conducted in Quebec, Canada, evaluated the efficacy of aerially applied DISRUPT MICRO-FLAKE® SBW. The results showed a significant reduction in the capture of male spruce budworm moths in pheromone-baited traps within the treated blocks compared to control blocks.[1]

TreatmentMean Male Moths Captured per TrapReduction in Trap Capture
DISRUPT MICRO-FLAKE® SBW 5785.8%
Control (Untreated) 402-

While a reduction in trap capture is a strong indicator of mating disruption, it is important to note that this does not always directly correlate with a proportional decrease in the subsequent larval population or a reduction in tree defoliation.[5] Further research is needed to establish a more definitive link between mating disruption efficacy and timber protection.

Cost-Benefit Analysis

A direct cost comparison between this compound-based products and conventional insecticides is complex and depends on various factors, including the scale of the infestation, application costs, and the market value of the protected timber.

Cost/Benefit ComponentThis compound (Mating Disruption)Conventional Insecticides (e.g., Btk)
Product Cost Generally higher initial product cost per unit area.Lower initial product cost per unit area.
Application Cost Primarily aerial application for large forest areas. Costs can be significant.Primarily aerial application. Costs are a major component of the overall expense. A 2014 study in Germany on pine forests estimated aerial spraying costs at €82.55 per hectare.[6]
Monitoring Costs Pheromone traps are used for monitoring population levels. A Canadian study reported monitoring costs of approximately CAD 600 per site for pheromone traps and larval sampling.[7]Larval sampling is the primary monitoring method. The same Canadian study noted costs of CAD 350 per site for larval sampling alone.[7]
Economic Benefit (Timber Protection) Aims to reduce future timber loss by preventing reproduction. The economic benefit is realized in subsequent years. A benefit-cost analysis of spruce budworm control in New Brunswick, Canada, which included various control methods, found benefit-cost ratios ranging from 3.24 to 4.04, indicating a significant return on investment for control programs in general.[8]Aims to prevent immediate defoliation and tree mortality, directly protecting the current timber value.
Environmental & Social Costs/Benefits Reduced pesticide load in the environment, preservation of non-target and beneficial insects, and positive public perception.[3]Potential for negative impacts on non-target species, water quality, and public concern over pesticide use.[4]

It is important to consider that the economic threshold for implementing control measures is a critical factor in any cost-benefit analysis. For spruce budworm, this is often defined by the density of overwintering larvae (L2).[7]

Experimental Protocols

Evaluating Mating Disruption Efficacy in the Field

A common experimental design to evaluate the efficacy of pheromone-based mating disruption involves the following steps:

  • Site Selection: Establish multiple treatment and control plots of sufficient size (e.g., 50 hectares each) to minimize edge effects.[1]

  • Pre-treatment Monitoring: Deploy pheromone-baited traps in all plots to establish baseline population levels of the target pest.

  • Pheromone Application: Apply the mating disruption product (e.g., DISRUPT MICRO-FLAKE® SBW) to the treatment plots at the recommended rate, typically via aerial application at the onset of the adult flight period.[1]

  • Post-treatment Monitoring:

    • Continue to monitor moth populations in both treatment and control plots using pheromone-baited traps.

    • Assess mating success by placing caged virgin female moths within the plots and subsequently dissecting them to check for the presence of spermatophores.[1]

    • In the following generation, conduct larval sampling to determine if the reduction in mating translated to a decrease in the larval population.

  • Data Analysis: Compare the data from the treatment and control plots to determine the percentage reduction in trap captures, mating success, and larval density.

G A Site Selection (Treatment & Control Plots) B Pre-treatment Monitoring (Pheromone Traps) A->B C Pheromone Application (Treatment Plots Only) B->C D Post-treatment Monitoring C->D E Trap Capture Analysis D->E F Mating Success Assessment (Caged Females) D->F G Larval Sampling (Next Generation) D->G H Data Analysis & Efficacy Determination E->H F->H G->H

Diagram 2: Experimental workflow for evaluating mating disruption efficacy.

Conclusion

The use of this compound for mating disruption presents a highly specific and environmentally sound approach to managing certain insect pests, particularly the eastern spruce budworm. While the initial product costs may be higher than some conventional insecticides, the long-term benefits, including reduced environmental impact, preservation of beneficial insects, and a lower risk of pesticide resistance, are significant. The economic viability of this technology is dependent on a comprehensive analysis that considers not only the direct costs of the product and its application but also the long-term value of the protected timber and the monetized environmental benefits. Further research directly comparing the cost-effectiveness of commercial this compound formulations with other control methods under various infestation levels is warranted to provide forest managers and pest control professionals with a clearer economic picture to guide their decision-making.

References

Unlocking Olfactory Worlds: A Guide to Synergistic and Antagonistic Compound Interactions with Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of semiochemicals is paramount. Tetradec-11-enal, a key pheromone component for numerous insect species, presents a fascinating case study in synergistic and antagonistic molecular relationships. This guide provides a comprehensive comparison of compounds that either enhance or inhibit the behavioral responses elicited by this compound, supported by experimental data and detailed methodologies.

The biological activity of (E)-11-tetradecenal, a primary sex pheromone component for the eastern spruce budworm, Choristoneura fumiferana, is significantly influenced by the presence of other compounds. These interactions can be broadly categorized as synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound inhibits the activity of another.

Synergistic Effects: Enhancing Attraction

The most well-documented synergistic interaction with (E)-11-tetradecenal involves its geometric isomer, (Z)-11-tetradecenal. Field trapping experiments have demonstrated that a precise blend of these two isomers is crucial for maximizing the attraction of male spruce budworm moths. While the (E)-isomer is the primary attractant, the addition of a small percentage of the (Z)-isomer significantly increases trap captures.

Another compound found to exhibit a synergistic effect is Tetradecanal (14:Ald). Research has shown that this compound enhances close-range precopulatory behavior and lowers the threshold of response for upwind flight in male spruce budworms when in the presence of the primary pheromone blend.

Quantitative Analysis of Synergistic Blends

The following table summarizes the quantitative data from field trapping experiments, illustrating the synergistic effect of (Z)-11-tetradecenal on the attractiveness of (E)-11-tetradecenal to male Choristoneura fumiferana.

(E)-11-tetradecenal (%)(Z)-11-tetradecenal (%)Relative Moth Capture Rate
1000Low
97.52.5High
955Very High[1]
92.57.5High
9010Moderate

Note: "Relative Moth Capture Rate" is a qualitative summary based on reported experimental outcomes.

Antagonistic Effects: Inhibiting Attraction

While specific antagonists for the Choristoneura fumiferana's response to this compound are not extensively documented in readily available literature, the principle of pheromone antagonism is well-established in entomology. Antagonists often function by competing for the same olfactory receptors as the primary pheromone or by disrupting the neural processing of the pheromone signal.

Research on other lepidopteran species has identified structural analogs of pheromone components as potent antagonists. For instance, trifluoromethyl ketones (TFMKs) and formate analogs that are structurally similar to the natural pheromone have been shown to inhibit the attraction of other moth species to their respective pheromones. This suggests that similar structural analogs of this compound could potentially act as antagonists for the spruce budworm.

Experimental Protocols

Field Trapping Bioassay for Synergistic Blend Evaluation

This protocol is a generalized representation based on the methodologies described in the cited literature for evaluating the attractiveness of different pheromone blends.

  • Lure Preparation: Synthetic (E)-11-tetradecenal and (Z)-11-tetradecenal of high purity are mixed in precise ratios (e.g., 97.5:2.5, 95:5, 92.5:7.5, and 100:0 as a control). Each blend is then loaded onto a dispensing substrate, such as a rubber septum or a polymeric lure, at a standardized concentration.

  • Trap Deployment: Pheromone traps (e.g., sticky traps or funnel traps) are deployed in the field in a randomized block design to minimize positional effects. Traps are typically placed at a consistent height and distance from each other.

  • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths in each trap is recorded.

  • Data Analysis: The mean number of moths captured per trap for each blend is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in attraction between the different blends.

Wind Tunnel Bioassay for Behavioral Analysis

Wind tunnel assays provide a controlled environment to observe and quantify specific insect behaviors in response to an odor plume.

  • Wind Tunnel Setup: A wind tunnel is set up with a controlled airflow (e.g., 30 cm/s), temperature, and humidity. The upwind end of the tunnel contains the odor source, and the downwind end is where the insects are released.

  • Odor Source Preparation: The pheromone blend or individual compound is applied to a filter paper or another dispensing mechanism and placed at the upwind end of the tunnel.

  • Insect Preparation: Male moths are acclimatized to the laboratory conditions before being released individually into the wind tunnel.

  • Behavioral Observation: The flight path and behavior of each moth are recorded. Key behaviors to quantify include: time to take flight, orientation towards the odor source, upwind flight speed, and contact with the odor source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment. Statistical tests are used to compare the behavioral responses to different stimuli.

Visualizing the Concepts

Synergistic_Antagonistic_Effects cluster_synergy Synergistic Interactions cluster_antagonism Antagonistic Interactions (Hypothetical) E_TDE (E)-11-Tetradecenal (Primary Attractant) Attraction Maximal Male Moth Attraction & Mating Behavior E_TDE->Attraction + Z_TDE (Z)-11-Tetradecenal (Synergist) Z_TDE->Attraction ++ Ald Tetradecanal (Synergist) Ald->Attraction + Antagonist Structural Analog (e.g., TFMK) Antagonist->Attraction -- Experimental_Workflow cluster_field Field Trapping Bioassay cluster_wind Wind Tunnel Bioassay F1 Lure Preparation (Different Blend Ratios) F2 Trap Deployment (Randomized Block Design) F1->F2 F3 Data Collection (Moth Counts) F2->F3 F4 Statistical Analysis (Compare Mean Captures) F3->F4 W1 Odor Source Preparation W3 Behavioral Observation (Flight Path Tracking) W1->W3 W2 Insect Acclimatization W2->W3 W4 Data Analysis (Quantify Behaviors) W3->W4 Start Hypothesis Formulation cluster_field cluster_field Start->cluster_field cluster_wind cluster_wind Start->cluster_wind Conclusion Conclusion on Synergistic/ Antagonistic Effects cluster_field->Conclusion cluster_wind->Conclusion

References

Safety Operating Guide

Proper Disposal of Tetradec-11-enal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. Tetradec-11-enal, an unsaturated aldehyde, requires specific handling and disposal procedures due to its chemical properties. This guide provides essential, step-by-step instructions for its proper disposal in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, such as a chemical fume hood.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[1]

  • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a full-face respirator with an appropriate filter (e.g., Type ABEK) may be necessary.[2]

Segregation and Waste Collection

Proper segregation is the first step in the disposal process. Organic waste must be kept separate from other waste streams to prevent dangerous reactions and to ensure compliant disposal.

Procedure:

  • Identify as Hazardous Waste: this compound should be treated as hazardous organic waste. Do not mix it with other waste types like aqueous solutions, inorganic solids, or regular trash.[3]

  • Use a Designated Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with organic chemicals (e.g., glass or appropriate plastic). Avoid steel containers for acidic waste.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound".[5][4]

  • Keep Containers Closed: Except when adding waste, the container must be kept tightly sealed to prevent the release of vapors.[5][6]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation.[4][7]

Disposal Methodology

Direct disposal of untreated aldehydes into the environment or down the drain is prohibited.[1][8] The primary method of disposal is through your institution's hazardous waste program. However, in some cases, chemical neutralization may be employed as a pretreatment step, subject to local regulations.

Primary Disposal Protocol:

  • Institutional Pickup: Arrange for the collection of the labeled hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[2] This is the standard and most recommended procedure.

Optional Pretreatment: Chemical Neutralization Some facilities may permit the neutralization of aldehyde waste to render it non-hazardous, which can simplify disposal and reduce costs.[9] This process must be performed in strict accordance with established protocols and local regulations.

  • Method: Aldehydes can be neutralized using agents like sodium pyrosulfite, which converts them into non-toxic substances that may be suitable for drain disposal after pH verification.[10] Commercial neutralizing products are also available that can convert liquid aldehydes into a non-hazardous solid suitable for regular trash disposal.[9]

  • Important: Never attempt chemical neutralization without consulting your EHS department. Evaporation or intentional dilution to avoid hazardous waste collection is illegal.[4]

Prohibited Actions:

  • DO NOT dispose of this compound down the drain.[1][5]

  • DO NOT dispose of it in regular trash unless it has been fully neutralized and solidified according to an approved protocol.[9][11]

  • DO NOT mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[5][4]

Data Summary for this compound

The following table summarizes key data relevant to the handling and disposal of this compound.

PropertyValueCitation
Chemical Type Unsaturated Aldehyde
Physical State Colorless to pale yellow liquid[12]
Flash Point ~132.7 °C (271 °F) (estimated)[12]
Solubility Insoluble in water; Soluble in alcohol[12]
Primary Hazard Potential skin sensitizer; May cause systemic effects at high concentrations.[13]
Primary Disposal Route Collection as hazardous organic waste via EHS.[2][5]
Acceptable Pretreatment Chemical neutralization (subject to institutional and local approval).[9][10]
Unacceptable Disposal Drain or regular trash disposal (if not neutralized).[5][11]

Experimental Protocols & Workflows

Workflow for Proper Disposal of this compound

The logical flow for making decisions regarding the disposal of this compound is critical for ensuring safety and compliance. The diagram below illustrates this workflow.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Disposal Path Start Start: this compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Identify Identify as Hazardous Organic Waste Ventilation->Identify Container Select Labeled, Compatible Waste Container Identify->Container Collect Collect Waste in Container Container->Collect Seal Keep Container Tightly Sealed Collect->Seal Store Store in Designated SAA Seal->Store ConsultEHS Consult Institutional EHS & Local Regulations Store->ConsultEHS Neutralize Is On-Site Neutralization Permitted & Feasible? ConsultEHS->Neutralize PerformNeutralization Perform Neutralization (e.g., with Sodium Pyrosulfite) Neutralize->PerformNeutralization Yes EHS_Pickup Arrange for Hazardous Waste Pickup by EHS Neutralize->EHS_Pickup No Verify Verify Neutralization & Check pH PerformNeutralization->Verify DrainDisposal Dispose via Drain (ONLY if explicitly permitted for neutralized waste) Verify->DrainDisposal End End: Waste Disposed DrainDisposal->End EHS_Pickup->End

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols, Safety Data Sheets (SDS), and local, state, and federal regulations before handling or disposing of any chemical.[2][11] Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal instructions.

References

Comprehensive Safety and Handling Guide for Tetradec-11-enal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Tetradec-11-enal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Risk Assessment

This compound is a fatty aldehyde.[1] While specific GHS classification data for this compound is not consistently available, it is prudent to treat it as a potential irritant.[2] Aldehydes as a class of chemicals can be irritating to the skin, eyes, and respiratory tract. Some sources indicate low toxicity for this compound upon ingestion, inhalation, and skin contact.[2] However, repeated exposure may lead to skin dryness or cracking. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Routine Handling Spill or Large Quantities
Hands Chemical-resistant gloves (Nitrile recommended).[3][4] Avoid latex gloves.[3]Double-gloving with chemical-resistant gloves (e.g., Nitrile).
Eyes/Face Safety glasses with side shields or chemical splash goggles.[5]Full-face shield worn over chemical splash goggles.[3]
Body Flame-resistant lab coat.Chemical-resistant apron or coveralls over a lab coat.[3]
Feet Closed-toe shoes made of a non-porous material.Chemical-resistant boots.
Respiratory Work in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be required, especially if exposure limits are exceeded or symptoms of irritation occur.[5]

Note: Always inspect PPE for damage before and after use.[3] Disposable gloves should be discarded after each use or upon contamination.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C14H26O[1][6][7][8]
Molecular Weight 210.36 g/mol [1][2][8]
Boiling Point 68 °C @ 0.025 Torr[2]
Density ~0.839 g/cm³ (Predicted)[2]
Water Solubility 0.7586 mg/L @ 25 °C (Estimated for (Z)-isomer)[9]
LogP (Octanol/Water Partition Coefficient) 5.701 (Estimated)[2][9]

Operational Plan: Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials readily accessible.

  • Personal Protective Equipment:

    • Don the appropriate PPE as outlined in the table above.

  • Dispensing:

    • When transferring or weighing, do so in a fume hood to minimize inhalation exposure.

    • Use compatible tools (e.g., glass or stainless steel).

  • During Use:

    • Keep containers of this compound closed when not in use.

    • Avoid direct contact with skin and eyes.[5]

    • Prevent the formation of aerosols.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then decontaminate with soap and water.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling.

Operational Plan: Disposal Procedures

Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled, and sealed hazardous waste container.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from sources of ignition.

  • Disposal:

    • Dispose of the waste through your institution's hazardous waste management program. Do not pour this compound down the drain.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

Safe Handling and Disposal Workflow

start Start: Obtain This compound risk_assessment Conduct Risk Assessment start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe handling Handling in Fume Hood don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Procedure spill_check->spill_procedure Yes post_handling Post-Handling Decontamination spill_check->post_handling No spill_procedure->post_handling waste_collection Collect Contaminated Waste post_handling->waste_collection waste_storage Store in Labeled Hazardous Waste Container waste_collection->waste_storage disposal Dispose via Institutional Waste Program waste_storage->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.